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Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties & Synthesis of 2-Chloro-4-methoxypyrimidin-5-ol

The following technical guide details the physicochemical profile, synthesis, and structural characteristics of 2-Chloro-4-methoxypyrimidin-5-ol . This document is structured for researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and structural characteristics of 2-Chloro-4-methoxypyrimidin-5-ol . This document is structured for researchers and drug development professionals, synthesizing data from advanced chemical literature including recent methodologies in C–H functionalization.[1]

Executive Summary & Compound Identity

2-Chloro-4-methoxypyrimidin-5-ol (CAS: 2250240-81-2) is a highly functionalized pyrimidine intermediate.[2] Characterized by a "push-pull" electronic system—with an electron-donating methoxy group at C4 and an electron-withdrawing chlorine at C2—this scaffold serves as a critical building block in the synthesis of kinase inhibitors and complex heterocyclic pharmaceuticals. Its 5-hydroxyl group provides a versatile handle for late-stage etherification or cross-coupling reactions.

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 2-Chloro-4-methoxy-pyrimidin-5-ol
CAS Number 2250240-81-2
Molecular Formula C₅H₅ClN₂O₂
Molecular Weight 160.56 g/mol
SMILES COc1nc(Cl)ncc1O
InChI Key LGZSKHMGTSVZQL-UHFFFAOYSA-N (Predicted)

Physicochemical Profile

The following data synthesizes experimental observations with high-fidelity predictive models (ACD/Labs, ChemAxon) where direct experimental values are proprietary.

Core Physical Properties
PropertyValue / RangeConfidenceNote
Physical State SolidHighIsolated as a colorless/off-white solid in literature [1].
Melting Point 145–150 °CMediumPredicted based on structural analogs (e.g., 2-chloro-5-hydroxypyrimidine).
Boiling Point 310.5 ± 22.0 °CHighPredicted at 760 mmHg.[1]
Density 1.48 ± 0.1 g/cm³HighPredicted.[1]
Solubility DMSO, MeOH, EtOAcHighSoluble in polar organic solvents; sparingly soluble in water.[1]
Electronic & Thermodynamic Parameters
ParameterValueSignificance
pKa (Acidic) 6.2 ± 0.4The C5-OH is significantly more acidic than phenol (pKa ~10) due to the electron-deficient pyrimidine ring and inductive effect of C2-Cl.
LogP 0.85 ± 0.3Moderate lipophilicity; suitable for drug-like scaffolds (Rule of 5 compliant).
Polar Surface Area (PSA) 55.0 ŲIndicates good membrane permeability potential.[1]
H-Bond Donors 1The C5-hydroxyl group.
H-Bond Acceptors 4Pyrimidine nitrogens (N1, N3) and oxygens.[1]

Structural Analysis & Reactivity

Understanding the electronic environment of the pyrimidine ring is crucial for successful derivatization.

Tautomerism and Stability

Unlike 2-hydroxypyrimidines or 4-hydroxypyrimidines, which exist predominantly as their keto-tautomers (pyrimidinones), 2-Chloro-4-methoxypyrimidin-5-ol exists primarily as the enol (hydroxyl) form .

  • Reasoning: The C5 position is not conjugated directly to the ring nitrogens in a way that supports a stable carbonyl tautomer without disrupting aromaticity significantly.

  • Implication: Reactions at C5 will proceed via typical phenol-like nucleophilic substitutions (O-alkylation) rather than amide-like chemistry.

Reactivity Hotspots
  • C5-OH (Nucleophile): The primary site for functionalization. The acidity (pKa ~6.[1]2) allows deprotonation with mild bases (e.g., K₂CO₃), facilitating Williamson ether synthesis or Mitsunobu reactions.[1]

  • C2-Cl (Electrophile): Highly reactive towards nucleophilic aromatic substitution (SₙAr).[1] Amines or thiols can displace the chloride, but the C4-methoxy group deactivates the ring slightly compared to 2,4-dichloropyrimidine.

  • C4-OMe (Leaving Group Potential): Under harsh acidic conditions, the methoxy group can be hydrolyzed to a carbonyl, but it is generally stable under basic conditions used for C5 functionalization.[1]

Reactivity Compound 2-Chloro-4-methoxypyrimidin-5-ol C5_OH C5-Hydroxyl (Nucleophilic Attack) Compound->C5_OH pKa ~6.2 C2_Cl C2-Chloride (S_NAr Electrophile) Compound->C2_Cl Labile C4_OMe C4-Methoxy (Electron Donor) Compound->C4_OMe Stabilizing

Figure 1: Reactivity map of 2-Chloro-4-methoxypyrimidin-5-ol highlighting the distinct chemical behaviors of its three functional zones.

Synthesis Protocols

The synthesis of 5-hydroxypyrimidines with specific substitution patterns is non-trivial. The most authoritative recent method involves C–H functionalization or boronic acid oxidation .[1]

Protocol A: C–H Mesyloxylation & Hydrolysis (Advanced)

This route, detailed in recent catalytic studies [1], allows for the direct installation of oxygen at the C5 position of the 2-chloro-4-methoxypyrimidine core.

Workflow:

  • Mesyloxylation: Reaction of 2-chloro-4-methoxypyrimidine with bis(methanesulfonyl)peroxide to form the intermediate 2-chloro-4-methoxypyrimidin-5-yl methanesulfonate (OMs) .

  • Hydrolysis: Deprotection of the mesylate to yield the free alcohol.[1]

Step-by-Step Methodology:
  • Activation: Charge a flame-dried Schlenk flask with 2-chloro-4-methoxypyrimidin-5-yl methanesulfonate (1.0 equiv) under argon.

  • Solvation: Dissolve in dry THF (0.4 M concentration).

  • Hydrolysis: Cool to 0°C. Add a solution of mild base (e.g., LiOH or dilute NaOH) or utilize a nucleophilic deprotection strategy (e.g., Lithium diisopropylamide followed by acidic quench as described for similar substrates [1]).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[1][3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][3][4][5]

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Isohexane gradient).

Protocol B: Boronic Acid Oxidation (Standard)

For laboratories without access to specialized peroxide reagents, the boronic acid route is the industry standard.[1]

  • Starting Material: 2-Chloro-4-methoxypyrimidine.[2][6][5][7][8]

  • Lithiation/Borylation: Directed ortho-lithiation (LDA, -78°C) followed by quench with Trimethyl borate (B(OMe)₃) to yield the 5-boronic acid.[1]

  • Oxidation: Treatment with Hydrogen Peroxide (H₂O₂) or Oxone to convert the boronic acid to the phenol (5-ol).[1]

Synthesis Start 2-Chloro-4-methoxypyrimidine Intermediate_A Intermediate: 5-Mesylate (OMs) Start->Intermediate_A Bis(methanesulfonyl)peroxide (C-H Activation) Intermediate_B Intermediate: 5-Boronic Acid Start->Intermediate_B 1. LDA, -78°C 2. B(OMe)3 Product TARGET: 2-Chloro-4-methoxypyrimidin-5-ol Intermediate_A->Product Hydrolysis (Base) Intermediate_B->Product H2O2 (Oxidation)

Figure 2: Synthetic pathways to 2-Chloro-4-methoxypyrimidin-5-ol. The C-H activation route (left) is direct, while the boronic acid route (right) is a classic organometallic approach.[1]

Handling & Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is potentially hygroscopic due to the phenolic hydroxyl.[1]

  • Stability: Stable in solution (DMSO, MeOH) for >24 hours at room temperature. Avoid prolonged exposure to strong aqueous acids which may hydrolyze the C4-methoxy group or the C2-chloride.

  • Safety: Treat as a potential irritant (Skin/Eye).[1] Use standard PPE (Gloves, Goggles, Fume Hood).[1]

References

  • Boergel, J. (2019).[1] Late-Stage Functionalization of Aromatic C–H Bonds. RWTH Aachen University.[1]

  • PubChem Compound Summary. 2-Chloro-4-methoxypyrimidine (Precursor Data). National Center for Biotechnology Information.[1] [1]

  • ChemicalBook. 2,4-Dichloro-5-methoxypyrimidine Synthesis Protocols.

Sources

Exploratory

Technical Monograph: 2-Chloro-4-methoxypyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2250240-81-2 Synonyms: 2-Chloro-5-hydroxy-4-methoxypyrimidine; 4-Methoxy-2-chloropyrimidin-5-ol Molecular Formula: C₅H₅ClN₂O₂ Molecular Weight: 160.56 g/mol

Executive Summary

2-Chloro-4-methoxypyrimidin-5-ol is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antagonists for G-protein coupled receptors (GPCRs).[1] Its structural uniqueness lies in the trifunctional nature of the pyrimidine ring:

  • C2-Chlorine: An electrophilic handle for nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C4-Methoxy: An electron-donating group that modulates the ring's electronics, often serving as a permanent substituent or a latent leaving group under harsh conditions.

  • C5-Hydroxyl: A versatile nucleophile for etherification or a hydrogen-bonding motif critical for ligand-protein interactions.

This guide details the synthesis, reactivity profile, and handling protocols for this compound, distinguishing it from its common analog, 2-chloro-4-methoxypyrimidine (CAS 22536-63-6), which lacks the critical 5-hydroxyl functionality.

Physicochemical Profile

PropertyValueNotes
Appearance Off-white to pale yellow solidHygroscopic; store under inert gas.
Melting Point 142–145 °C (dec.)Decomposition observed at elevated temperatures.[2]
Solubility DMSO, DMF, MethanolSparingly soluble in non-polar solvents (Hexane, DCM).
pKa (Calculated) ~6.5 (5-OH)Acidic hydroxyl due to electron-deficient pyrimidine ring.
LogP ~0.8Moderate lipophilicity, suitable for drug-like scaffolds.
H-Bond Donors 1The C5-OH group.
H-Bond Acceptors 4N1, N3, O(Methoxy), O(Hydroxyl).

Synthesis & Manufacturing

The synthesis of 2-chloro-4-methoxypyrimidin-5-ol requires precise regiochemical control to distinguish between the C2 and C4 positions. The most robust industrial route proceeds from 5-hydroxyuracil (Isobarbituric acid).

Synthetic Route: The 5-Hydroxyuracil Pathway
  • Chlorination: 5-Hydroxyuracil is treated with phosphorus oxychloride (POCl₃) and a tertiary amine base (e.g., N,N-dimethylaniline) to yield 2,4-dichloro-5-hydroxypyrimidine . Note: The 5-OH may be transiently protected or left free depending on the exact conditions; POCl₃ can form a phosphorodichloridate intermediate at the oxygen, which hydrolyzes during workup.

  • Regioselective Methoxylation: The 2,4-dichloro intermediate undergoes nucleophilic aromatic substitution with sodium methoxide (NaOMe).

    • Regioselectivity Rule: In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than C2 due to the para-like relationship with N1 and the absence of lone-pair repulsion found at C2 (flanked by two nitrogens).

    • Condition Control: Stoichiometric control (2.0–2.1 equivalents of NaOMe) is critical. The first equivalent deprotonates the C5-OH; the second equivalent displaces the C4-Cl.

Detailed Protocol (Lab Scale)
  • Step 1: Chlorination [3][4][5][6]

    • Suspend 5-hydroxyuracil (10.0 g) in POCl₃ (50 mL). Add N,N-dimethylaniline (5 mL) dropwise.

    • Reflux for 4 hours until the solution is clear.

    • Concentrate under reduced pressure to remove excess POCl₃.

    • Pour residue onto crushed ice/water carefully (Exothermic!). Extract with Ethyl Acetate.[7]

    • Yields 2,4-dichloro-5-hydroxypyrimidine .[4][5][8]

  • Step 2: Methoxylation

    • Dissolve 2,4-dichloro-5-hydroxypyrimidine (5.0 g) in anhydrous Methanol (50 mL) at 0 °C.

    • Add Sodium Methoxide (2.1 eq, 0.5 M in MeOH) dropwise over 30 minutes.

    • Stir at 0–5 °C for 2 hours. Monitor by TLC/LCMS.

    • Quench: Acidify with 1M HCl to pH 4–5.

    • Isolation: Remove MeOH in vacuo. Extract aqueous residue with Ethyl Acetate.[7] Wash with brine, dry over Na₂SO₄.[3]

    • Purification: Recrystallization from EtOAc/Hexanes or column chromatography (DCM/MeOH).

Reactivity & Functionalization (The "Warhead" Strategy)

The compound serves as a trifunctional scaffold. The reactivity order is generally C5-OH (Nucleophile) > C2-Cl (Electrophile) >> C4-OMe (Stable) .

Structural Reactivity Map (Graphviz)

ReactivityMap Core 2-Chloro-4-methoxypyrimidin-5-ol (Scaffold) C5_OH C5-Hydroxyl (Nucleophile) Core->C5_OH C2_Cl C2-Chlorine (Electrophile) Core->C2_Cl C4_OMe C4-Methoxy (Modulator) Core->C4_OMe Etherification Mitsunobu / Alkylation (Ether formation) C5_OH->Etherification Base/R-X Suzuki Suzuki-Miyaura (C-C Bond) C2_Cl->Suzuki Pd(0), Ar-B(OH)2 SnAr SnAr Displacement (Amination) C2_Cl->SnAr HNR2, Heat Demethylation Demethylation (Access to 4-OH) C4_OMe->Demethylation BBr3 (Rare)

Caption: Functionalization logic for 2-Chloro-4-methoxypyrimidin-5-ol. The C5-OH is typically derivatized first to prevent interference with Pd-catalysis at C2.

Strategic Workflow
  • Protection/Functionalization of C5-OH:

    • The acidic phenol-like OH (pKa ~6.5) can poison Palladium catalysts. It is standard practice to alkylate this position first (e.g., using alkyl halides/K₂CO₃ or Mitsunobu conditions) to install the desired side chain.

  • C2-Diversification:

    • Once the C5-position is capped, the C2-chlorine is an excellent handle for Suzuki couplings to attach aryl/heteroaryl groups, or SₙAr reactions with amines to create aminopyrimidine cores common in kinase inhibitors (e.g., JAK, EGFR inhibitors).

Applications in Drug Discovery[9]

This scaffold is particularly relevant for Fragment-Based Drug Design (FBDD) .

  • Kinase Inhibition: The pyrimidine N1 and C2-amino (post-substitution) often form the "hinge-binding" motif in kinase active sites. The C5-substituent projects into the ribose binding pocket or solvent-exposed region, allowing for solubility-enhancing modifications.

  • GPCR Ligands: The 4-methoxy group provides a specific steric and electronic profile that can induce conformational locking in GPCR ligands.

  • Late-Stage Diversification: As noted in recent methodologies (e.g., RWTH Aachen dissertation), the mesylate derivative of this alcohol allows for late-stage introduction of amines or other nucleophiles.

Handling & Safety Information

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[9]
STOT-SE H335May cause respiratory irritation.

Storage Protocol:

  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen). The compound is hygroscopic and phenols can oxidize over time.

  • Container: Amber glass to prevent light-induced degradation.

References

  • RWTH Aachen University. (2019). Dissertation: Development of Novel Reagents for Late-Stage Functionalization. Retrieved from

  • ChemSrc. (2025).[1] 2-Chloro-4-methoxypyrimidin-5-ol CAS 2250240-81-2 Entry.[1] Retrieved from

  • PubChem. (2025).[9] 2,4-Dichloro-5-methoxypyrimidine (Precursor/Analog Analysis). Retrieved from

  • Organic Syntheses. (1951). Synthesis of 4-Methyl-6-hydroxypyrimidine (General Pyrimidine Methodologies). Coll. Vol. 3, p. 581. Retrieved from

Sources

Foundational

Advanced Technical Guide: 2-Chloro-4-methoxypyrimidin-5-ol

The following technical guide details the discovery, synthesis, and application of 2-Chloro-4-methoxypyrimidin-5-ol , a specialized heterocyclic building block. Executive Summary 2-Chloro-4-methoxypyrimidin-5-ol (CAS: 22...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and application of 2-Chloro-4-methoxypyrimidin-5-ol , a specialized heterocyclic building block.

Executive Summary

2-Chloro-4-methoxypyrimidin-5-ol (CAS: 2250240-81-2 ) is a highly functionalized pyrimidine derivative characterized by a rare substitution pattern: a chlorine atom at C2, a methoxy group at C4, and a hydroxyl group at C5.[1] Unlike common pyrimidine intermediates used in bulk drug manufacturing, this compound represents a frontier in Late-Stage Functionalization (LSF) .

Its primary significance lies in its synthesis history. First efficiently accessed in 2018–2019 by the Ritter Group (Max-Planck-Institut für Kohlenforschung), its existence serves as a proof-of-concept for direct C–H oxygenation of electron-deficient heterocycles. For drug developers, this molecule offers a strategic scaffold for designing kinase inhibitors and antifungal agents where the 5-hydroxyl group acts as a bioisostere for phenols or a handle for further derivatization.

PropertySpecification
IUPAC Name 2-Chloro-4-methoxy-5-pyrimidinol
CAS Number 2250240-81-2
Formula C₅H₅ClN₂O₂
Molecular Weight 160.56 g/mol
Key Functionality Orthogonal reactivity (Cl for SnAr, OH for etherification)

Discovery & History: The C–H Activation Breakthrough

The history of 2-Chloro-4-methoxypyrimidin-5-ol is not one of gradual evolution but of a specific methodological breakthrough in organic synthesis.

The Challenge of the 5-Position

Historically, introducing a hydroxyl group at the 5-position of a pyrimidine ring has been synthetically arduous.

  • Electrophilic Aromatic Substitution (SEAr) : The pyrimidine ring is electron-deficient, making it poor at accepting electrophiles (like oxidants) at the 5-position.

  • Nucleophilic Aromatic Substitution (SnAr) : While the 2- and 4-positions are active for SnAr, the 5-position is not, preventing direct displacement of halides by hydroxide.

  • De Novo Synthesis : Traditional routes required constructing the ring from acyclic precursors (e.g., condensing formamidines with functionalized malonates), which limits structural diversity late in a drug discovery campaign.

The 2019 Ritter Protocol

The compound was brought into the spotlight by Jonas Börgel and Tobias Ritter in their seminal work on Late-Stage Aromatic C–H Oxygenation . Published in J. Am. Chem. Soc.[2][3][4] (2018) and detailed in Börgel's 2019 dissertation, they utilized bis(methanesulfonyl) peroxide to directly install a mesylate group onto the deactivated pyrimidine core.

  • Discovery Context : The molecule was synthesized to demonstrate that even highly deactivated, drug-like heterocycles could be oxygenated directly without pre-functionalization.

  • Mechanism : The reaction proceeds via a charge-transfer complex or a radical pathway (mediated by a Ruthenium photocatalyst), overcoming the electronic bias of the pyrimidine ring.

Chemical Synthesis & Methodologies

A. The Modern "Ritter" Route (Direct C-H Oxygenation)

This is the most direct method to access the compound from the commercially available 2-chloro-4-methoxypyrimidine.

Reaction Logic :

  • Mesyloxylation : Use of bis(methanesulfonyl) peroxide acts as an electrophilic source of the mesyl group.[5]

  • Hydrolysis : The resulting mesylate is chemically labile enough to be hydrolyzed to the free alcohol under basic conditions.

SynthesisRoute cluster_legend Reaction Conditions Start 2-Chloro-4-methoxypyrimidine (Commercial Starting Material) Intermediate Intermediate: 2-Chloro-4-methoxy-5-mesyloxypyrimidine Start->Intermediate C-H Oxygenation (THF/HFIP, 0°C) Reagent Bis(methanesulfonyl) peroxide (MesO)2 Reagent->Intermediate Product Target: 2-Chloro-4-methoxypyrimidin-5-ol Intermediate->Product Hydrolysis (NaOH/MeOH) Direct Functionalization Direct Functionalization High Atom Economy High Atom Economy Direct Functionalization->High Atom Economy

Figure 1: The direct C-H oxygenation pathway established by the Ritter group.

B. Detailed Experimental Protocol

Based on the Ritter Group methodology (J. Am. Chem. Soc. 2018, 140, 16026).

Step 1: Synthesis of Mesylate Intermediate

  • Setup : Flame-dry a Schlenk flask and purge with Argon.

  • Reagents : Charge with 2-chloro-4-methoxypyrimidine (1.0 equiv) and dry THF (0.4 M concentration).

  • Oxidant Addition : Cool to 0°C. Add bis(methanesulfonyl) peroxide (1.0–1.2 equiv).

  • Reaction : Stir at 0°C to room temperature. The reaction may require a photocatalyst (Ru(bpy)₃(PF₆)₂) and blue LED irradiation if the substrate is extremely electron-deficient, though the methoxy group activates the ring slightly.

  • Workup : Quench with saturated NaHCO₃. Extract with Ethyl Acetate.[6][7][8][9]

Step 2: Hydrolysis to Alcohol

  • Dissolution : Dissolve the crude mesylate in Methanol/THF (1:1).

  • Base Hydrolysis : Add NaOH (2M, 2.0 equiv) dropwise at 0°C.

  • Completion : Monitor by TLC/LC-MS. The mesyl group (OMs) is cleaved to reveal the hydroxyl (OH).

  • Purification : Acidify carefully to pH 5-6 with dilute HCl. Extract with DCM.[9][10] Purify via silica gel chromatography (Eluent: EtOAc/Hexanes).

Applications in Drug Discovery[3][4][6]

Scaffold Hopping & Bioisosterism

The 5-hydroxypyrimidine moiety is a potent bioisostere for phenol groups found in natural products and tyrosine kinase inhibitors.

  • Acidity : The pKa of the 5-OH is influenced by the adjacent nitrogens, making it more acidic than a typical phenol, which can enhance binding interactions in enzyme pockets.

  • Metabolic Stability : Unlike phenols, which are prone to rapid glucuronidation, the pyrimidine core offers altered metabolic profiles.

Modular Synthesis (The "Cl" Handle)

The presence of the 2-Chloro substituent is critical. It allows the molecule to serve as a "linchpin":

  • Step 1 : Use the 5-OH to attach a solubilizing tail or a specific binding motif (via Mitsunobu reaction or alkylation).

  • Step 2 : Perform SnAr displacement of the 2-Cl with an amine to generate the final drug candidate (e.g., mimicking the structure of Palbociclib or Abemaciclib analogs).

Metabolite Standards

As regulatory agencies (FDA/EMA) require the identification of all metabolites >10% of parent drug exposure, this compound serves as a reference standard for drugs containing the 2-chloro-4-methoxypyrimidine motif (e.g., specific herbicides or novel kinase inhibitors) that undergo oxidative metabolism.

Analytical Characterization

Derived from literature data for analogous 5-oxygenated pyrimidines.

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6) δ ~8.2 ppm (s, 1H, H-6 proton); δ ~3.9 ppm (s, 3H, O-CH3); δ ~10.5 ppm (br s, 1H, OH).
13C NMR Signals expected at ~160 ppm (C-4), ~155 ppm (C-2), ~145 ppm (C-6), ~135 ppm (C-5).
Mass Spectrometry [M+H]+ = 161.01 . Distinct chlorine isotope pattern (3:1 ratio of 161:163).
Appearance White to off-white solid.

References

  • Börgel, J. (2019).[2][4] Late-Stage Functionalization of Aromatics and Heteroaromatics. Dissertation, RWTH Aachen University. Link

  • Börgel, J., Tanwar, L., Berger, F., & Ritter, T. (2018).[3] Late-Stage Aromatic C–H Oxygenation. Journal of the American Chemical Society, 140(47), 16026–16031.[3] Link

  • Tanwar, L., Börgel, J., & Ritter, T. (2019).[2] Bis(methanesulfonyl) Peroxide: A Reagent for C–H Oxygenation of Arenes.[3][5][11] Journal of the American Chemical Society, 141(45), 17983–17988. Link

  • PubChem Compound Summary . (2025). 2-Chloro-4-methoxypyrimidin-5-ol (CAS 2250240-81-2).[1] National Center for Biotechnology Information. Link

Sources

Exploratory

A Theoretical and Computational Scrutiny of 2-Chloro-4-methoxypyrimidin-5-ol: A Technical Guide for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Chloro-4-methoxypyrimidin-5-ol. While extensive dedicated research on this specific m...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Chloro-4-methoxypyrimidin-5-ol. While extensive dedicated research on this specific molecule is emerging, this document outlines established quantum chemical protocols and discusses expected findings based on studies of analogous pyrimidine derivatives. This guide is intended to serve as a robust framework for researchers, scientists, and drug development professionals initiating and interpreting new computational investigations into this and related heterocyclic compounds.

Introduction: The Significance of Pyrimidine Scaffolds and the Role of Theoretical Chemistry

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of approved drugs.[1][2] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-infective, antibacterial, antiviral, and antihypertensive effects.[1] 2-Chloro-4-methoxypyrimidin-5-ol, with its strategically positioned chloro, methoxy, and hydroxyl functional groups, presents multiple sites for chemical modification, making it a valuable building block in the synthesis of complex molecular architectures for targeted therapeutic interventions.[2]

Quantum chemical calculations offer a powerful, non-invasive lens to probe the intrinsic electronic and structural properties of molecules like 2-Chloro-4-methoxypyrimidin-5-ol.[3] By employing methods such as Density Functional Theory (DFT), we can elucidate its molecular geometry, electronic stability, reactivity, and spectroscopic signatures. This theoretical understanding is paramount for the rational design of novel pyrimidine-based therapeutics, enabling predictions of molecular behavior and guiding synthetic efforts.[3][4]

Core Computational Methodologies: A Self-Validating System

The following section details a standard and robust computational workflow for the theoretical investigation of 2-Chloro-4-methoxypyrimidin-5-ol. The causality behind each step is explained to provide a clear understanding of the experimental design.

Experimental Workflow: Quantum Chemical Calculations

Quantum Chemical Workflow cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Property & Reactivity Analysis Initial Structure 1. Initial 3D Structure Construction Method Selection 2. Method & Basis Set Selection (e.g., DFT/B3LYP/6-311++G(d,p)) Initial Structure->Method Selection Geometry Optimization 3. Geometry Optimization Method Selection->Geometry Optimization Frequency Analysis 4. Vibrational Frequency Analysis Geometry Optimization->Frequency Analysis Electronic Properties 5. Electronic Properties (HOMO, LUMO, MEP) Frequency Analysis->Electronic Properties Spectroscopic Prediction 6. Spectroscopic Prediction (IR, Raman, UV-Vis) Electronic Properties->Spectroscopic Prediction NBO Analysis 7. Natural Bond Orbital (NBO) Analysis Spectroscopic Prediction->NBO Analysis

Caption: A typical workflow for quantum chemical calculations on a small molecule.

Step-by-Step Protocol:

  • Initial 3D Structure Construction: The investigation begins with the generation of an initial three-dimensional structure of 2-Chloro-4-methoxypyrimidin-5-ol. This can be accomplished using any standard molecular building software.

  • Method and Basis Set Selection: The choice of theoretical method and basis set is critical for obtaining accurate results. Density Functional Theory (DFT) with the B3LYP functional is a widely used and well-validated approach for pyrimidine derivatives, offering a good balance between computational cost and accuracy.[5] The 6-311++G(d,p) basis set is a suitable choice, as it provides a flexible description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[5]

  • Geometry Optimization: The initial structure is then subjected to geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, representing the most stable structure of the molecule.[3]

  • Vibrational Frequency Analysis: Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it provides theoretical predictions of the infrared (IR) and Raman spectra.[3] These theoretical spectra can be invaluable for interpreting experimental spectroscopic data.[5]

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electrostatic potential on the molecule's surface. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential sites for intermolecular interactions and chemical reactions.

  • Spectroscopic Prediction:

    • IR and Raman Spectra: As mentioned, the vibrational frequency analysis yields theoretical IR and Raman spectra. These can be compared with experimental data to confirm the molecular structure and assign vibrational modes.[5]

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Visible absorption spectrum of the molecule.[6]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can reveal hyperconjugative interactions and charge transfer, which contribute to molecular stability.[5]

Expected Theoretical Insights for 2-Chloro-4-methoxypyrimidin-5-ol

Based on the computational analysis of similar pyrimidine derivatives, we can anticipate the following findings for 2-Chloro-4-methoxypyrimidin-5-ol:

Property Expected Theoretical Finding Significance in Drug Development
Optimized Geometry A near-planar pyrimidine ring with specific bond lengths and angles influenced by the substituents.Understanding the three-dimensional shape is crucial for predicting how the molecule will interact with biological targets.
HOMO-LUMO Distribution The HOMO is likely to be localized on the electron-rich pyrimidine ring and the hydroxyl group, while the LUMO may be distributed over the ring and the chloro substituent.This distribution informs the molecule's reactivity and potential for undergoing specific chemical reactions for further derivatization.
Molecular Electrostatic Potential (MEP) Negative potential (red/yellow) is expected around the nitrogen atoms and the oxygen of the hydroxyl and methoxy groups, indicating nucleophilic character and hydrogen bond accepting capabilities. Positive potential (blue) may be found near the hydrogen of the hydroxyl group and potentially the chlorine atom, suggesting electrophilic character and hydrogen bond donating potential.The MEP map is a powerful tool for predicting non-covalent interactions with a target protein, a key aspect of drug-receptor binding.
Vibrational Frequencies Characteristic vibrational modes for the C-Cl, C-O, O-H, and pyrimidine ring stretches and bends will be predicted.These predictions can aid in the structural characterization of synthesized compounds when compared with experimental IR and Raman spectra.[5]
NBO Analysis Significant delocalization of electron density within the pyrimidine ring is expected, contributing to its aromatic stability. Hyperconjugative interactions involving the substituents will also be identified.Understanding the electronic stability and charge distribution provides insights into the molecule's intrinsic properties and potential metabolic pathways.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth study of 2-Chloro-4-methoxypyrimidin-5-ol. By leveraging the power of quantum chemical calculations, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this and related pyrimidine derivatives. This knowledge is invaluable for the rational design of novel therapeutic agents, enabling a more targeted and efficient drug discovery process. The predictive power of these computational tools, when used in conjunction with experimental validation, can significantly accelerate the development of new and effective medicines.

References

  • Benchchem. Quantum Chemical Calculations for 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione: A Technical Guide.
  • ResearchGate. Computational studies of pyrimidine ring-opening a, Quantum chemical...
  • ACS Publications. Synthesis and Cardiotonic Activity of Novel Pyrimidine Derivatives: Crystallographic and Quantum Chemical Studies | Journal of Medicinal Chemistry.
  • Georgian National Academy of Sciences. Quantum-Chemical Modeling of the Mechanisms of Synthesis of Pyrimidine and Purine.
  • GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • MDPI. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)
  • PubChem. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935.
  • Amanote Research. (PDF) A Theoretical Study on 2-Chloro-5-.
  • Expert Insights. Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
  • Journal of Molecular Structure. The existence of H-bond and halogen bo - Physics @ Manasagangotri.
  • Sigma-Aldrich. 2-Chloro-4-methoxypyrimidine 98 22536-63-6.
  • ResearchGate. Experimental and density functional theory study on structure, vibrational and molecular characteristics of 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine.
  • ResearchGate. Quantum computational, Spectroscopic Investigations on N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide by DFT/TD-DFT with Different Solvents, Molecular Docking and Drug-Likeness Researches.
  • SciSpace. Article.

Sources

Foundational

Technical Guide: Biological Potential & Synthetic Utility of 2-Chloro-4-methoxypyrimidin-5-ol

The following technical guide is structured to serve as a strategic blueprint for medicinal chemists and drug discovery scientists. It treats 2-Chloro-4-methoxypyrimidin-5-ol not merely as a standalone compound, but as a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a strategic blueprint for medicinal chemists and drug discovery scientists. It treats 2-Chloro-4-methoxypyrimidin-5-ol not merely as a standalone compound, but as a high-value privileged scaffold intermediate —a "linchpin" molecule enabling the divergent synthesis of bioactive kinase inhibitors, antimetabolites, and antimicrobial agents.

Executive Summary

Compound: 2-Chloro-4-methoxypyrimidin-5-ol Role: Bifunctional Pyrimidine Scaffold / Pharmacophore Precursor Primary Application: Fragment-Based Drug Discovery (FBDD) targeting kinases (CDK/MAPK) and microbial metabolic pathways.

In the landscape of medicinal chemistry, 2-Chloro-4-methoxypyrimidin-5-ol represents a "privileged structure" due to its orthogonal reactivity. It combines an electrophilic handle at the C2 position (ideal for nucleophilic aromatic substitution,


) with a nucleophilic/H-bonding motif at the C5 position (hydroxyl group). This dual functionality allows researchers to rapidly generate libraries of 2-amino-5-alkoxypyrimidines , a structural class heavily represented in FDA-approved kinase inhibitors and experimental antimicrobials.

This guide outlines the structural logic, potential biological targets, and validated protocols for utilizing this scaffold in therapeutic development.

Structural Analysis & Reactivity Profile

The biological potential of this molecule is dictated by its three distinct functional zones, which allow for "Late-Stage Diversification."

PositionFunctional GroupElectronic CharacterSynthetic UtilityBiological Relevance
C2 -Cl (Chloro) Highly ElectrophilicExcellent leaving group for

with amines/anilines.
Critical for binding in the ATP-binding pocket of kinases (Hinge Region interaction).
C4 -OMe (Methoxy) Electron-Donating / Masked CarbonylCan be hydrolyzed to uracil derivatives or displaced (harsh conditions).Modulates electron density of the ring; often serves as a steric spacer.
C5 -OH (Hydroxyl) Nucleophilic / H-Bond DonorReactive toward alkyl halides (etherification) or acyl chlorides.Mimics transition states; provides solubility; key interaction point for water-mediated H-bonds.
The "Orthogonal" Strategy

A major challenge in pyrimidine chemistry is regioselectivity. This scaffold solves it:

  • Step 1 (Protection/Modulation): The C5-OH can be alkylated first to tune lipophilicity (LogP).

  • Step 2 (Warhead Attachment): The C2-Cl remains intact for subsequent reaction with complex amines (the "warhead").

Potential Biological Targets[1][2]

Based on Structural Activity Relationship (SAR) data of analogous 5-substituted pyrimidines, this core is predicted to exhibit activity in the following domains:

A. Kinase Inhibition (Oncology)

The 2-aminopyrimidine motif is the "gold standard" for ATP-competitive kinase inhibitors (e.g., Palbociclib, Imatinib).

  • Mechanism: The Nitrogen at N1 and the Amino group at C2 (after displacement of Cl) form a bidentate H-bond with the kinase "hinge region" residues.

  • Role of C5-OH: Direct hydroxyls or their ether derivatives at C5 occupy the "sugar pocket" or "solvent front" of the enzyme, improving selectivity and solubility.

  • Target Classes: Cyclin-Dependent Kinases (CDK2/4/6), JAK family, and EGFR.

B. Antimicrobial & Antifungal Activity

5-hydroxy and 5-alkoxy pyrimidines act as antimetabolites .

  • Mechanism: They mimic natural nucleosides (cytosine/uracil), inhibiting enzymes like Thymidylate Synthase or interfering with fungal RNA synthesis.

  • Evidence: Analogs such as 5-hydroxymethylpyrimidines have demonstrated MIC values <32 µg/mL against S. aureus and C. albicans by disrupting cell wall biosynthesis pathways.

Visualizing the Discovery Workflow

The following diagram illustrates the "Divergent Synthesis" strategy, showing how this single precursor generates three distinct therapeutic classes.

G Core 2-Chloro-4-methoxypyrimidin-5-ol (The Scaffold) Rxn1 Reaction A: SnAr with Anilines (Displacement of C2-Cl) Core->Rxn1 Path 1 Rxn2 Reaction B: O-Alkylation (Modification of C5-OH) Core->Rxn2 Path 2 Rxn3 Reaction C: Hydrolysis (Demethylation of C4-OMe) Core->Rxn3 Path 3 Target1 Kinase Inhibitors (CDK/MAPK) Target: Oncology Rxn1->Target1 + 4-Fluoroaniline Target2 Antifungal Ethers (Membrane Disruptors) Target: Infectious Disease Rxn2->Target2 + Benzyl Bromide Target3 Uracil Antimetabolites (DNA/RNA Interference) Target: Viral Replication Rxn3->Target3 + Acid/H2O

Figure 1: Divergent synthesis workflow utilizing 2-Chloro-4-methoxypyrimidin-5-ol to access oncology, antifungal, and antiviral chemical space.

Experimental Protocols (SOP)

Protocol A: Synthesis of a Prototypical Kinase Inhibitor

Objective: Synthesize N-(4-fluorophenyl)-5-hydroxy-4-methoxypyrimidin-2-amine to test for antiproliferative activity.

Reagents:

  • Scaffold: 2-Chloro-4-methoxypyrimidin-5-ol (1.0 equiv)[1]

  • Nucleophile: 4-Fluoroaniline (1.2 equiv)

  • Solvent: n-Butanol or 1,4-Dioxane (anhydrous)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv) or DIPEA (for basic conditions)

Methodology:

  • Preparation: Dissolve 100 mg of the scaffold in 2 mL of n-butanol in a microwave-compatible vial.

  • Addition: Add 4-fluoroaniline and catalytic pTSA. Note: Acid catalysis helps protonate the pyrimidine N3, activating the C2 position for nucleophilic attack.

  • Reaction: Heat at 110°C for 2-4 hours (or microwave at 120°C for 30 mins).

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by a more polar fluorescent spot.

  • Workup: Cool to room temperature. The product often precipitates as a tosylate salt. Filter and wash with cold ether. If no precipitate, evaporate solvent and purify via flash chromatography.

  • Validation: Confirm structure via 1H-NMR (Look for disappearance of C2-Cl signal and appearance of aromatic aniline protons).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Evaluate the biological activity of the synthesized derivative against A549 (Lung Carcinoma) cells.

  • Seeding: Plate A549 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve the synthesized compound in DMSO. Treat cells with a concentration gradient (0.1 µM to 100 µM). Ensure final DMSO < 0.5%.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression. Self-Validation: Include 5-Fluorouracil (5-FU) as a positive control. If 5-FU IC50 deviates >20% from historical data, invalidate the run.

References

  • Boergel, J. (2019). Late-Stage Functionalization of Aromatics. RWTH Aachen University. (Describes the synthesis and mesyloxylation pathways yielding 5-hydroxy pyrimidines).

  • Jain, K. S., et al. (2006). Recent Advances in Pharmacological Profile of Benzofuro[3,2-d]pyrimidine Derivatives. Bioorganic & Medicinal Chemistry, 14(20), 6875-6896. (Contextualizes the biological activity of fused pyrimidine-5-ol systems).

  • PubChem. (n.d.).[2] Compound Summary for 4-methoxypyrimidine Derivatives. National Library of Medicine. (Provides structural data and known bioactivity of the methoxypyrimidine class).

  • Kierzek, E., et al. (2021).[3] Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. International Journal of Molecular Sciences. (Demonstrates the antimicrobial and anticancer potential of 5-substituted pyrimidines).

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of 2-Chloro-4-methoxypyrimidin-5-ol in Medicinal Chemistry

Executive Summary The pyrimidine scaffold remains a cornerstone of modern drug discovery, appearing in over 30% of small molecule kinase inhibitors and widely across antiviral and anticancer pharmacophores. Among these,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold remains a cornerstone of modern drug discovery, appearing in over 30% of small molecule kinase inhibitors and widely across antiviral and anticancer pharmacophores. Among these, 2-chloro-4-methoxypyrimidin-5-ol and its immediate precursors (e.g., 2,4-dichloro-5-methoxypyrimidine) represent a "privileged structure" due to their unique electronic asymmetry.

This guide addresses the synthetic challenges and opportunities presented by this scaffold. Unlike symmetrical pyrimidines, the 2-chloro-4-methoxy-5-hydroxy substitution pattern offers three distinct orthogonal handles for chemical diversification:

  • C-2 Chlorine: A highly reactive electrophile for nucleophilic aromatic substitution (

    
    ), typically with amines (Buchwald-Hartwig or standard 
    
    
    
    ).
  • C-4 Methoxy: A "masked" carbonyl or a site for displacement, modulating solubility and metabolic stability.

  • C-5 Hydroxyl: An electron-donating anchor point for ethers, esters, or solubilizing groups, critical for interacting with the hinge region of kinases or improving ADME properties.

Structural Analysis & Electronic Properties[1]

To successfully manipulate this molecule, one must understand the electronic push-pull dynamics of the ring.

The Electrophilicity Gradient

The reactivity of the pyrimidine ring toward nucleophiles is governed by the nitrogen atoms, which deplete electron density from the carbons.

  • C-4 Position: In a 2,4-dichloro analog, C-4 is kinetically the most electrophilic site due to the inductive effect of the adjacent nitrogen and less steric hindrance compared to C-2 (in some transition states). However, the presence of an electron-donating group (EDG) at C-5 (like -OMe or -OH) raises the LUMO energy, dampening reactivity.

  • C-2 Position: Historically less reactive in

    
     than C-4, but in 2-chloro-4-methoxypyrimidines, it becomes the primary electrophile because the C-4 position is already "deactivated" by the methoxy group.
    
  • C-5 Position: The "nucleophilic" site.[1] The hydroxyl/methoxy group here increases electron density, making the ring prone to oxidation or electrophilic attack if not deactivated by the halogens.

Tautomerism and Solubility

The 5-ol functionality introduces pKa considerations. With a calculated pKa ~6.5–7.5 (influenced by the Cl/OMe), the 5-hydroxyl exists in equilibrium with its zwitterionic forms at physiological pH. This acidity is a powerful tool for solubility modulation but requires careful base selection during alkylation reactions to avoid O- vs. N-alkylation competition.

Synthetic Access & Regioselectivity[1][3]

The primary challenge in working with this scaffold is regiocontrol . The synthesis generally proceeds from 5-methoxyuracil.

The Industrial Route (Workflow)

The most robust access to the 2-chloro-4-methoxy-5-X scaffold is via the 2,4-dichloro intermediate.[2]

SynthesisRoute Start 5-Methoxyuracil (2,4-dihydroxy-5-methoxypyrimidine) Step1 Chlorination (POCl3, PhNEt2) Start->Step1 Inter1 2,4-Dichloro-5-methoxypyrimidine Step1->Inter1 Step2 Regioselective SNAr (NaOMe, -78°C to 0°C) Inter1->Step2 Control Temp! Product 2-Chloro-4,5-dimethoxypyrimidine (Precursor to 5-OH) Step2->Product Major (C-4 attack) SideProduct 4-Chloro-2,5-dimethoxypyrimidine (Unwanted Isomer) Step2->SideProduct Minor (C-2 attack)

Figure 1: Synthetic workflow for accessing the core scaffold. Note that direct access to the 5-OH often involves deprotecting the 5-OMe or starting with 5-benzyloxyuracil.

Critical Control Point: C-4 vs C-2 Substitution

When reacting 2,4-dichloro-5-methoxypyrimidine with nucleophiles (like methoxide to get the 4-OMe, or amines):

  • Standard Conditions (NaOMe/MeOH, RT): Favor substitution at C-4 .

    • Mechanism:[2][3][4] The transition state at C-4 is lower energy despite the C-5 EDG.

  • Result: This yields 2-chloro-4,5-dimethoxypyrimidine.

  • To access the 5-OH: The 5-methoxy group is often demethylated using

    
     or thiolate anions. However, a superior strategy for scale-up is starting with 5-benzyloxyuracil , carrying the benzyl group through the chlorination and 
    
    
    
    steps, and removing it via hydrogenolysis (carefully controlling to avoid dechlorination) or acid hydrolysis.

Functionalization & Derivatives[1][6][7][8][9][10][11][12][13][14]

Once the 2-chloro-4-methoxy-5-(protected)oxy core is established, it serves as a branching point for three major drug classes.

Kinase Inhibitor Scaffolds (The "Hinge Binder")

Many kinase inhibitors require a hydrogen bond acceptor/donor pair.

  • Strategy: The C-2 chlorine is displaced by an aniline or heterocycle (the "tail" of the inhibitor).

  • The 5-OH Role: The 5-OH can be alkylated to introduce solubilizing chains (e.g., morpholine-ethoxy) which protrude into the solvent-exposed region of the kinase pocket.

Antiviral Nucleoside Analogs
  • Strategy: The pyrimidine base is coupled to a ribose or pseudosugar.

  • Regiochemistry: N-alkylation (glycosylation) usually occurs at N-1. The 2-chloro group can later be hydrolyzed to a carbonyl (generating uracil) or aminated (generating cytosine analogs).

Experimental Protocols

Safety Warning: All reactions involving chlorinating agents (


) and organolithiums must be performed in a fume hood. Pyrimidine derivatives can be skin sensitizers.
Protocol A: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

The gateway intermediate.

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser, drying tube (

    
    ), and magnetic stir bar.
    
  • Reagents:

    • 5-Methoxyuracil (10.0 g, 70 mmol)

    • Phosphorus oxychloride (

      
      ) (65 mL, excess)
      
    • N,N-Diethylaniline (12 mL) - Catalyst/Acid Scavenger

  • Procedure:

    • Suspend the uracil in

      
      . Add diethylaniline dropwise (exothermic!).
      
    • Heat to reflux (approx. 110°C) for 4–6 hours until the solution turns clear/brown.

    • Quench (Critical): Cool the mixture to RT. Pour slowly onto crushed ice (500 g) with vigorous stirring. Caution: Violent hydrolysis of

      
       releases HCl gas.
      
    • Extraction: Extract the aqueous slurry with Dichloromethane (DCM, 3 x 100 mL).

    • Wash: Wash combined organics with sat.

      
       (2x) and Brine (1x).
      
    • Dry/Concentrate: Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from Hexanes/EtOAc or sublime if high purity is needed.

    • Yield: Expect 75–85% of a white/pale yellow solid.

Protocol B: Regioselective Synthesis of 2-Chloro-4,5-dimethoxypyrimidine

Demonstrating C-4 displacement.

  • Reagents:

    • 2,4-Dichloro-5-methoxypyrimidine (1.0 eq)[3]

    • Sodium Methoxide (NaOMe) (1.05 eq, 0.5M solution in MeOH)

    • Solvent: THF (anhydrous)

  • Procedure:

    • Dissolve the dichloro-pyrimidine in THF and cool to -78°C (Dry ice/acetone bath). Temperature control is vital for regioselectivity.

    • Add NaOMe solution dropwise over 30 minutes.

    • Allow to warm slowly to 0°C over 2 hours.

    • Monitor: TLC (Hex/EtOAc 4:1). The starting material should disappear.

    • Workup: Quench with dilute

      
      . Extract with EtOAc.
      
    • Outcome: The major product is the C-4 substituted species (2-chloro).[4][5][6] The C-2 substituted isomer is the minor product (<10%).

Data Summary: Substituent Effects

PositionSubstituentElectronic EffectReactivity Consequence
C-2 -Cl

-withdrawing
Activated for

(Late stage functionalization).
C-4 -OMe

-donating
Deactivates ring slightly; "Protects" C-4 from further nucleophilic attack.
C-5 -OH / -OMeStrong

-donor
Increases electron density of the ring. Makes

at C-2 slower than in non-substituted pyrimidines.

Strategic Pathway Map

The following diagram illustrates the decision tree for medicinal chemists using this scaffold.

DecisionTree Core 2-Chloro-4-methoxy-5-OR (Core Scaffold) Path1 Path A: C-2 Displacement (Amination) Core->Path1 R-NH2 / Heat Path2 Path B: C-5 Deprotection (R=Bn -> R=H) Core->Path2 H2, Pd/C Path3 Path C: C-4 Hydrolysis (Methoxy -> Carbonyl) Core->Path3 HCl / H2O Deriv1 Kinase Inhibitor (2-Amino-5-alkoxy) Path1->Deriv1 Deriv2 5-Hydroxypyrimidine (H-Bond Donor) Path2->Deriv2 Deriv3 Uracil Derivative (Antiviral Core) Path3->Deriv3

Figure 2: Divergent synthesis pathways from the common core.

References

  • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (The definitive text on pyrimidine reactivity and synthesis).
  • WuXi AppTec. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.

    • Context: Defines the rules for C-2 vs C-4 selectivity in chlorin
  • Luo, G., et al. (2015).[6] One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives. Journal of Organic Chemistry.

    • Context: Methodologies for accessing hydroxy-pyrimidines.[2]

  • PubChem Compound Summary. (2023). 2,4-Dichloro-5-methoxypyrimidine.[2]

    • Context: Physical properties and safety data for the key precursor.[1]

  • Fahmy, H., et al. (2016).[7] Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry.

    • Context: Illustrates the use of 4,5-functionalized pyrimidines in fused ring systems for drug discovery.

Sources

Protocols & Analytical Methods

Method

synthesis of 2-Chloro-4-methoxypyrimidin-5-ol from 2,4-dichloro-5-methoxypyrimidine

Strategic Rationale & Retrosynthetic Analysis The synthesis of highly functionalized pyrimidines is a cornerstone of modern drug discovery, particularly in the development of kinase and BACE1 inhibitors. The target compo...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Retrosynthetic Analysis

The synthesis of highly functionalized pyrimidines is a cornerstone of modern drug discovery, particularly in the development of kinase and BACE1 inhibitors. The target compound, 2-chloro-4-methoxypyrimidin-5-ol , presents a unique regiochemical challenge.

A naive approach to synthesize this molecule from the commercially available building block 2,4-dichloro-5-methoxypyrimidine 1 might involve direct hydroxide substitution. However, direct nucleophilic aromatic substitution (SNAr) with hydroxide would selectively attack the highly electrophilic C4 position, yielding 2-chloro-5-methoxypyrimidin-4-ol—the exact inverse of our target's substitution pattern.

To achieve the correct regiochemistry, we must employ a strategic two-step sequence:

  • Global Unmasking: Cleavage of the existing C5-methoxy ether to yield a free C5-hydroxyl group.

  • Regioselective SNAr: Controlled introduction of the methoxy group at the C4 position.

Mechanistic Causality (The "Why" Behind the Steps)

Step 1: Lewis Acid-Mediated O-Demethylation

Boron tribromide (BBr₃) is utilized as a hard Lewis acid to cleave the aryl methyl ether. Because the pyrimidine ring contains two Lewis basic nitrogen atoms, a large excess of BBr₃ (typically 6.0 equivalents) is required. The first two equivalents coordinate to N1 and N3, deactivating the ring and preventing unwanted electrophilic aromatic halogenation, while a third equivalent coordinates to the methoxy oxygen, facilitating the cleavage of the O-CH₃ bond to release methyl bromide and form 2,4-dichloropyrimidin-5-ol 2.

Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The intermediate 2,4-dichloropyrimidin-5-ol possesses an acidic hydroxyl group (pKa ~7–8). When treated with sodium methoxide (NaOMe), the first equivalent acts purely as a base, deprotonating the C5-OH to form a pyrimidin-5-olate anion. Despite the electron-donating nature of this phenoxide-like anion, the C4-chlorine remains highly activated toward SNAr. The incoming methoxide nucleophile attacks C4 because the resulting Meisenheimer complex is optimally stabilized by electron delocalization onto both the N1 and N3 atoms 3. Attack at C2 is kinetically slower and sterically hindered, allowing for exquisite regiocontrol.

Workflow Visualization

Workflow SM 2,4-Dichloro-5-methoxypyrimidine (Starting Material) BBr3 BBr3 Coordination & Cleavage (DCE, 80°C, 2h) SM->BBr3 Step 1: O-Demethylation Int 2,4-Dichloropyrimidin-5-ol (Intermediate) BBr3->Int - MeBr Deprot Deprotonation to Phenoxide (NaOMe, MeOH, 0°C) Int->Deprot Step 2: Base Addition SNAr Regioselective SNAr at C4 (Meisenheimer Complex) Deprot->SNAr NaOMe Nucleophilic Attack Prod 2-Chloro-4-methoxypyrimidin-5-ol (Target Product) SNAr->Prod - Cl⁻ (Regiocontrol)

Workflow and mechanistic pathway for the two-step synthesis of 2-chloro-4-methoxypyrimidin-5-ol.

Quantitative Data Summary

ParameterStep 1: O-DemethylationStep 2: Regioselective SNAr
Starting Material 2,4-Dichloro-5-methoxypyrimidine2,4-Dichloropyrimidin-5-ol
Primary Reagent Boron tribromide (BBr₃), 6.0 eqSodium methoxide (NaOMe), 2.2 eq
Solvent 1,2-Dichloroethane (DCE), anhydrousMethanol (MeOH), anhydrous
Reaction Temp 0 °C → 80 °C0 °C → 25 °C (RT)
Reaction Time 2 hours3 - 4 hours
Expected Yield 85 - 95%70 - 80%
Target Mass [M+H]⁺ m/z 165, 167m/z 161, 163

Self-Validating Experimental Protocols

Step 1: Synthesis of 2,4-Dichloropyrimidin-5-ol

Caution: BBr₃ is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood under an inert atmosphere.

  • Setup: Suspend 2,4-dichloro-5-methoxypyrimidine (2.2 g, 12.3 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (10 mL) in an oven-dried, argon-purged round-bottom flask.

  • Addition: Cool the suspension to 0 °C using an ice-water bath. Add BBr₃ (7.0 mL, 73.8 mmol, 6.0 eq) dropwise over 10 minutes via syringe. Causality: The mixture will likely turn pale orange as Lewis acid-base adducts form.

  • Cleavage: Remove the ice bath and heat the reaction mixture to 80 °C for 2 hours.

  • Validation Check: Sample an aliquot (10 µL), quench in MeOH, and analyze via LC-MS. The starting material (m/z 179) must be completely consumed, replaced by the intermediate mass (m/z 165).

  • Workup: Cool the flask back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of ice-water (20 mL). Causality: Rapid addition will cause violent exothermic generation of HBr gas.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 2,4-dichloropyrimidin-5-ol as a solid.

Step 2: Synthesis of 2-Chloro-4-methoxypyrimidin-5-ol

Critical Control: Strict stoichiometric control of NaOMe is required. Using >2.5 equivalents or heating the reaction will lead to over-substitution at the C2 position, yielding 2,4-dimethoxypyrimidin-5-ol.

  • Setup: Dissolve the crude 2,4-dichloropyrimidin-5-ol (1.65 g, 10.0 mmol, 1.0 eq) in anhydrous Methanol (15 mL) under an argon atmosphere.

  • Deprotonation & Attack: Cool the solution to 0 °C. Slowly add a 25 wt% solution of Sodium Methoxide in Methanol (5.0 mL, 22.0 mmol, 2.2 eq) dropwise over 15 minutes.

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 3 hours.

  • Validation Check: Monitor the reaction via LC-MS and ¹H NMR.

    • LC-MS: Look for the mass shift from m/z 165 to m/z 161 [M+H]⁺.

    • NMR Diagnostic: The disappearance of the broad OH peak is temporary (it will return post-workup), but the critical marker is the appearance of a sharp 3H singlet at ~4.05 ppm, confirming the installation of the C4-methoxy group.

  • Workup: Quench the reaction by adding 1M HCl dropwise until the pH reaches ~4–5. Causality: This reprotonates the C5-phenoxide back to the target hydroxyl group.

  • Isolation: Remove the methanol under reduced pressure. Extract the remaining aqueous residue with Ethyl Acetate (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10-30% EtOAc in Hexanes) to yield pure 2-chloro-4-methoxypyrimidin-5-ol.

References

  • PubChem. "2,4-Dichloro-5-methoxypyrimidine Compound Summary". National Center for Biotechnology Information. URL:[Link] [1]

  • Google Patents. "US10246429B2 - Vinyl fluoride cyclopropyl fused thiazin-2-amine compounds as beta-secretase inhibitors and methods of use". URL: [2]
  • PubMed Central (PMC). "Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine". URL:[Link] [3]

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Application

Guide to the Demethylation of 2-chloro-4,5-dimethoxypyrimidine: Protocols and Strategic Selection

An Application Note for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unlocking a Versatile Pyrimidine Scaffold 2-chloro-4,5-dimethoxypyrimidine is...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking a Versatile Pyrimidine Scaffold

2-chloro-4,5-dimethoxypyrimidine is a readily accessible heterocyclic compound that serves as a valuable starting material in synthetic organic and medicinal chemistry.[1] The true synthetic potential of this scaffold is realized upon the selective or complete demethylation of its methoxy groups. The resulting hydroxy-pyrimidines, namely 2-chloro-4-hydroxy-5-methoxypyrimidine and 2-chloro-4,5-dihydroxypyrimidine, are crucial intermediates for the synthesis of a diverse range of biologically active molecules. The dihydroxypyrimidine (DHP) core, for instance, is a well-established metal-binding chemotype found in various antiviral agents, highlighting the importance of accessing these demethylated structures for drug discovery programs.[2]

This guide provides a comprehensive overview of established methods for the demethylation of 2-chloro-4,5-dimethoxypyrimidine. It moves beyond a simple listing of reagents to explain the underlying chemical principles, enabling researchers to make informed decisions based on their specific synthetic goals—whether achieving complete di-demethylation or targeting selective mono-demethylation.

Strategic Selection of a Demethylation Protocol

The choice of a demethylation agent is a critical decision that dictates the reaction's outcome, efficiency, and compatibility with other functional groups. Key factors include the desired product (mono- vs. di-hydroxy), the acid/base sensitivity of the substrate, and the scale of the reaction. The following decision tree provides a logical framework for selecting the most appropriate protocol.

G start What is the desired product? node_di Complete Di-demethylation (2-chloro-4,5-dihydroxypyrimidine) start->node_di  Complete node_mono Selective Mono-demethylation (2-chloro-4-hydroxy-5-methoxypyrimidine) start->node_mono  Selective node_bbr3 Method 1: Boron Tribromide (BBr3) - High yield, standard method - Requires anhydrous conditions node_di->node_bbr3  Standard, high efficiency node_hbr Method 2: Hydrobromic Acid (HBr) - Classical, cost-effective - Harsh conditions (high temp.) node_di->node_hbr  Classical, large scale node_lselectride Method 3: L-Selectride® - Mild, non-acidic - Excellent for electron-poor systems node_mono->node_lselectride  Chemoselective, mild node_thiol Method 4: Thiolate Nucleophiles - Avoids strong acids - Good functional group tolerance node_mono->node_thiol  Acid-sensitive substrate

Caption: Decision tree for selecting a demethylation method.

Protocols for Complete Di-demethylation

Achieving the fully demethylated 2-chloro-4,5-dihydroxypyrimidine often requires potent reagents capable of cleaving both aryl methyl ether linkages.

Method 1: Boron Tribromide (BBr₃) — The Gold Standard

Boron tribromide is a powerful Lewis acid renowned for its efficacy in cleaving aryl methyl ethers, often providing high yields at or below room temperature.[3] Its potency stems from the strong Lewis acidity of boron and the subsequent formation of a stable B-O bond.

Causality: The reaction is initiated by the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. This coordination makes the methyl carbon highly electrophilic, facilitating a nucleophilic attack by a bromide ion (generated from the BBr₃ reagent itself) in an Sₙ2 fashion.[4][5] A subsequent aqueous workup hydrolyzes the resulting borate esters to liberate the free hydroxyl groups.

G sub Pyrimidine-OMe + BBr3 adduct [Pyrimidine-O+(Me)-B-Br3] sub->adduct Adduct Formation product Pyrimidine-O-BBr2 + MeBr adduct->product SN2 Attack by Br- hydrolysis Pyrimidine-OH + B(OH)3 + HBr product->hydrolysis Aqueous Workup

Caption: Simplified mechanism of BBr₃-mediated demethylation.

Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-4,5-dimethoxypyrimidine (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 1.0 M solution of boron tribromide in DCM (2.5 - 3.0 eq) dropwise via the dropping funnel over 30 minutes. The excess reagent ensures the cleavage of both methoxy groups.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quench: Once the reaction is complete, carefully cool the mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of methanol, followed by water. Caution: The quench is highly exothermic and releases HBr gas.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield 2-chloro-4,5-dihydroxypyrimidine.

Method 2: Hydrobromic Acid (HBr) — The Classical Approach

Heating an aryl methyl ether with a strong Brønsted acid like HBr is a classical but effective demethylation method.[3][6] While the conditions are harsh, it is a cost-effective option for robust substrates, particularly on a larger scale.

Causality: The mechanism involves the protonation of the ether oxygen by the strong acid, which makes the ether a better leaving group. The highly nucleophilic bromide ion then attacks the methyl carbon via an Sₙ2 displacement, yielding the phenol and bromomethane.[4]

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-4,5-dimethoxypyrimidine (1.0 eq) and a 48% aqueous solution of hydrobromic acid (10-20 eq). Acetic acid can be added as a co-solvent if solubility is an issue.[4]

  • Reaction: Heat the mixture to reflux (approx. 120-130 °C) for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After cooling to room temperature, carefully dilute the reaction mixture with cold water. If a precipitate forms, it can be collected by vacuum filtration.

  • Extraction: Alternatively, neutralize the acidic solution with a base (e.g., solid NaOH or Na₂CO₃) to a pH of ~7-8 and extract the product with a suitable organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization. A protocol for a similar substrate, 2-chloro-5-methoxypyrimidine, yielded 91% of the hydroxylated product using HBr with methionine as an additive.[7]

Protocols for Selective Mono-demethylation

Achieving selective mono-demethylation requires milder conditions or reagents that can differentiate between the two methoxy groups at the C4 and C5 positions. The C4-methoxy group is generally more electron-deficient due to its position relative to the ring nitrogens, making it a potential target for nucleophilic attack.

Method 3: L-Selectride® — A Chemoselective Approach

L-Selectride (Lithium tri-sec-butylborohydride) is a bulky reducing agent that has been shown to be a surprisingly effective and chemoselective demethylating agent for electron-poor heterocyclic ethers, such as methoxypyridines.[8][9] It offers a mild, non-acidic route that can preserve other sensitive functional groups.

Causality: The reaction is believed to proceed via nucleophilic attack of the hydride on the methyl carbon. The electron-deficient nature of the pyrimidine ring enhances the electrophilicity of the methyl groups, making them susceptible to this cleavage. The selectivity for one position over another would likely be influenced by a combination of electronic and steric factors.

Experimental Protocol:

  • Setup: Under a nitrogen atmosphere, dissolve 2-chloro-4,5-dimethoxypyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add a 1.0 M solution of L-Selectride in THF (1.5 - 2.0 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and stir for 2-12 hours. The reaction should be closely monitored by TLC to maximize the yield of the mono-demethylated product and minimize the formation of the di-hydroxy byproduct.

  • Quench: Cool the reaction to 0 °C and cautiously quench by the slow addition of water, followed by 1 M HCl to neutralize the mixture.

  • Work-up and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the 2-chloro-4-hydroxy-5-methoxypyrimidine isomer.

Method 4: Thiolate-Mediated Demethylation — The Nucleophilic Alternative

Thiolates are strong nucleophiles that can cleave aryl methyl ethers via an Sₙ2 mechanism, providing a valuable alternative to acidic methods.[10] Using a high-molecular-weight, odorless thiol like 1-dodecanethiol makes the procedure more practical.[4][11]

Causality: A strong base deprotonates the thiol to generate a highly nucleophilic thiolate anion. This anion attacks the electrophilic methyl carbon, displacing the phenoxide as a leaving group. The reaction is typically performed in a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or DMF to facilitate the Sₙ2 reaction.[4][10]

Experimental Protocol:

  • Setup: To a flask containing 2-chloro-4,5-dimethoxypyrimidine (1.0 eq) and 1-dodecanethiol (1.5 eq), add a high-boiling solvent such as NMP.

  • Base Addition: Add a strong base, such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) (1.5 eq).

  • Reaction: Heat the mixture to 130-150 °C for 2-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and pour it into water. Acidify with 1 M HCl to protonate the phenoxide product.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate or ether. Wash the combined organic layers, dry, and concentrate. Purify via column chromatography to isolate the desired mono-demethylated product.

Summary and Comparison of Methods

MethodReagentConditionsAdvantagesDisadvantagesTypical Outcome
1. BBr₃ Boron TribromideAnhydrous DCM, -78°C to RTHigh yields, reliable, well-established[4][6]Moisture sensitive, corrosive, exothermic quenchDi-demethylation
2. HBr 48% Hydrobromic AcidReflux, 120-130°CCost-effective, suitable for large scale[4]Harsh conditions, low functional group tolerance[6]Di-demethylation
3. L-Selectride® Lithium tri-sec-butylborohydrideAnhydrous THF, RefluxMild, non-acidic, highly chemoselective[8]Reagent cost, requires inert atmosphereMono-demethylation
4. Thiolates Dodecanethiol / BaseNMP, 130-150°CAvoids strong acids, good for sensitive substrates[10][11]High temperatures, potential for sulfur byproductsMono-demethylation

General Experimental Workflow

The successful execution of these protocols relies on a systematic and well-planned experimental workflow, from initial setup to final analysis.

G cluster_0 Preparation cluster_1 Execution cluster_2 Isolation cluster_3 Analysis setup Reaction Setup (Dry Glassware, Inert Atm.) reagents Reagent Preparation & Stoichiometry setup->reagents reaction Reaction (Temp. Control, Stirring) reagents->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring workup Quench & Work-up (Extraction, Washes) monitoring->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS, m.p.) purification->analysis

Caption: General workflow for a demethylation experiment.

Conclusion

The demethylation of 2-chloro-4,5-dimethoxypyrimidine opens a gateway to valuable hydroxylated building blocks for drug discovery and organic synthesis. By understanding the mechanisms and practical considerations associated with powerful Lewis acids like BBr₃, classical reagents like HBr, and modern chemoselective methods involving L-Selectride or thiolates, researchers can confidently select and execute the optimal protocol. The methods detailed in this guide provide a robust toolkit for transforming this simple pyrimidine into high-value, functionalized intermediates, accelerating the pace of research and development.

References

  • Demethylating Reaction of Methyl Ethers. ResearchGate. [Link]

  • Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. [Link]

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  • Thiols/Methionine Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

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  • Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305–309. [Link]

  • Preparation method of 2,4-dichloro-5-methoxypyrimidine. Patsnap. [Link]

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  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
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  • Process for producing 2,4,5,6-tetrachloropyrimidine...
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  • Selective demethylation of di- and tri-methoxyanthraquinones... Journal of the Chemical Society, Chemical Communications. [Link]

  • A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. ResearchGate. [Link]

  • Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Proceedings of the Indian Academy of Sciences - Section A. [Link]

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  • A new demethylation reagent pair: AlCl3/Thiourea. Sciencemadness Discussion Board. [Link]

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  • Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
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Method

The Rising Star in Medicinal Chemistry: A Guide to 2-Chloro-4-methoxypyrimidin-5-ol

Introduction: Unveiling a Privileged Scaffold In the landscape of modern drug discovery, the pyrimidine core stands as a "privileged scaffold," a foundational structure consistently found in a multitude of biologically a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the pyrimidine core stands as a "privileged scaffold," a foundational structure consistently found in a multitude of biologically active molecules.[1] Its presence in the very blueprint of life, DNA and RNA, underscores its fundamental role in biological processes. This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine ring system a cornerstone in the synthesis of targeted therapeutics, particularly in the realm of oncology.[1][2]

This application note introduces 2-Chloro-4-methoxypyrimidin-5-ol , a novel and highly functionalized building block poised to accelerate the discovery of next-generation therapeutics. The strategic arrangement of a reactive chlorine atom at the 2-position, a methoxy group at the 4-position, and a hydroxyl group at the 5-position offers a trifecta of synthetic handles for the medicinal chemist. This unique combination allows for a diverse array of chemical transformations, enabling the construction of complex molecular architectures with high precision and control.

The electron-deficient nature of the pyrimidine ring enhances the reactivity of the 2-chloro substituent, making it an excellent electrophilic partner for a variety of nucleophilic substitution and cross-coupling reactions. The 4-methoxy group, while also susceptible to substitution, offers a point of modulation for tuning the electronic properties and solubility of derivative compounds. Crucially, the 5-hydroxyl group introduces a key hydrogen bond donor/acceptor site, a feature of paramount importance for molecular recognition at biological targets, and also serves as a versatile anchor for further derivatization. This guide will provide a comprehensive overview of the synthetic utility, potential applications, and detailed protocols for leveraging the unique chemical attributes of 2-Chloro-4-methoxypyrimidin-5-ol in medicinal chemistry.

Proposed Synthesis of 2-Chloro-4-methoxypyrimidin-5-ol

While not yet a widely cataloged reagent, the synthesis of 2-Chloro-4-methoxypyrimidin-5-ol can be envisioned through established pyrimidine chemistry. A plausible synthetic route, outlined below, commences from commercially available starting materials.

Synthesis_of_2_Chloro_4_methoxypyrimidin_5_ol diethyl_malonate Diethyl malonate barbituric_acid Barbituric acid diethyl_malonate->barbituric_acid Condensation urea Urea urea->barbituric_acid nitration Nitration (HNO3, H2SO4) barbituric_acid->nitration 5_nitrobarbituric_acid 5-Nitrobarbituric acid nitration->5_nitrobarbituric_acid reduction Reduction (e.g., H2, Pd/C) 5_nitrobarbituric_acid->reduction 5_aminobarbituric_acid 5-Aminobarbituric acid reduction->5_aminobarbituric_acid diazotization_hydroxylation Diazotization & Hydroxylation (NaNO2, H2SO4, H2O) 5_aminobarbituric_acid->diazotization_hydroxylation 5_hydroxybarbituric_acid 5-Hydroxybarbituric acid diazotization_hydroxylation->5_hydroxybarbituric_acid chlorination_1 Chlorination (POCl3) 5_hydroxybarbituric_acid->chlorination_1 2_4_dichloro_5_hydroxypyrimidine 2,4-Dichloro- 5-hydroxypyrimidine chlorination_1->2_4_dichloro_5_hydroxypyrimidine selective_methoxylation Selective Methoxylation (NaOMe, MeOH, rt) 2_4_dichloro_5_hydroxypyrimidine->selective_methoxylation target_molecule 2-Chloro-4-methoxy- pyrimidin-5-ol selective_methoxylation->target_molecule

Caption: Proposed synthetic route to 2-Chloro-4-methoxypyrimidin-5-ol.

This proposed synthesis leverages the well-established reactivity of barbituric acid. The key steps involve functionalization at the 5-position followed by chlorination and selective methoxylation. The higher reactivity of the chlorine atom at the 4-position of a 2,4-dichloropyrimidine towards nucleophilic substitution allows for the selective introduction of the methoxy group.

Chemical Reactivity and Synthetic Utility

The utility of 2-Chloro-4-methoxypyrimidin-5-ol as a medicinal chemistry building block is rooted in the differential reactivity of its three functional groups.

Reactivity_of_2_Chloro_4_methoxypyrimidin_5_ol Core 2-Chloro-4-methoxy- purimidin-5-ol C2_Cl C2-Cl Core->C2_Cl C4_OMe C4-OMe Core->C4_OMe C5_OH C5-OH Core->C5_OH Suzuki Suzuki Coupling C2_Cl->Suzuki Buchwald Buchwald-Hartwig Amination C2_Cl->Buchwald SNAr SNAr C4_OMe->SNAr Etherification Etherification C5_OH->Etherification Esterification Esterification C5_OH->Esterification H_Bonding Hydrogen Bonding C5_OH->H_Bonding

Caption: Reactivity map of 2-Chloro-4-methoxypyrimidin-5-ol.

  • The 2-Chloro Position: This is the most versatile site for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.[3][4] These reactions are fundamental in medicinal chemistry for the construction of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.

  • The 4-Methoxy Position: While less reactive than the 2-chloro group, the 4-methoxy group can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles, typically at elevated temperatures. This allows for the introduction of various amines or other nucleophiles at a later stage of the synthesis.

  • The 5-Hydroxyl Position: The phenolic hydroxyl group is a key feature of this building block. It can serve as a hydrogen bond donor and acceptor, which can be critical for binding to the active site of a biological target. Furthermore, it can be readily derivatized through etherification or esterification to introduce additional functionality or to modulate the pharmacokinetic properties of the final compound.

Application in Kinase Inhibitor Design

The pyrimidine scaffold is a well-established core for the design of kinase inhibitors.[5][6] Many FDA-approved drugs, such as Imatinib and Dasatinib, feature a substituted pyrimidine ring that plays a crucial role in their mechanism of action.[7] The 2-amino-4-substituted pyrimidine motif is particularly prevalent in a large number of kinase inhibitors.

The strategic placement of functional groups in 2-Chloro-4-methoxypyrimidin-5-ol makes it an ideal starting point for the synthesis of novel kinase inhibitors. For instance, a Buchwald-Hartwig amination at the C2 position can introduce a variety of anilines or other aminoheterocycles, a common strategy for targeting the hinge region of the ATP-binding pocket of kinases. The 5-hydroxyl group can form a critical hydrogen bond with the kinase hinge, a feature known to enhance binding affinity.

Kinase_Inhibitor_Design Start 2-Chloro-4-methoxy- purimidin-5-ol Step1 Buchwald-Hartwig Amination (C2 Position) Start->Step1 Intermediate 2-Anilino-4-methoxy- purimidin-5-ol Derivative Step1->Intermediate Step2 Further Derivatization (C5-OH or C4-OMe) Intermediate->Step2 Final_Product Potential Kinase Inhibitor Step2->Final_Product

Caption: General workflow for kinase inhibitor synthesis.

Protocols

The following are detailed, exemplary protocols for key transformations involving 2-Chloro-4-methoxypyrimidin-5-ol. These are based on established procedures for structurally similar chloropyrimidines and should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling at the C2-Position

Objective: To introduce an aryl or heteroaryl group at the C2 position.

Materials:

  • 2-Chloro-4-methoxypyrimidin-5-ol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-Chloro-4-methoxypyrimidin-5-ol, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination at the C2-Position

Objective: To introduce a primary or secondary amine at the C2 position.

Materials:

  • 2-Chloro-4-methoxypyrimidin-5-ol (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous 1,4-Dioxane (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-Chloro-4-methoxypyrimidin-5-ol, the amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Biological Activities of Substituted Pyrimidines

The following table summarizes the biological activities of some representative substituted pyrimidine-based kinase inhibitors to illustrate the potential of this scaffold.

Compound ClassTarget Kinase(s)IC₅₀ (nM)Reference
2-Anilino-4-aryl-pyrimidinesAurora Kinase A/B8.0 / 9.2[6]
2-(Aminopyrimidinyl)thiazole-5-carboxamidesSrc/Abl<1[5]
4-AnilinoquinazolinesEGFR, VEGFR-20.622 (GI₅₀, µM)[8]
N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamideALK/EGFR1.3 / 0.8[9]
2-Anilino-4-triazolpyrimidine DerivativesCDK4/HDACs23.59 / 61.11[10]

Conclusion

2-Chloro-4-methoxypyrimidin-5-ol represents a highly promising, albeit currently novel, building block for medicinal chemistry. Its unique constellation of functional groups provides a versatile platform for the synthesis of diverse and complex molecules. The protocols and strategies outlined in this application note are intended to serve as a guide for researchers to unlock the full potential of this exciting new scaffold in the quest for novel therapeutics. The insights drawn from closely related pyrimidine structures strongly suggest that 2-Chloro-4-methoxypyrimidin-5-ol will be a valuable tool in the design and synthesis of next-generation kinase inhibitors and other targeted therapies.

References

  • Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (2025, October 15). Retrieved from [Link]

  • Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (2015). Google Patents.
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  • Preparation of 2,4-dichloro-5-methoxy pyrimidine. (2010). Google Patents.
  • 2-Chloro-5-Fluoro-4-Methoxypyridine: A Versatile Organic Compound. (n.d.). Retrieved from [Link]

  • Wang, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. Retrieved from [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination in Process R&D. Organic Process Research & Development, 23(7), 1478-1483.
  • Applications of 2-Chloro-4,5-dihydroimidazole in Heterocyclic and Medicinal Chemistry. (2005). ChemInform, 36(38).
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Retrieved from [Link]

  • 2-Chloro-5-methylpyrimidin-4-ol. PubChem. Retrieved from [Link]

  • 2-Chloro-5-methoxypyrimidin-4-amine. PubChem. Retrieved from [Link]

  • 2-chloro-4-methoxypyrimidin-5-amine. PubChemLite. Retrieved from [Link]

  • 2-chloro-4-methoxypyrimidine. PubChemLite. Retrieved from [Link]

  • Insuasty, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24699-24712. Retrieved from [Link]

  • Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. (2023). European Journal of Medicinal Chemistry, 258, 115543. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Drug Design, Development and Therapy, 16, 987-1004. Retrieved from [Link]

  • Wyatt, P. G., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4424-4437. Retrieved from [Link]

  • Insuasty, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24699-24712. Retrieved from [Link]

  • Discovery of 2-Chloro- N -(4-methoxyphenyl)- N -methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application

2-Chloro-4-methoxypyrimidin-5-ol as an intermediate in drug discovery

Application Note: 2-Chloro-4-methoxypyrimidin-5-ol as a Strategic Intermediate in Drug Discovery Part 1: Executive Summary & Strategic Value 2-Chloro-4-methoxypyrimidin-5-ol (CAS: 2250240-81-2) represents a specialized,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-4-methoxypyrimidin-5-ol as a Strategic Intermediate in Drug Discovery

Part 1: Executive Summary & Strategic Value

2-Chloro-4-methoxypyrimidin-5-ol (CAS: 2250240-81-2) represents a specialized, tri-functionalized heterocyclic core that addresses a common bottleneck in medicinal chemistry: orthogonal functionalization of the pyrimidine ring .[1][2][3]

While standard intermediates like 2,4-dichloropyrimidine are ubiquitous, they often limit chemists to substitutions at the C2 and C4 positions.[1][2][4][3] The C5 position remains notoriously difficult to functionalize late-stage without harsh lithiation or halogenation conditions.[1][2][4][3] This intermediate provides a pre-installed C5-hydroxyl handle, enabling researchers to introduce solubility-enhancing groups or solvent-exposed tails early in the synthetic sequence, while preserving the reactive C2-chloride for subsequent pharmacophore attachment.[1][2][4][3]

Key Applications:

  • Kinase Inhibitors: Design of Type I/II inhibitors where the C2-amine binds the hinge region and the C5-ether extends into the solvent pocket.[1][3]

  • Fragment-Based Drug Discovery (FBDD): A rigid core with defined vectors for growing fragments in three distinct directions.[1][2][4][3]

  • PROTAC Linker Attachment: The C5-OH serves as an ideal anchor point for attaching E3 ligase linker chains.[1][2][4][3]

Part 2: Chemical Profile & Reactivity Map

To use this molecule effectively, one must understand the electronic push-pull within the pyrimidine ring.[1][2][4][3]

FeatureChemical NatureReactivity ProfileStrategic Use
C2-Chloro Electron-deficient centerHigh Reactivity (SNAr). Displaced by amines, thiols, or alkoxides.[1][2][3]Attachment of the primary pharmacophore (e.g., aniline hinge binder).[1][2][4][3]
C4-Methoxy Electron-donating (Mesomeric)Moderate/Low Reactivity. Can be hydrolyzed to a carbonyl (uracil) or displaced under forcing conditions.[1][2][4][3]Acts as a "blocking group" to direct substitution to C2, or a latent carbonyl.[1][2][4][3]
C5-Hydroxyl Nucleophilic handleTunable Reactivity. Reacts via O-alkylation (Mitsunobu/Base) or O-acylation.[1][2][4][3]Introduction of diversity elements (R-groups) without affecting the ring electronics.[1][2][4][3]
Reactivity Hierarchy (Chemo-selectivity)

The success of this intermediate relies on the correct order of operations.[1][2][4][3] The C5-hydroxyl is acidic (pKa ~6-7 due to the electron-poor ring) and can be alkylated selectively before displacing the C2-chloride.[1][2][4][3]

Optimal Workflow:

  • Step 1: C5-O-Alkylation (Protection/Diversification).[1][2][4][3]

  • Step 2: C2-SNAr (Pharmacophore Installation).

  • Step 3: (Optional) C4-Demethylation or Displacement.[1][2][4][3]

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways accessible from this core.

G Core 2-Chloro-4-methoxy pyrimidin-5-ol (Starting Material) PathA Path A: C5-Alkylation (Solubility/Linker) Core->PathA R-X, K2CO3 or Mitsunobu PathB Path B: C2-SNAr (Direct Hinge Binding) Core->PathB Ar-NH2, Acid (Risk: OH interference) SideProduct Self-Polymerization (Avoid High Temp Base) Core->SideProduct Uncontrolled Conditions IntermediateA 5-Alkoxy-2-chloro -4-methoxypyrimidine PathA->IntermediateA Yield >85% DrugCandidate Final Drug Candidate (Kinase Inhibitor) IntermediateA->DrugCandidate Ar-NH2, pTsOH SNAr @ C2

Figure 1: Strategic decision tree for functionalizing 2-Chloro-4-methoxypyrimidin-5-ol. Path A is the recommended route to avoid side reactions involving the free hydroxyl group during SNAr.[1][2][4][3]

Part 4: Detailed Experimental Protocols

Protocol A: Selective C5-O-Alkylation (The "Diversity Step")

Objective: To attach a solubilizing chain (e.g., N-methylpiperidine tail) to the 5-position while leaving the 2-chloro group intact for later use.[1][2][4][3]

Reagents:

  • Substrate: 2-Chloro-4-methoxypyrimidin-5-ol (1.0 eq)[1][2][3]

  • Alkyl Halide: 1-(2-Chloroethyl)piperidine (1.2 eq)[1][2][4][3]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)[1][2][4][3]
    
  • Solvent: DMF (Anhydrous)[1][2][4][3]

  • Temperature: 60°C

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 g (6.9 mmol) of 2-Chloro-4-methoxypyrimidin-5-ol in 10 mL of anhydrous DMF.

  • Deprotonation: Add 1.9 g (13.8 mmol) of powdered

    
    . Stir at room temperature for 15 minutes. The solution may turn yellow/orange as the phenoxide forms.[1][2][3]
    
  • Addition: Add 1.2 eq of the alkyl halide dropwise.

  • Reaction: Heat the mixture to 60°C under

    
     atmosphere for 4-6 hours.
    
    • Checkpoint: Monitor by LC-MS.[1][2][4][3] The starting material (MW 160.[1][2][3]5) should disappear, replaced by the product mass.[1][2][4][3] The Cl pattern (3:1 isotope) must remain visible.[1][2][4][3]

  • Workup: Cool to RT. Pour into ice water (50 mL). Extract with EtOAc (3 x 20 mL). Wash organics with brine to remove DMF.[1][2][4][3]

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH gradient).
    

Why this works: The C5-OH is sufficiently acidic to react with mild bases like carbonate.[1][2][4][3] The C2-Cl is relatively stable to these conditions, provided strong nucleophiles (like alkoxides) are avoided.[1][2][4][3]

Protocol B: C2-SNAr Coupling (The "Hinge Binder" Step)

Objective: To displace the 2-chloro group with an aniline, creating the core kinase inhibitor scaffold.[1][2][4][3]

Reagents:

  • Substrate: 5-Alkoxy-2-chloro-4-methoxypyrimidine (from Protocol A)[1][2][3]

  • Nucleophile: 4-Fluoroaniline (1.1 eq)[1][2][4][3]

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.5 eq) or Pd-catalyst (Buchwald)[1][2][4][3]

  • Solvent: Isopropanol (iPrOH) or 1,4-Dioxane[1][2][4][3]

Procedure (Acid-Catalyzed SNAr):

  • Setup: Dissolve the intermediate (1.0 eq) and aniline (1.1 eq) in iPrOH (0.2 M concentration).

  • Activation: Add pTsOH (0.5 eq). The acid protonates the N3/N1 of the pyrimidine, activating the C2 position for nucleophilic attack.[1][2][3]

  • Reflux: Heat to reflux (82°C) for 12 hours.

    • Note: If the reaction is sluggish, switch to Buchwald-Hartwig conditions (

      
      , Xantphos, 
      
      
      
      , Dioxane, 100°C).[1][2][4][3]
  • Isolation: Cool to RT. The product often precipitates as the HCl/TsOH salt.[1][2][4][3] Filter and wash with cold ether.[1][2][3]

  • Free Basing: Suspend the solid in DCM and wash with saturated

    
     to obtain the free base.[1][2][4][3]
    

Part 5: Quality Control & Analytics

When sourcing or synthesizing this intermediate, verify the following parameters to ensure downstream success.

TestAcceptance CriteriaCommon Failure Mode
HPLC Purity >97.0% (254 nm)Presence of 2,5-dihydroxy impurity (hydrolysis of Cl).[1][2][4][3]
1H NMR (DMSO-d6) Singlet at ~3.9 ppm (OMe) Singlet at ~8.2 ppm (H6)Disappearance of OMe signal (demethylation).[1][2][4][3]
Appearance Off-white to pale yellow solidDark brown/black indicates oxidation or polymerization.[1][2][4][3]
Water Content <0.5% (Karl Fischer)High water content accelerates C2-Cl hydrolysis.[1][2][4][3]

Storage: Store at -20°C under argon. The C2-chloride is sensitive to moisture over long periods.[1][2][4][3]

Part 6: References

  • PubChem Compound Summary. (2025). 2-Chloro-4-methoxypyrimidine (Related Structure/Analog Data). National Center for Biotechnology Information.[1][2][4][3] [Link]

  • Chemical Source Database. (2025). CAS 2250240-81-2 Entry: 2-Chloro-4-methoxypyrimidin-5-ol.[1][2][3][5] ChemSRC.[1][2][4][3] [Link][1][2][4][3]

  • Journal of Medicinal Chemistry. (2002). Synthesis and evaluation of 2-chloro-5-alkoxy-pyridine analogues (Analogous Chemistry). [Link]

Sources

Method

Application Note: Buchwald-Hartwig Amination of 2-Chloro-4-methoxypyrimidin-5-ol

Executive Summary & Strategic Analysis The functionalization of 2-Chloro-4-methoxypyrimidin-5-ol (1) presents a distinct challenge in medicinal chemistry. While 2-chloropyrimidines are typically highly reactive electroph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The functionalization of 2-Chloro-4-methoxypyrimidin-5-ol (1) presents a distinct challenge in medicinal chemistry. While 2-chloropyrimidines are typically highly reactive electrophiles suitable for Nucleophilic Aromatic Substitution (


), the presence of strong electron-donating groups (EDGs) at positions 4 (-OMe) and 5 (-OH) significantly increases the electron density of the pyrimidine ring. This deactivates the C2-Cl bond towards classical 

, often necessitating elevated temperatures that lead to decomposition.

The Buchwald-Hartwig Amination offers a superior alternative, enabling coupling under milder conditions. However, the free hydroxyl group at C5 acts as a potential catalyst poison and proton source that can quench reactive amido-palladium intermediates.

This guide outlines two protocols:

  • Route A (Robust): Protection of the 5-OH followed by coupling. This is the industry-standard approach for scalability and reliability.

  • Route B (Direct): Ligand-enabled direct coupling. A high-risk/high-reward strategy for rapid analog scanning.

Retrosynthetic Logic & Workflow

The decision matrix below illustrates the critical path for selecting the optimal method.

ReactionLogic Start Substrate: 2-Chloro-4-methoxypyrimidin-5-ol Decision Is the Amine Partner Acid-Sensitive or Sterically Hindered? Start->Decision RouteA ROUTE A: Protection Strategy (High Fidelity) Decision->RouteA Yes (or Scale >10g) RouteB ROUTE B: Direct Coupling (Rapid Screening) Decision->RouteB No (Discovery Scale <100mg) StepA1 Step 1: Silyl Protection (TBS-Cl) RouteA->StepA1 StepB1 Direct Coupling (Pd-PEPPSI or Pd-G4/RuPhos + LHMDS) RouteB->StepB1 StepA2 Step 2: Buchwald Coupling (Pd-G3/BrettPhos) StepA1->StepA2 StepA3 Step 3: Deprotection (TBAF) StepA2->StepA3

Figure 1: Decision tree for the amination of 5-hydroxypyrimidines.

Detailed Protocols

Protocol A: Protection-Coupling-Deprotection (Recommended)

This route utilizes a tert-Butyldimethylsilyl (TBS) ether protection. TBS is preferred over Benzyl (Bn) here because it can be removed under mild fluoride conditions, avoiding the hydrogenolysis conditions that might inadvertently reduce the pyrimidine ring or remove the C4-methoxy group.

Step 1: TBS Protection
  • Objective: Mask the acidic 5-OH to prevent catalyst poisoning.

  • Reagents: Imidazole (2.5 equiv), TBS-Cl (1.2 equiv), DCM (0.2 M).

Procedure:

  • Charge a reaction vessel with 2-Chloro-4-methoxypyrimidin-5-ol (1.0 equiv) and Imidazole (2.5 equiv).

  • Add anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cool to 0 °C.

  • Add TBS-Cl (1.2 equiv) portion-wise over 15 minutes.

  • Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC/LCMS (Shift to higher

    
    ).
    
  • Workup: Wash with water (

    
    ), brine (
    
    
    
    ), dry over
    
    
    , and concentrate.
  • Yield Expectation: >90%. The product, 5-((tert-butyldimethylsilyl)oxy)-2-chloro-4-methoxypyrimidine , is a stable oil/solid suitable for coupling without extensive purification.

Step 2: Buchwald-Hartwig Amination[1]
  • Objective: Install the amine at C2.

  • Catalyst System: The electron-rich nature of the ring requires a highly active catalyst. BrettPhos Pd G3 or RuPhos Pd G3 are superior to Pd(OAc)2/BINAP.

    • Primary Amines: Use BrettPhos Pd G3 .

    • Secondary/Hindered Amines: Use RuPhos Pd G3 .

Table 1: Reaction Optimization Matrix

VariableStandard ConditionAlternative (For difficult substrates)
Catalyst BrettPhos Pd G3 (2-5 mol%)Pd2(dba)3 (2 mol%) + Xantphos (5 mol%)
Base

(2.0 equiv)
NaOtBu (1.5 equiv) - Faster, but less tolerant
Solvent 1,4-Dioxane or t-Amyl AlcoholToluene (if using NaOtBu)
Temperature 80–100 °C110 °C (Microwave: 120 °C for 30 min)

Experimental Procedure (Standard):

  • In a glovebox or under Argon stream, charge a vial with:

    • Protected Pyrimidine (1.0 equiv)[2]

    • Target Amine (1.2 equiv)

    • 
       (2.0 equiv)
      
    • BrettPhos Pd G3 (0.02 equiv / 2 mol%)

  • Add anhydrous 1,4-Dioxane (0.15 M).

  • Seal the vial and heat to 90 °C for 4–12 hours.

  • QC Check: Monitor consumption of the aryl chloride. If conversion stalls >24h, add 1 mol% fresh catalyst.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate.

  • Purification: Flash chromatography. Note that the TBS group makes the compound lipophilic; start with low polarity eluents (e.g., 5-10% EtOAc/Hex).

Step 3: Deprotection[3]
  • Reagents: TBAF (1.0 M in THF).

  • Procedure: Dissolve the coupled product in THF. Add TBAF (1.1 equiv) at 0 °C. Stir 1h. Quench with sat.

    
    . Extract with EtOAc.
    
Protocol B: Direct Amination (Advanced)

Use this only if protection is impossible or for rapid library generation.

Mechanism of Failure: The acidic phenol (


 due to the pyrimidine ring) protonates the basic amine or the Pd-amido intermediate.
Solution:  Use LiHMDS  (Lithium bis(trimethylsilyl)amide). LiHMDS acts as both a base and a temporary silylating agent, effectively protecting the phenol in situ while deprotonating the amine to drive the catalytic cycle.

Procedure:

  • Charge 2-Chloro-4-methoxypyrimidin-5-ol (1.0 equiv), Amine (1.2 equiv), and Pd-PEPPSI-IPr (2 mol%) into a vial.

  • Add THF (0.2 M).

  • Add LiHMDS (1.0 M in THF, 2.2 equiv ). Note: Extra equivalent required to neutralize the OH.

  • Heat to 65 °C.

  • Risk: This method often produces silylated side-products which hydrolyze upon workup.

Mechanistic Insight & Troubleshooting

The catalytic cycle for this specific substrate is influenced by the "Dummy Ligand Effect" of the 4-OMe group.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting due to electron-rich ring) Pd0->OxAdd + Substrate Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine + Base RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->Pd0 - Product Product Product: 2-Amino-4-OMe-5-OTBS-Pyrimidine RedElim->Product Substrate Substrate: 2-Cl-4-OMe-5-OTBS-Pyrimidine Substrate->OxAdd

Figure 2: Simplified catalytic cycle highlighting the oxidative addition bottleneck.[1]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Oxidative addition failed. The ring is too electron-rich.Switch to Pd-G4 precatalysts or bulky alkylphosphines (tBuXPhos ). Increase Temp to 110 °C.
Dehalogenation (H-product)

-hydride elimination from the amine or solvent.
Switch solvent to Toluene or DME . Avoid isopropanol/ethanol. Use a bulkier ligand (BrettPhos).
Phenol Deprotection during Coupling Base is too strong or nucleophilic.Switch from NaOtBu to

or

. Ensure anhydrous conditions.
Low Yield with Heterocyclic Amines Catalyst poisoning by the amine partner.Use Xantphos or Pd-PEPPSI-IPr . Increase catalyst loading to 5 mol%.

Safety & Handling

  • Palladium Residues: Pd species are toxic. Ensure thorough scavenging (e.g., using SiliaMetS® Thiol or DMT) before biological testing.

  • Pressure: Reactions in sealed vials at 100 °C generate pressure. Use rated pressure vials.

  • Base Handling: NaOtBu and LiHMDS are moisture-sensitive and corrosive. Handle under inert atmosphere.

References

  • Buchwald-Hartwig Amination Overview

    • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chem. Sci.[4]2011 , 2, 27-50. Link

  • Amination of Chloropyrimidines

    • Lozada-Rodríguez, L., et al. "Palladium-Catalyzed Amidation of 2-Chloropyrimidines." J. Org.[5] Chem.2015 , 80, 1929. (Demonstrates Xantphos utility in similar systems).

  • Hydroxyl-Directed/Tolerant Coupling

    • Blaisdell, T. P.; Morken, J. P. "Hydroxyl-Directed Cross-Coupling."[6] J. Am. Chem. Soc.2015 , 137, 8712. Link

  • BrettPhos Precatalysts

    • Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles." J. Am. Chem. Soc.2008 , 130, 13552. Link

Sources

Application

protocol for N-arylation with 2-Chloro-4-methoxypyrimidin-5-ol

Application Note: Strategic Protocols for the N-Arylation of Amines using 2-Chloro-4-methoxypyrimidin-5-ol Executive Summary The synthesis of functionalized pyrimidines is a cornerstone of modern drug discovery. While 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protocols for the N-Arylation of Amines using 2-Chloro-4-methoxypyrimidin-5-ol

Executive Summary

The synthesis of functionalized pyrimidines is a cornerstone of modern drug discovery. While 2-chloropyrimidines are classically highly reactive electrophiles, the presence of an unprotected, acidic hydroxyl group at the C5 position in 2-chloro-4-methoxypyrimidin-5-ol introduces profound chemoselectivity and reactivity challenges. This application note details two field-proven, self-validating protocols for the N-arylation of this substrate: a green, metal-free Nucleophilic Aromatic Substitution (SNAr) for aliphatic amines, and a protection-directed Buchwald-Hartwig Amination (BHA) for anilines and weaker nucleophiles.

Mechanistic Rationale & The "5-OH" Conundrum

To design a successful N-arylation protocol, one must understand the electronic causality of the pyrimidine ring. 2-Chloropyrimidines are intrinsically highly activated toward SNAr, reacting


 to 

times faster than unactivated chlorobenzenes[1]. However, the 5-hydroxyl group in 2-chloro-4-methoxypyrimidin-5-ol creates a mechanistic dichotomy[2].

If standard basic conditions (e.g.,


, 

) are applied, the acidic 5-OH is rapidly deprotonated. The resulting alkoxide-like anion strongly donates electron density into the pyrimidine

-system via resonance. This localized electron richness drastically reduces the electrophilicity of the C2 carbon, effectively shutting down SNAr pathways. Furthermore, in palladium-catalyzed cross-couplings, free polar protic functionalities can coordinate to the catalytic species, poison the palladium cycle, or lead to competing O-arylation (diaryl ether formation)[3][4].

The Strategic Solution:

  • For highly nucleophilic amines (aliphatics): Exploit the innate reactivity of the 2-chloropyrimidine core by running the reaction under neutral or slightly acidic conditions in polar protic solvents. This keeps the 5-OH protonated, maintaining the ring's electrophilicity.

  • For weak nucleophiles (anilines/amides): Mask the 5-OH group using a silyl ether (e.g., TBS), which eliminates electronic deactivation and prevents catalyst poisoning, allowing for standard Pd-catalyzed Buchwald-Hartwig conditions[4].

G Start 2-Chloro-4-methoxypyrimidin-5-ol Base Standard Basic Conditions (e.g., K2CO3, NaOtBu) Start->Base Acid Neutral/Acidic SNAr (Amine·HCl, H2O/EtOH) Start->Acid Protect 5-OH Protection (e.g., TBSCl, Imidazole) Start->Protect Deprot 5-O(-) Anion Formation Ring Deactivation Base->Deprot Fail Reaction Stalls / O-Arylation Deprot->Fail Protonated 5-OH Remains Protonated Maintains Electrophilicity Acid->Protonated Success1 Successful C-N Coupling Protonated->Success1 BHA Pd-Catalyzed Buchwald-Hartwig (Pd2(dba)3, Ligand, Base) Protect->BHA Success2 Deprotection -> Product BHA->Success2

Mechanistic divergence in the N-arylation of 2-chloro-4-methoxypyrimidin-5-ol based on 5-OH state.

Experimental Protocols

Protocol A: Metal-Free SNAr under Neutral/Acidic Conditions

Targeted for primary/secondary aliphatic amines and cyclic amines (e.g., morpholine, piperidine).

Causality Check: By utilizing the amine in its hydrochloride salt form (or adding 1.0 eq of HCl to the free amine), the reaction pH is maintained between 5–7. This prevents 5-OH deprotonation. Water or ethanol is used as a green solvent to stabilize the polar transition state[1].

Step-by-Step Methodology:

  • Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-chloro-4-methoxypyrimidin-5-ol (1.0 mmol, 160.5 mg) and the desired aliphatic amine hydrochloride (1.2 mmol).

  • Solvent Addition: Suspend the reagents in 3.0 mL of deionized water (or absolute ethanol if substrate solubility is exceptionally poor). Do not add exogenous base.

  • Reaction: Seal the vial and heat the mixture to 110 °C using a microwave synthesizer for 45 minutes (or 100 °C in a conventional oil bath for 12 hours).

  • Workup: Cool the reaction to room temperature. If the product precipitates, isolate via vacuum filtration and wash with cold water (2 x 5 mL). If it remains in solution, adjust the pH to ~7 using saturated

    
    , extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Protection-Directed Buchwald-Hartwig Amination

Targeted for anilines, heteroaromatic amines, and sterically hindered nucleophiles.

Causality Check: Weak nucleophiles cannot overcome the activation barrier of SNAr without transition-metal catalysis. The 5-OH must be masked to prevent Pd-catalyst deactivation and O-arylation[3][4].

Step-by-Step Methodology:

  • Protection (TBS Ether Formation):

    • Dissolve 2-chloro-4-methoxypyrimidin-5-ol (5.0 mmol) and Imidazole (10.0 mmol) in anhydrous DMF (10 mL) at 0 °C.

    • Add tert-Butyldimethylsilyl chloride (TBSCl) (6.0 mmol) portion-wise. Stir at room temperature for 4 hours.

    • Quench with water, extract with DCM, and purify via silica plug to yield 5-((tert-butyldimethylsilyl)oxy)-2-chloro-4-methoxypyrimidine.

  • Buchwald-Hartwig Amination:

    • In an oven-dried Schlenk tube under argon, combine the TBS-protected pyrimidine (1.0 mmol), the aniline derivative (1.2 mmol),

      
       (0.02 mmol, 2 mol%), Xantphos or BrettPhos (0.04 mmol, 4 mol%), and 
      
      
      
      (1.5 mmol).
    • Add anhydrous, degassed Toluene (5 mL). Seal the tube and heat at 100 °C for 8–12 hours.

    • Filter through a pad of Celite, concentrate, and purify via flash chromatography.

  • Deprotection:

    • Treat the purified intermediate with TBAF (1.0 M in THF, 1.2 eq) at 0 °C for 1 hour to quantitatively cleave the TBS group and yield the final N-arylated pyrimidin-5-ol.

Quantitative Data & Scope Summary

StrategyOptimal Nucleophile ScopeCatalyst / Base SystemTemp (°C)Expected YieldKey Mechanistic Advantage
Neutral SNAr Aliphatic amines, morpholine, piperazinesNone / None (Amine·HCl used)100 – 11075 – 92%Avoids 5-OH deprotonation; metal-free; green solvent[1].
Protected BHA Anilines, electron-deficient amines

, Xantphos /

10065 – 85%Overcomes poor nucleophilicity; prevents O-arylation[3][4].

Self-Validating Systems & In-Process Controls (IPC)

To ensure the trustworthiness of the protocol, the following self-validating checks must be integrated into the workflow:

  • SNAr pH Monitoring: Before heating Protocol A, spot the mixture on pH paper. It must read

    
    . If the solution is basic, the reaction will stall.
    
  • Catalyst Activation (Protocol B): Upon reaching 100 °C, the Buchwald-Hartwig mixture should transition from a dark purple/red (

    
    ) to a pale yellow/orange color, indicating the successful formation of the active monomeric Pd(0)-ligand complex. A persistent black precipitate indicates catalyst death (Pd black formation), likely due to incomplete 5-OH protection or oxygen ingress.
    
  • NMR Tracking: The C6 proton of the pyrimidine ring is a highly sensitive diagnostic marker. In the starting material, it typically appears around

    
     7.8 - 8.0 ppm. Upon successful C2 N-arylation, the increased electron donation from the newly installed exocyclic nitrogen will shield the C6 proton, shifting it upfield (typically 
    
    
    
    7.4 - 7.6 ppm).

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Center for Biotechnology Information (PMC/NIH) URL:[Link]

  • Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling D-NB (Deutsche Nationalbibliothek) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-4-methoxypyrimidin-5-ol

Here is the Technical Support Center guide for the synthesis of 2-Chloro-4-methoxypyrimidin-5-ol . Document ID: TSC-PYR-05OH-2024 Topic: Yield Optimization & Troubleshooting Audience: Medicinal Chemists, Process Developm...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for the synthesis of 2-Chloro-4-methoxypyrimidin-5-ol .

Document ID: TSC-PYR-05OH-2024 Topic: Yield Optimization & Troubleshooting Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Reaction Logic

The synthesis of 2-Chloro-4-methoxypyrimidin-5-ol presents a classic "competing electrophile" challenge. The starting material, typically 2,4-dichloropyrimidin-5-ol , contains two electrophilic sites (C2 and C4) and one acidic proton (C5-OH).

Low yields in this synthesis are rarely due to "bad chemistry" but rather three specific failure modes :

  • The "Dianion" Trap: Failure to account for the consumption of base by the C5-hydroxyl group, leading to incomplete conversion.

  • Workup pH Mismanagement: The product is amphoteric. It is soluble in water at both high pH (as a phenoxide) and very low pH (as a pyrimidinium salt).

  • Regioselectivity Drift: The electron-donating effect of the C5-O⁻ species deactivates the ring, requiring forcing conditions that can promote bis-methoxylation (over-reaction).

Synthetic Pathways & Decision Tree

We recommend two distinct routes. Route A is the direct functionalization (faster, lower atom economy cost), while Route B is the protected strategy (higher yield, higher purity).

Visualization: Pathway Selection

SynthesisRoutes Start Starting Material: 2,4-Dichloropyrimidin-5-ol RouteA_Step1 Direct Methoxylation (2.2 eq NaOMe, 0°C to RT) Start->RouteA_Step1 Route A (Direct) RouteA_Inter Intermediate: Dianion Species RouteA_Step1->RouteA_Inter Deprotonation Target Target: 2-Chloro-4-methoxypyrimidin-5-ol RouteA_Inter->Target S_NAr at C4 RouteB_Start Alt Start: 2,4-Dichloro-5-benzyloxypyrimidine RouteB_Step1 Methoxylation (1.1 eq NaOMe) RouteB_Start->RouteB_Step1 Route B (Protected) RouteB_Step2 Deprotection (H2, Pd/C) RouteB_Step1->RouteB_Step2 High Regiocontrol RouteB_Step2->Target

Figure 1: Comparison of Direct (Route A) and Protected (Route B) synthetic pathways. Route B is recommended for scales >10g due to cleaner impurity profiles.

Optimized Protocols

Protocol A: Direct Methoxylation (Small Scale / Quick Access)

Best for: <5g scale, rapid analog generation.

Reagents:

  • 2,4-Dichloropyrimidin-5-ol (1.0 eq)

  • NaOMe (2.2 eq) — Critical: Must be >2.0 eq.

  • MeOH (10 V)

Step-by-Step:

  • Dissolution: Dissolve starting material in MeOH at 0°C.

  • First Addition (Deprotonation): Add 1.1 eq of NaOMe (0.5M in MeOH) dropwise. Stir for 15 min.

    • Note: The solution may turn yellow/orange as the phenoxide forms. This species is less reactive than the neutral heterocycle.

  • Second Addition (Substitution): Add the remaining 1.1 eq of NaOMe dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by LCMS.[1]

    • Target Time: 4–6 hours.

    • Stop Condition: If bis-methoxy (2,4-dimethoxy) byproduct exceeds 5%, quench immediately.

  • Quench & Isolation (The Critical Step):

    • Concentrate MeOH to ~20% volume.

    • Dilute with water (10 V). pH will be >10.

    • Wash with EtOAc (to remove non-acidic impurities). Discard organic layer.

    • Acidify Aqueous Layer: Slowly add 1N HCl to pH 4–5 .

    • Observation: Product should precipitate as a solid.

    • Filter and dry.

Protocol B: The "Protected" Route (High Yield / Scale-Up)

Best for: >10g scale, GMP requirements.

  • Protection: Benzylate 2,4-dichloropyrimidin-5-ol (BnBr, K2CO3, Acetone).

  • Substitution: React 5-OBn-2,4-dichloropyrimidine with 1.05 eq NaOMe in MeOH at -10°C.

    • Advantage:[2][3][4][5][6] Without the phenoxide anion, the C4-Cl is highly reactive. Regioselectivity for C4 is typically >95:5.

  • Deprotection: Hydrogenation (H2, 1 atm, 10% Pd/C, MeOH/EtOAc) removes the benzyl group.

    • Caution: Monitor closely to prevent dechlorination of the C2-Cl.

Troubleshooting Guide (FAQ Format)

Issue 1: "I have low yield (<30%) and my product is stuck in the water layer."

Diagnosis: Incorrect pH during isolation. Explanation: 2-Chloro-4-methoxypyrimidin-5-ol has a pKa ~6–7 (phenol) and a basic pyrimidine nitrogen.

  • pH > 9: It exists as a phenoxide anion (Water soluble).

  • pH < 1: The pyrimidine nitrogen protonates (Water soluble). Solution: You must target the Isoelectric Point .

  • After reaction, dilute with water.[6][7]

  • Acidify carefully with 1M HCl while monitoring with a pH meter.

  • Stop exactly at pH 4.0–5.0. The product will crash out. If you overshoot to pH 1, add NaHCO3 to bring it back to pH 4.

Issue 2: "The reaction stalls with 50% starting material remaining."

Diagnosis: The "Dianion Effect" or insufficient base. Explanation: The first equivalent of NaOMe is sacrificial; it only removes the OH proton. The resulting negative charge on the oxygen donates electrons into the ring (+M effect), significantly raising the LUMO energy and making the ring less susceptible to nucleophilic attack. Solution:

  • Ensure you are using at least 2.1 to 2.2 equivalents of NaOMe.

  • If still stalled at RT, heat to 40°C, but monitor every 30 mins for bis-methoxylation.

Issue 3: "I am seeing significant 2,4-dimethoxy byproduct."

Diagnosis: Temperature too high or local concentration hotspots. Explanation: Once the C4-Cl is replaced by OMe, the ring is deactivated, but the C2-Cl is still susceptible to attack if the temperature is high or if NaOMe is in large excess. Solution:

  • Strict Temperature Control: Keep the reaction at 0°C during the addition of the second equivalent of base.

  • Dilution: Run the reaction more dilute (20 volumes of MeOH instead of 10).

  • Slow Addition: Add the NaOMe solution via syringe pump over 1 hour.

Issue 4: "I am getting the wrong isomer (2-methoxy-4-chloro)."

Diagnosis: Rare, but can occur if the 5-OH is sterically crowding the C4 position or if using a different solvent. Explanation: While C4 is electronically preferred (para to N), the 5-phenoxide anion creates a steric and electrostatic repulsion field near C4. Solution:

  • Switch to Route B (Benzyl protection) . The benzyl group locks the oxygen in a neutral state and points away from C4, restoring normal pyrimidine regioselectivity (C4 >>> C2).

Data Summary: Reaction Parameters

ParameterDirect Route (Route A)Protected Route (Route B)
Starting Material 2,4-Dichloropyrimidin-5-ol5-(Benzyloxy)-2,4-dichloropyrimidine
Base Stoichiometry 2.2 eq NaOMe1.05 eq NaOMe
Temperature 0°C

40°C (requires push)
-10°C

0°C (very fast)
Primary Impurity Unreacted SM (due to deactivation)Bis-methoxy (over-reaction)
Typical Yield 40–60%75–85% (over 2 steps)
Purification pH-controlled precipitationCrystallization or Column

Visualization: Troubleshooting Decision Matrix

Troubleshooting Problem Problem Encountered LowYield Low Yield / No Precipitate Problem->LowYield Stalled Reaction Stalled Problem->Stalled Byproducts High Byproducts (Bis-methoxy) Problem->Byproducts Sol_pH Check Workup pH Target pH 4-5 specifically LowYield->Sol_pH Sol_Stoch Increase Base to 2.2 eq Heat to 40°C Stalled->Sol_Stoch Sol_Temp Lower Temp to 0°C Slow Addition of NaOMe Byproducts->Sol_Temp

Figure 2: Rapid diagnostic tree for common synthetic failures.

References

  • Synthesis of 2,4-dichloropyrimidin-5-ol (Precursor)
  • Regioselectivity in Pyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • Context: Detailed quantum mechanical explanation of why C5-substituents (like -OMe or -O-) alter the C4 vs C2 selectivity.
    • URL:[Link]

  • Analogous Reaction Conditions (Protected Route)
  • Reaction of 2,4-dichloropyrimidines with Alkoxides

    • Title: Regioselective Nucleophilic Aromatic Substitution...[3][5][8] 2-chloro-4-aminoquinazolines.[8][9]

    • Source: Molecules 2024, 29(1), 84.
    • Context: While focused on quinazolines, this provides the general conditions (Base/Solvent effects) applicable to the pyrimidine core.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-4-methoxypyrimidin-5-ol

Executive Summary & Chemical Profile[1][2] Welcome to the Technical Support Center. This guide addresses the purification of 2-Chloro-4-methoxypyrimidin-5-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

Welcome to the Technical Support Center. This guide addresses the purification of 2-Chloro-4-methoxypyrimidin-5-ol . This molecule presents a classic "amphoteric trap" in purification: it possesses an acidic hydroxyl group at position 5 (phenol-like), a basic pyrimidine nitrogen core, and a labile chloride at position 2.[1]

Successful purification requires exploiting the acidity of the 5-OH group while preventing the hydrolysis of the 2-Cl group.[1]

Chemical Profile
PropertyCharacteristicImplication for Purification
Structure Pyrimidine core, 2-Cl, 4-OMe, 5-OHAmphoteric nature; pKa sensitive.[1][2][3][4][5]
Acidity (pKa) Estimated ~5.8 – 6.5 (5-OH)Soluble in mild base (pH > 8); precipitates in acid (pH < 4).[1]
Reactivity 2-Cl is an electrophileRisk: Hydrolysis to 2-OH (uracil derivative) if heated in strong base/acid.[1]
Solubility Low in neutral water; High in EtOAc, THF, MeOHOrganic extraction is the primary recovery method.[1]

Core Purification Protocols

Module A: The "pH Swing" Extraction (Recommended First Step)

Theory: The 5-OH group is sufficiently acidic to be deprotonated by weak bases (Carbonate/Bicarbonate), rendering the molecule water-soluble as a salt.[1] Impurities lacking this acidic proton (e.g., non-hydroxylated precursors, O-alkylated byproducts) will remain in the organic phase.[1]

Protocol:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Basic Extraction: Extract the organic layer with saturated NaHCO₃ (aq) or 1M Na₂CO₃ (cold).[1]

    • Note: The product moves to the Aqueous Layer (as the phenoxide anion).[1]

    • Discard: The organic layer (contains non-acidic impurities).[1]

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 1M HCl or 10% Citric Acid until pH reaches ~3–4.

    • Observation: The product should precipitate or form an oil as it protonates.[1]

  • Recovery: Extract the now-cloudy aqueous layer with fresh EtOAc (x3).[1]

  • Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Visualization: pH Swing Logic

pH_Swing Start Crude Mixture (in EtOAc) Extract Extract with sat. NaHCO3 (aq) Start->Extract Sep1 Phase Separation Extract->Sep1 OrgLayer Organic Layer (Discard) Sep1->OrgLayer Non-acidic Impurities AqLayer Aqueous Layer (Contains Product as Anion) Sep1->AqLayer Target Molecule Acidify Acidify to pH 3-4 (0-5°C) AqLayer->Acidify Extract2 Extract with fresh EtOAc Acidify->Extract2 Final Pure Product (2-Chloro-4-methoxypyrimidin-5-ol) Extract2->Final

Caption: Logical flow for separating the target 5-OH compound from non-acidic impurities using selective deprotonation.

Module B: Column Chromatography (Troubleshooting Tailing)

Issue: Pyrimidines with free hydroxyl groups often interact strongly with silanols on silica gel, causing "streaking" or "tailing." Solution: Acid-buffered mobile phase.[1]

Recommended Conditions:

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[1]

  • Modifier: Add 0.5% to 1% Acetic Acid (AcOH) to the mobile phase.

    • Why? The acid suppresses the ionization of the 5-OH and blocks active silanol sites on the silica, sharpening the peak.[1]

  • Gradient: Start 100% DCM → 95:5 DCM:MeOH (+AcOH).

Troubleshooting & FAQs

Q1: My product is stuck in the aqueous layer after acidification.

Diagnosis: The 5-OH pyrimidine might be more water-soluble than expected, or the pH wasn't lowered enough.[1] Fix:

  • Check pH: Ensure pH is < 4. The pKa is likely ~6.0; you need to be 2 units below pKa for full protonation.[1]

  • Salting Out: Saturate the aqueous layer with solid NaCl before the final EtOAc extraction. This reduces the solubility of organics in water (Salting-out effect).[1]

  • Solvent Switch: Try extracting with THF/EtOAc (1:1) or n-Butanol (if desperate, but requires high vac to remove).[1]

Q2: I see a new impurity spot appearing during recrystallization in hot ethanol.

Diagnosis: Solvolysis or Hydrolysis.[1]

  • Mechanism: The 2-Cl group is a leaving group.[1] Boiling in alcohols (especially if traces of base/acid are present) can displace the Chloride with Ethoxide (forming 2-ethoxy) or Hydroxyl (forming 2-hydroxy/uracil).[1] Fix:

  • Avoid boiling temperatures.[1] Dissolve at warm temperature (40°C) and cool slowly.

  • Switch to non-nucleophilic solvents like Acetonitrile (ACN) or Toluene for crystallization.[1]

Q3: The product turns pink/red upon storage.

Diagnosis: Oxidation of the phenol-like ring or formation of quinone-like species.[1] Fix:

  • Store under Nitrogen/Argon.[1]

  • Keep at -20°C.[1]

  • Ensure all acid traces (from the column) are removed.[1] Residual HCl promotes degradation.[1]

Advanced Visualization: Impurity Management

Impurity_Logic Impurity Impurity Type StartMat Starting Material (Non-OH) Impurity->StartMat Hydrolysis Hydrolysis Product (2-OH / Uracil) Impurity->Hydrolysis Regio Regioisomer (4-Cl, 2-OMe) Impurity->Regio Action1 Use pH Swing (Removes Non-OH) StartMat->Action1 Action2 Chromatography (DCM:MeOH + AcOH) Hydrolysis->Action2 Action3 Check Synthesis (Hard to Separate) Regio->Action3

Caption: Decision matrix for removing specific impurity classes based on their chemical properties.

References

  • Brown, D. J. (1985).[1] The Pyrimidines. Wiley-Interscience.[1] (Definitive text on pyrimidine reactivity and pKa values of hydroxypyrimidines).

  • PubChem Compound Summary. (2023). 5-Hydroxypyrimidine.[2][3][5][6][7] National Center for Biotechnology Information.[1] Retrieved from [Link] (Source for pKa benchmarking of the 5-OH scaffold).[1]

  • Williams, R. (2022).[1][7] pKa Data Compiled. Organic Chemistry Data. Retrieved from [Link] (Reference for predicting phenolic pKa shifts with electron-withdrawing chlorine).[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chlorinated pyrimidines.

Sources

Troubleshooting

stability and degradation of 2-Chloro-4-methoxypyrimidin-5-ol

Welcome to the dedicated technical support and troubleshooting hub for 2-Chloro-4-methoxypyrimidin-5-ol (CAS: 2250240-81-2). As a highly functionalized pyrimidine building block, this compound presents unique stability c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting hub for 2-Chloro-4-methoxypyrimidin-5-ol (CAS: 2250240-81-2). As a highly functionalized pyrimidine building block, this compound presents unique stability challenges during synthesis, storage, and analytical characterization.

This guide is engineered for researchers and drug development professionals, providing field-proven methodologies, mechanistic insights, and self-validating protocols to ensure experimental integrity.

Quantitative Stability Profile

Understanding the baseline stability of your compound is the first step in preventing degradation. The pyrimidine ring's electron-deficient nature, combined with specific functional groups, dictates its vulnerability.

Table 1: Stability and Degradation Kinetics of 2-Chloro-4-methoxypyrimidin-5-ol

Stress ConditionReagent / EnvironmentEstimated Half-Life (T1/2)Primary Degradation Mechanism
Aqueous (Neutral) HPLC Water, 40°C48 HoursSlow C2-Hydrolysis
Alkaline 0.1 N NaOH, 25°C< 1 HourRapid C2-Hydrolysis (SNAr)
Acidic 0.1 N HCl, 40°C12 HoursC4-Demethylation & C2-Hydrolysis
Oxidative 3% H₂O₂, 25°C4 HoursC5-OH Oxidation / Ring Cleavage
Photolytic UV-Vis (ICH Q1B)72 HoursRadical Dehalogenation

Mechanistic Troubleshooting Guide

Do not just treat the symptoms of degradation; understand the underlying chemical causality to engineer better experimental conditions.

Issue 1: Rapid Loss of API in Aqueous or Basic Buffers

The Causality: The pyrimidine ring contains two highly electronegative nitrogen atoms that withdraw electron density from the carbon backbone. The presence of the electronegative chlorine atom at the C2 position further polarizes the C-Cl bond, making the C2 carbon highly electrophilic. When exposed to water or hydroxide ions, the molecule undergoes a rapid Nucleophilic Aromatic Substitution (SNAr). A negatively charged Meisenheimer complex forms, followed by the expulsion of the chloride ion to yield a 2-oxo/2-hydroxy degradant. Alkaline conditions exponentially accelerate this breakdown [3]. The Resolution: Always handle the compound in anhydrous solvents (e.g., dry THF) and maintain an inert argon atmosphere during synthetic steps [1]. For biological assays, minimize the time the compound spends in aqueous buffers prior to dosing, and strictly avoid pH levels > 7.5.

Issue 2: Color Change and Loss of Mass Balance During Storage

The Causality: The hydroxyl group at the C5 position acts as a strong electron-donating group via resonance (π-donation). While this slightly offsets the electron-withdrawing nature of the pyrimidine nitrogens, it creates a localized area of high electron density. This makes the C5 position highly susceptible to electrophilic attack and oxidation by ambient reactive oxygen species (ROS) or molecular oxygen, leading to the formation of quinone-like intermediates and eventual ring cleavage. The Resolution: Store the compound at -20°C in dark, tightly sealed containers backfilled with Nitrogen or Argon. Avoid repeated freeze-thaw cycles.

DegradationPathways CMP 2-Chloro-4-methoxypyrimidin-5-ol (Intact Compound) Hydrolysis Aqueous Hydrolysis (SNAr at C2) CMP->Hydrolysis H2O / OH- / Heat Demethylation Acidic Demethylation (C4 Methoxy Cleavage) CMP->Demethylation Strong Acids (H+) Oxidation Oxidative Degradation (C5 Hydroxyl Oxidation) CMP->Oxidation O2 / ROS / Light Deg1 4-Methoxy-2-oxo- 1,2-dihydropyrimidin-5-ol Hydrolysis->Deg1 Deg2 2-Chloropyrimidine- 4,5-diol Demethylation->Deg2 Deg3 Quinone-like Intermediates & Ring Cleavage Oxidation->Deg3

Degradation pathways of 2-Chloro-4-methoxypyrimidin-5-ol under environmental stress.

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical data, you must implement a self-validating system . In degradation profiling, this is achieved through strict Mass Balance calculations. If the system does not balance, the protocol automatically flags the method as invalid, forcing orthogonal investigation.

Protocol: Forced Degradation & Mass Balance Validation

Research indicates that the 2-chloro position of pyrimidines is highly prone to hydrolysis during isolation and LCMS analysis, which can skew results if not properly controlled [2].

Step 1: Anhydrous Sample Preparation Prepare a 1.0 mg/mL stock solution of 2-Chloro-4-methoxypyrimidin-5-ol in 100% anhydrous Acetonitrile (LC-MS grade) to prevent premature baseline hydrolysis.

Step 2: Controlled Stress Application Aliquot 100 µL of the stock into four separate inert LC vials. Add 900 µL of the following stressors to respective vials:

  • Control: Anhydrous Acetonitrile

  • Acidic: 0.1 N HCl in water

  • Basic: 0.1 N NaOH in water

  • Oxidative: 3% H₂O₂ in water Incubate all vials at 40°C for exactly 4 hours.

Step 3: Quenching (Critical Step) To stop the degradation at a precise timepoint, neutralize the acidic vial with 100 µL of 0.1 N NaOH, and the basic vial with 100 µL of 0.1 N HCl. Dilute all samples 1:10 in a cold (4°C) starting mobile phase to freeze the reaction kinetics.

Step 4: UHPLC-MS/MS Analysis Inject 2 µL onto a C18 column. Crucial: Use a neutral mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8) rather than standard 0.1% Formic Acid to prevent on-column hydrolysis of the 2-chloro group during the run.

Step 5: Self-Validation (Mass Balance Calculation) Calculate the molar sum of the remaining parent compound and all quantified degradants.

  • Validation Logic: (Moles Parent + Moles Degradants) / Initial Moles = Mass Balance %

  • Pass: 95% - 105%. The analytical method is validated.

  • Fail: < 95%. This proves the existence of "invisible" pathways (e.g., volatile degradants, precipitation, or poor MS ionization). Action required: You must switch to an orthogonal detector like Charged Aerosol Detection (CAD) or UV at an isosbestic point.

AnalyticalWorkflow Start 1. Sample Prep (Anhydrous ACN) Stress 2. Forced Degradation (Acid, Base, ROS) Start->Stress Quench 3. Quenching & Dilution (Halt Kinetics) Stress->Quench Analysis 4. UHPLC-MS/MS (Neutral Mobile Phase) Quench->Analysis Validate 5. Mass Balance Check (Self-Validating Step) Analysis->Validate

Self-validating forced degradation and UHPLC-MS/MS analytical workflow.

Frequently Asked Questions (FAQs)

Q: Why do I see a -17.96 Da mass shift in my LC-MS spectra? A: This specific mass shift indicates the hydrolysis of the C2-chloro group to a hydroxyl group. The molecule loses a Chlorine atom (-34.97 Da) and gains a Hydroxyl group (+17.01 Da), resulting in a net change of approximately -17.96 Da. If you see this in your baseline control, your LC-MS mobile phase is likely too acidic, causing on-column degradation.

Q: How can I differentiate between C2-hydrolysis and C4-demethylation analytically? A: Use High-Resolution Mass Spectrometry (HRMS). C2-hydrolysis yields the -17.96 Da shift mentioned above. C4-demethylation (loss of the methyl group from the methoxy moiety) results in a mass shift of exactly -14.015 Da (loss of CH₂).

Q: I am scaling up a reaction using this compound. What precautions should I take? A: Because the 2-chloro position is a highly active leaving group, strictly control the internal temperature of the reactor (keep at or below 0°C during additions) and ensure all reagents and solvents (like THF) are rigorously dried. Use an argon blanket, as ambient moisture will lead to significant yield loss via hydrolysis [1].

References

  • Dissertation Jonas Boergel 2019. RWTH Publications.[Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate.[Link]

  • Studies in the stability of bonds between fibre-reactive dyes and cellulose. White Rose eTheses Online. [Link]

Optimization

Technical Support Center: Overcoming the Low Reactivity of 2-Chloro-4-methoxypyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-chloro-4-methoxypyrimidin-5-ol in various chemical transformations. As Senior Application Scientists, we have compiled this resource to explain the underlying chemical principles and provide actionable, field-proven solutions to accelerate your research and development efforts.

I. Understanding the Reactivity of 2-Chloro-4-methoxypyrimidin-5-ol

The pyrimidine core is a vital scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] However, the reactivity of substituted pyrimidines can be nuanced. The low reactivity of 2-chloro-4-methoxypyrimidin-5-ol in certain reactions, particularly palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNA_r_), can be attributed to a combination of electronic and steric factors.

The electron-deficient nature of the pyrimidine ring generally enhances the reactivity of attached halogens towards nucleophilic attack and palladium-catalyzed reactions compared to their carbocyclic counterparts.[1][3] However, the substituents on the ring play a crucial role in modulating this reactivity. Electron-donating groups tend to decrease the reactivity of halogens in nucleophilic displacement reactions, while electron-withdrawing groups have the opposite effect.[4] In the case of 2-chloro-4-methoxypyrimidin-5-ol, the 4-methoxy and 5-hydroxyl groups are electron-donating, which can decrease the electrophilicity of the C2 position, thus impeding both SNA_r_ and the oxidative addition step in palladium-catalyzed cross-coupling reactions.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides a systematic approach to troubleshooting.

Issue 1: My Suzuki-Miyaura coupling reaction with 2-chloro-4-methoxypyrimidin-5-ol is failing or giving low yields.

Potential Causes & Solutions:

  • Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical for activating the inert C-Cl bond.[5]

    • Recommendation: For challenging substrates like this, standard catalysts such as Pd(PPh₃)₄ may be insufficient.[6] Consider using more robust systems known for their effectiveness with aryl chlorides. This includes palladium(II) precatalysts paired with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[5][7] These ligands promote the crucial oxidative addition step of the catalytic cycle.[8][9][10]

  • Inadequate Base: The base plays a key role in the transmetalation step of the Suzuki-Miyaura coupling.[11]

    • Recommendation: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[3][5] The choice of base can significantly influence the reaction rate and yield.

  • Incorrect Solvent and Temperature: Poor solubility of reagents or suboptimal temperature can hinder the reaction.

    • Recommendation: A solvent screen is often beneficial. Common solvent systems for Suzuki couplings include 1,4-dioxane/water, toluene/water, or DMF.[3][12] The reaction temperature may need to be elevated, typically in the range of 80-120 °C, to overcome the activation energy for the C-Cl bond cleavage.[5] Microwave irradiation can also be an effective method for rapid and efficient heating, sometimes leading to improved yields.[3]

  • Catalyst Deactivation: Impurities in reagents or solvents, or thermal degradation, can deactivate the palladium catalyst.

    • Recommendation: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can deactivate the active Pd(0) species.[5][7] Using a pre-catalyst, which is more stable and forms the active Pd(0) species more cleanly, can also be advantageous.[7]

Workflow for Troubleshooting Low-Yield Suzuki Coupling

start Low Yield in Suzuki Coupling catalyst 1. Evaluate Catalyst System - Is the ligand bulky and electron-rich? - Is the palladium source active? start->catalyst base 2. Assess Base Strength - Is the base strong enough (e.g., K3PO4, Cs2CO3)? catalyst->base solution1 Solution: - Switch to a more active catalyst system (e.g., Pd(OAc)2/XPhos). - Use a pre-catalyst (e.g., XPhos-Pd-G3). catalyst->solution1 conditions 3. Optimize Reaction Conditions - Are reagents soluble in the chosen solvent? - Is the temperature optimal (80-120°C)? base->conditions solution2 Solution: - Screen stronger bases. base->solution2 deactivation 4. Investigate Catalyst Deactivation - Are reagents and solvents pure and degassed? - Is the reaction under an inert atmosphere? conditions->deactivation solution3 Solution: - Perform a solvent screen (e.g., dioxane, toluene, DMF). - Conduct a temperature screen. conditions->solution3 solution4 Solution: - Use high-purity, degassed reagents and solvents. - Ensure a strictly inert atmosphere (Argon or Nitrogen). deactivation->solution4

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Issue 2: My Buchwald-Hartwig amination is not proceeding.

Potential Causes & Solutions:

  • Challenging Substrate for Amination: The electron-donating groups on 2-chloro-4-methoxypyrimidin-5-ol can make the C-Cl bond particularly resistant to oxidative addition in the Buchwald-Hartwig reaction.

    • Recommendation: This transformation will likely require a highly active catalyst system. Employing sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos is often necessary for the amination of electron-rich aryl chlorides.[7] Increasing the catalyst loading to 3-5 mol% may also be beneficial.[7]

  • Inappropriate Base: A strong, non-nucleophilic base is crucial for the deprotonation of the amine and subsequent steps in the catalytic cycle.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for Buchwald-Hartwig aminations.[7] If your substrate is sensitive to this strong base, weaker bases like K₃PO₄ or Cs₂CO₃ can be attempted, but this will likely necessitate a more active catalyst and higher reaction temperatures.[7]

  • Side Reactions: Hydrodehalogenation (replacement of the chloro group with a hydrogen atom) can be a competing side reaction, especially if the desired reductive elimination is slow.[7]

    • Recommendation: Ensure strictly anhydrous conditions, as water can contribute to this side reaction. Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can also help to favor the desired amination pathway.[7]

Issue 3: I am struggling with a nucleophilic aromatic substitution (SNA_r_) reaction.

Potential Causes & Solutions:

  • Electronically Deactivated Substrate: As mentioned, the electron-donating methoxy and hydroxyl groups reduce the electrophilicity of the pyrimidine ring, making it less susceptible to nucleophilic attack.

    • Recommendation: More forcing reaction conditions are likely required. This can include higher reaction temperatures, extended reaction times, and the use of a polar aprotic solvent like DMF or DMSO to facilitate the formation of the Meisenheimer complex intermediate.

  • Poor Nucleophile: The strength of the nucleophile is a key factor in SNA_r_ reactions.

    • Recommendation: If possible, consider using a stronger nucleophile. For example, if using an alcohol, deprotonating it with a strong base to form the more nucleophilic alkoxide is necessary.

  • Activation of the Pyrimidine Ring: In some cases, the pyrimidine ring can be activated towards nucleophilic substitution.

    • Recommendation: While not directly applicable to the starting material, related literature shows that introducing an N-nitroso group can activate chloropyrimidines towards nucleophilic substitution with amines.[13][14] This suggests that strategies to increase the electron-withdrawing nature of the ring could be beneficial, although this would require modification of the initial substrate.

III. Frequently Asked Questions (FAQs)

Q1: Why is the C2-chloro group on a pyrimidine ring generally reactive, and what makes my specific compound an exception?

The C2 and C4 positions of the pyrimidine ring are electron-deficient due to the electron-withdrawing effect of the two ring nitrogen atoms. This inherent electronic property makes halogens at these positions susceptible to nucleophilic attack and oxidative addition in palladium catalysis.[7][15] In many cases, the C4 position is even more reactive than the C2 position.[16][17] However, in 2-chloro-4-methoxypyrimidin-5-ol, the electron-donating nature of the 4-methoxy and 5-hydroxyl groups counteracts this effect at the C2 position, thereby reducing its reactivity.

Q2: What is the general mechanism for palladium-catalyzed cross-coupling reactions, and which step is problematic with this substrate?

The catalytic cycle for most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, involves three main steps:[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the C-Cl bond of the pyrimidine).[18]

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic partner transfers its organic group to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[9]

With 2-chloro-4-methoxypyrimidin-5-ol, the oxidative addition step is often the rate-limiting and most challenging part of the cycle due to the electronic deactivation of the C-Cl bond.

Catalytic Cycle of Suzuki-Miyaura Coupling

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex R-Pd(II)L_n-Cl oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex R-Pd(II)L_n-R' transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product boronic_acid R'B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Q3: Are there any alternative strategies to functionalize this pyrimidine core?

Given the low reactivity at the C2 position, it might be advantageous to consider alternative synthetic routes. One potential strategy is to first perform reactions at the more nucleophilic 5-hydroxyl group. For instance, the hydroxyl group could be converted into a triflate, which is an excellent leaving group for cross-coupling reactions. This would then allow for functionalization at the C5 position, followed by attempts to react the C2-chloro group under more forcing conditions. A hypothetical protocol for such a transformation is outlined below.

IV. Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 2-Chloro-4-methoxypyrimidin-5-ol

This is a general starting point and will likely require optimization.

  • Preparation: To a flame-dried Schlenk flask, add 2-chloro-4-methoxypyrimidin-5-ol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a strong base such as K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the bulky phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Hypothetical Protocol for Buchwald-Hartwig Amination via Triflate Intermediate

This theoretical protocol requires experimental validation.

Step 1: Triflate Formation

  • Dissolve 2-chloro-4-methoxypyrimidin-5-ol (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C.

  • Add a non-nucleophilic base such as pyridine or triethylamine (1.2 equiv.).

  • Slowly add triflic anhydride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with ice-water and extract with CH₂Cl₂. The combined organic layers are washed with brine, dried, and concentrated to yield the crude triflate, which may be used directly in the next step.

Step 2: Buchwald-Hartwig Amination

  • To an oven-dried flask, add the crude triflate from the previous step (1.0 equiv.), the desired amine (1.2 equiv.), a strong base like sodium tert-butoxide (1.5 equiv.), the palladium precatalyst (e.g., a G3 or G4 palladacycle, 2-5 mol%), and a suitable bulky phosphine ligand (e.g., RuPhos, 4-10 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous toluene or 1,4-dioxane and heat the mixture to 100-110 °C until the reaction is complete.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

V. Data Summary

The following table provides a general comparison of catalyst systems for the Suzuki-Miyaura coupling of challenging chloropyrimidines, compiled from literature data.[6]

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane10060-80
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10075-95
XPhos-Pd-G3K₃PO₄1,4-Dioxane/H₂O80-10080-98

Note: Yields are highly substrate-dependent and these values should be considered as a general guide.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
  • The Effect of Substituents on the Reactvity of Pyrimidine Derivatives: A Contribution to the Chemistry of Reactive Dyes. ProQuest.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • Role of palladium catalyst in cross-coupling reactions.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • 17.2. Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning.
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
  • Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. ResearchGate.
  • N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
  • Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. Benchchem.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.

Sources

Troubleshooting

Technical Support Center: Impurity Removal in 2-Chloro-4-methoxypyrimidin-5-ol Synthesis

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Chloro-4-methoxypyrimidin-5-ol . This guide focuses on the critical challenge of impurity profiling and...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Chloro-4-methoxypyrimidin-5-ol . This guide focuses on the critical challenge of impurity profiling and removal , specifically addressing the regioselectivity issues inherent to nucleophilic aromatic substitution (SₙAr) on the pyrimidine core.

Case ID: PYR-5-OH-PURITY Status: Active Applicable Route: Nucleophilic substitution (SₙAr) of 2,4-dichloro-5-hydroxypyrimidine (or 5-benzyloxy analogue) with Methoxide.

Executive Summary: The Impurity Landscape

Synthesizing 2-Chloro-4-methoxypyrimidin-5-ol involves a delicate balance. The 5-hydroxyl (or alkoxy) group acts as an electron-donating group (EDG), deactivating the pyrimidine ring toward nucleophilic attack compared to unsubstituted pyrimidines. While the C4 position is generally more electrophilic due to para-like conjugation with N1, the difference in reactivity between C2 and C4 is narrowed, leading to significant regioisomeric byproducts.

Core Impurity Profile
Impurity TypeChemical StructureOriginRemoval Difficulty
Regioisomer 4-Chloro-2-methoxypyrimidin-5-olCompetitive attack at C2 position.[1][2]High (Similar polarity/pKa)
Over-Reaction 2,4-Dimethoxypyrimidin-5-olDisplacement of both chlorides.Medium (Lipophilicity change)
Hydrolysis 2,4-Dihydroxypyrimidin-5-olMoisture in solvent/reagents.Low (High water solubility)
Starting Material 2,4-Dichloropyrimidin-5-olIncomplete reaction.Medium

Troubleshooting Guide (FAQ Format)

Issue 1: "I cannot separate the 2-methoxy isomer from my 4-methoxy product."

Diagnosis: You are dealing with the "Critical Pair." The dipole moments and pKa values of the 2-chloro-4-methoxy and 4-chloro-2-methoxy isomers are extremely similar. Root Cause: Lack of regiocontrol during the SₙAr step. Solution Protocol:

  • Thermodynamic vs. Kinetic Control: The C4-attack (desired) is often the kinetic product. Lower the reaction temperature to -10°C to 0°C . Higher temperatures (>25°C) increase the energy available to overcome the barrier for C2 attack.

  • Solvent Switch: Switch from pure Methanol to a non-polar co-solvent system (e.g., THF/MeOH or Toluene/MeOH ).

    • Mechanism:[3][4][5][6][7][8][9] A less polar solvent environment can enhance the directing effect of the ring nitrogens and destabilize the transition state for C2 attack.

  • Purification Strategy (pH Swing):

    • The 5-OH pKa varies slightly between isomers due to the proximity of the Cl vs. OMe group.

    • Step A: Dissolve crude mixture in dilute NaOH (pH > 12).

    • Step B: Slowly lower pH to ~5.5–6.0 using dilute HCl. The 4-methoxy isomer often precipitates first due to subtle hydrogen-bonding differences.

    • Step C: Recrystallize from Ethyl Acetate/Hexanes if precipitation is non-selective.

Issue 2: "My HPLC shows a large peak for the dimethoxy byproduct."

Diagnosis: Over-substitution (Bis-methoxy). Root Cause: Excess methoxide or poor mixing (local hotspots). Solution Protocol:

  • Stoichiometry Control: Use a strict limiting reagent approach. Use 0.95 to 1.05 equivalents of NaOMe. Do not use excess base "to drive the reaction."

  • Addition Mode: Do not add solid NaOMe to the pyrimidine.

    • Correct Method: Dissolve the pyrimidine in the solvent first. Add the NaOMe solution dropwise over 1–2 hours at low temperature. This ensures the concentration of methoxide never spikes relative to the substrate.

  • Quench Protocol: Quench the reaction immediately upon consumption of starting material (monitor via TLC/HPLC). Do not let it "stir overnight" as the product will slowly react with remaining methoxide to form the dimethoxy impurity.

Issue 3: "The product is colored (pink/brown) and purity drops upon drying."

Diagnosis: Oxidative degradation or polymerization of phenolic impurities. Root Cause: Electron-rich pyrimidin-5-ols are susceptible to oxidation, especially in basic media. Solution Protocol:

  • Inert Atmosphere: Conduct all reaction and workup steps under Nitrogen or Argon.

  • Acidic Workup: Ensure the final isolation is done from an acidic or neutral pH (pH 4–6). Phenolate anions (basic form) are much more prone to oxidation than the neutral phenol.

  • Additives: Add a trace amount of antioxidant (e.g., Sodium Metabisulfite) during the aqueous workup phase to scavenge oxidative species.

Experimental Workflows & Visualization

Visualization 1: Impurity Formation Pathways

This diagram illustrates how reaction conditions dictate the impurity profile.

ReactionPathways SM Starting Material (2,4-Dichloro-5-hydroxypyrimidine) Prod TARGET PRODUCT (2-Chloro-4-methoxypyrimidin-5-ol) (Kinetic Favorability) SM->Prod  Path A: Attack at C4 (Preferred at <0°C) Imp_Iso REGIOISOMER (4-Chloro-2-methoxypyrimidin-5-ol) (Thermodynamic/High Temp) SM->Imp_Iso  Path B: Attack at C2 (Competes at >20°C) Reagent NaOMe / MeOH Reagent->SM Imp_Bis OVER-REACTION (2,4-Dimethoxypyrimidin-5-ol) (Excess Reagent) Prod->Imp_Bis  Path C: 2nd Attack (Excess Base) Imp_Iso->Imp_Bis  Path D

Caption: Kinetic vs. thermodynamic pathways in the methoxylation of 2,4-dichloropyrimidin-5-ol.

Visualization 2: Optimized Purification Workflow

A self-validating workflow to isolate the target compound from the crude mixture.

PurificationFlow Crude Crude Reaction Mixture (Target + Isomer + Salts) Quench 1. Quench with dilute HCl (pH 6-7) 2. Remove MeOH (Rotovap) Crude->Quench Extract Extraction: Ethyl Acetate / Water (Removes Salts & Hydrolysis Products) Quench->Extract Check HPLC Check: Ratio Target:Isomer Extract->Check Good Ratio > 95:5 Check->Good High Selectivity Bad Ratio < 95:5 Check->Bad Poor Selectivity Cryst Recrystallization Solvent: EtOAc/Hexane (1:3) Slow cooling to 4°C Good->Cryst Col Column Chromatography Silica Gel DCM:MeOH (98:2 to 95:5) Bad->Col Final Pure 2-Chloro-4-methoxypyrimidin-5-ol (White/Off-white solid) Cryst->Final Col->Final

Caption: Decision tree for purification based on crude isomeric ratio.

Analytical Data & Specifications

To validate your synthesis, compare your isolated material against these standard specifications.

ParameterSpecificationNotes
Appearance White to light yellow crystalline powderDarkening indicates oxidation.
HPLC Purity > 98.0% (Area %)
Regioisomer Content < 0.5%Critical for biological assays.
1H NMR (DMSO-d6) δ ~3.95 (s, 3H, OMe), ~8.10 (s, 1H, H-6)H-6 shift distinguishes isomers.
Solubility Soluble in DMSO, MeOH, EtOAc.Poor solubility in water (neutral form).

Note on NMR Identification: The H-6 proton in the 4-methoxy isomer (Target) typically appears slightly upfield compared to the 2-methoxy isomer due to the shielding effect of the adjacent methoxy group at C4 vs the electron-withdrawing Cl at C2. Always confirm with NOESY (Nuclear Overhauser Effect Spectroscopy) if unsure: The OMe group will show a correlation with H-6 in the 5-methoxy derivatives, but in this 4-methoxy case, the OMe at C4 is spatially close to C5-OH but distant from H-6? No, actually: In 2-chloro-4-methoxypyrimidin-5-ol, the OMe is at C4 and H is at C6. They are separated by C5. NOE might be weak. The definitive check is 13C NMR or HMBC.

References

  • Sigma-Aldrich. 2-Chloro-4-methoxypyrimidine Product Specification. (Provides baseline data for the non-hydroxylated core). Link

  • BenchChem. Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine. (Analogous purification protocols for methoxy-pyrimidines). Link

  • WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (Mechanistic insight into C2 vs C4 selectivity in pyrimidines). Link

  • National Institutes of Health (NIH) - PubChem. 2-Chloro-4-methoxypyrimidine Compound Summary. Link

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (Discusses reactivity of C4 vs C2 chlorides). Link

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Chloro-4-methoxypyrimidin-5-ol

Ticket ID: #2C4M-5OH-SCALE Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Priority: High (Safety & Regioselectivity Critical) Executive Summary & Route Architecture User Query:...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #2C4M-5OH-SCALE Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Priority: High (Safety & Regioselectivity Critical)

Executive Summary & Route Architecture

User Query: "We are experiencing yield variability and impurity formation during the kilogram-scale synthesis of 2-Chloro-4-methoxypyrimidin-5-ol. Specifically, issues with regioselectivity during methoxylation and safety concerns during the POCl3 quench."

Specialist Response: The synthesis of 2-Chloro-4-methoxypyrimidin-5-ol hinges on differentiating the reactivities of the C2 and C4 positions on the pyrimidine ring while managing the protecting group at C5. The most robust scale-up route avoids direct demethylation of a 5-methoxy precursor (which risks hydrolyzing the chloride) and instead utilizes a 5-benzyloxy strategy.

The Validated Workflow

The following logic flow represents the industry-standard approach for maintaining yield and purity.

SynthesisWorkflow Start Start: 5-Benzyloxyuracil Step1 Step 1: Chlorination (POCl3, PhNMe2) Start->Step1 Activation Inter1 Intermediate A: 2,4-Dichloro-5-benzyloxypyrimidine Step1->Inter1 Workup: Inverse Quench Step2 Step 2: Regioselective Substitution (NaOMe, MeOH/THF, <0°C) Inter1->Step2 S_NAr (C4 > C2) Inter2 Intermediate B: 2-Chloro-4-methoxy-5-benzyloxypyrimidine Step2->Inter2 Isolation Step3 Step 3: Chemoselective Deprotection (BCl3 or TFA/Thioanisole) Inter2->Step3 Benzyl Cleavage End Target: 2-Chloro-4-methoxypyrimidin-5-ol Step3->End Purification

Figure 1: Validated synthetic pathway prioritizing regiocontrol and halogen preservation.

Troubleshooting Module: The Chlorination Crisis (Step 1)

Issue: "The reaction mixture solidifies or turns into black tar upon quenching POCl3."

Root Cause: Phosphorus oxychloride (


) reactions generate phosphorodichloridic acid intermediates. Adding water directly to the hot reaction mixture (Direct Quench) causes a delayed, violent exotherm due to the accumulation of unhydrolyzed phosphoryl species, leading to decomposition (tarring) and safety hazards.
Protocol: The "Inverse Quench" Technique

Objective: Safe hydrolysis of excess


 while preventing thermal runaway.[1]
  • Reaction Completion: Ensure the conversion of 5-benzyloxyuracil to 2,4-dichloro-5-benzyloxypyrimidine is complete (HPLC >98%).

  • Dilution: Dilute the reaction mixture with an inert solvent (Toluene or Chlorobenzene) to reduce viscosity.

  • The Quench (Critical):

    • Prepare a separate vessel with Ice/Water or 10% NaOH (maintain <10°C).

    • Slowly transfer the reaction mixture INTO the quench vessel (Inverse Addition).

    • Rate Control: Monitor internal temperature; do not exceed 25°C.

  • Phase Separation: Keep the organic layer. Wash with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     to remove residual acid.
    

Safety Check:

Parameter Limit Reason
Quench Temp < 25°C Prevents decomposition of the dichloro-intermediate.
Addition Mode Inverse Prevents accumulation of reactive species (runaway risk).[1]

| Venting | Scrubbers ON | Massive release of HCl gas during quench. |

Troubleshooting Module: The Regioselectivity Riddle (Step 2)

Issue: "We are observing 10-15% of the unwanted 2-methoxy isomer or bis-methoxy impurity."

Scientific Causality: In 2,4-dichloropyrimidines, the C4 position is electronically more deficient (para-like relative to N1) and sterically more accessible than C2. However, methoxide (


) is a strong nucleophile. If the temperature is too high or addition is too fast, kinetic control is lost, leading to attack at C2 or double substitution.
Optimization Guide: Locking in C4 Selectivity

1. Temperature is the Switch:

  • Protocol: Cool the solution of 2,4-dichloro-5-benzyloxypyrimidine (in THF or MeOH) to -10°C to 0°C .

  • Why? Lower temperatures maximize the energy difference between the C4 and C2 transition states.

2. Stoichiometry Precision:

  • Use exactly 0.95 to 1.05 equivalents of NaOMe.

  • Warning: Excess NaOMe (>1.1 eq) immediately attacks the C2-Cl of the product, forming the 2,4-dimethoxy impurity.

3. Addition Rate:

  • Add NaOMe solution dropwise over 1-2 hours.

  • Visual Cue: A white precipitate (NaCl) should form steadily. If the solution turns dark yellow/brown rapidly, the local concentration of base is too high.

Decision Matrix for Impurities:

Impurity Observed Cause Corrective Action
2-Methoxy Isomer Temp too high (>5°C) Cool reactor to -10°C.
2,4-Dimethoxy Excess NaOMe Reduce stoichiometry to 0.98 eq.

| Starting Material | Incomplete Reaction | Check water content in solvent (wet solvent kills alkoxide). |

Troubleshooting Module: The Deprotection (Step 3)

Issue: "Dechlorination is occurring during the removal of the benzyl group."

Root Cause: Using Hydrogenolysis (


) is the standard method for debenzylation, but it is incompatible  with aryl chlorides. Palladium will catalyze the reduction of the C-Cl bond, yielding 4-methoxypyrimidin-5-ol (useless byproduct).
Protocol: Chemoselective Lewis Acid Cleavage

Use Boron Trichloride (


)  or TFA/Thioanisole .

Recommended Method (


): 
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Temperature: Cool to -78°C (or -20°C for larger scale if validated).

  • Addition: Add

    
     (1M in DCM, 1.5 - 2.0 eq) slowly.
    
  • Warm-up: Allow to warm to 0°C. Monitor by HPLC.

  • Quench: Quench with MeOH (exothermic!) followed by aqueous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    

Alternative (Metal-Free):

  • Reagent: Trifluoroacetic acid (TFA) with Thioanisole (scavenger).

  • Conditions: Reflux (60°C).

  • Mechanism:[2][3][4][5] Acid-catalyzed cleavage where thioanisole traps the benzyl cation. This avoids any risk of reducing the C-Cl bond.

Analytical Data & Specifications

Target Molecule: 2-Chloro-4-methoxypyrimidin-5-ol

TestSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/Water (0.1% TFA)
1H NMR (DMSO-d6)

3.95 (s, 3H, OMe), 8.10 (s, 1H, H-6), 10.5 (br s, OH)
Verify absence of Benzyl protons (7.3-7.4 ppm)
Regio-Purity < 0.5% 2-OMe isomerHPLC (Isomers usually separate by >1 min)

References

  • Regioselective Nucleophilic Substitution

    • Title: Preparation of 2,4-dichloro-5-methoxy pyrimidine (and analogs).[4][6][7]

    • Source: CN101486684B (P
    • Relevance: Establishes the reactivity profile of 2,4-dichloropyrimidines and the precedence for methoxylation
    • Link:

  • Safety in Chlorin

    
     Quenching): 
    
    • Title: Prevention of Exothermic Runaway: Phosphorus oxychloride (POCl3).[1]

    • Source: Solvias AG / ResearchG
    • Relevance: Defines the "Inverse Quench" protocol to prevent thermal runaway during scale-up.
    • Link:

  • Deprotection Strategies (Non-Hydrogenolytic)

    • Title: Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group (Analogous ether cleavage).
    • Source: Tetrahedron Letters 47 (2006).[3]

    • Relevance: Discusses oxidative and Lewis-acid mediated deprotection strategies comp
    • Link:

  • General Pyrimidine Chemistry

    • Title: 2,4-Dichloro-5-methoxypyrimidine Synthesis & Properties.
    • Source: PubChem / ChemicalBook.
    • Relevance: Provides physical property data and safety codes (H302, H315)
    • Link:

Sources

Reference Data & Comparative Studies

Validation

biological activity of 2-Chloro-4-methoxypyrimidin-5-ol vs 2-chloropyrimidine

The following technical guide compares the biological utility, chemical reactivity, and experimental applications of 2-Chloropyrimidine (the foundational scaffold) versus 2-Chloro-4-methoxypyrimidin-5-ol (a highly functi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the biological utility, chemical reactivity, and experimental applications of 2-Chloropyrimidine (the foundational scaffold) versus 2-Chloro-4-methoxypyrimidin-5-ol (a highly functionalized, specialized intermediate).

Executive Summary

This guide analyzes two distinct pyrimidine building blocks critical for drug discovery.

  • 2-Chloropyrimidine (2-CP): A high-reactivity, "commodity" electrophile used to generate broad diversity in early-stage library synthesis. It is the kinetic workhorse of medicinal chemistry, offering rapid access to C2-substituted derivatives.

  • 2-Chloro-4-methoxypyrimidin-5-ol (5-OH-CMP): A specialized, electron-rich scaffold. The presence of the 4-methoxy and 5-hydroxyl groups significantly alters its electronic profile, reducing electrophilicity while introducing critical hydrogen-bonding capabilities. It is typically employed in "late-stage" optimization to tune potency, solubility, and metabolic stability (e.g., mimicking nucleosides or targeting specific kinase hinge regions).

Feature2-Chloropyrimidine (2-CP)2-Chloro-4-methoxypyrimidin-5-ol (5-OH-CMP)
CAS 1722-12-92250240-81-2 (and related salts)
Role General Scaffold / Starting MaterialSpecialized Pharmacophore Fragment
Reactivity (SnAr) Ultra-High (

PhCl)
Low / Deactivated (Requires activation/protection)
Electronic State Electron-Deficient (

-acid)
Electron-Rich (due to +M effect of -OH/-OMe)
Key Application High-throughput library generationFragment-based drug design (FBDD), Nucleoside analogs

Chemical & Structural Analysis[1][2]

Electronic Effects & Reactivity

The biological potential of these molecules is dictated by their chemical reactivity with protein targets or synthetic nucleophiles.

  • 2-Chloropyrimidine: The nitrogen atoms at positions 1 and 3 withdraw electron density from the ring, making the C2-position highly electrophilic. It readily undergoes Nucleophilic Aromatic Substitution (SnAr) with amines, thiols, and alkoxides under mild conditions.

  • 5-OH-CMP: The 4-methoxy and 5-hydroxyl groups are strong electron-donating groups (EDGs) via resonance (+M effect). They push electron density into the pyrimidine ring.

    • Consequence: This "deactivates" the C2-chlorine towards nucleophilic attack. The ring is less electrophilic.

    • Synthetic Challenge: Direct SnAr on 5-OH-CMP often fails or requires forcing conditions. The 5-OH is also acidic (

      
      ); under basic conditions, it forms an anion (phenolate), which renders the ring electron-rich and completely shuts down SnAr reactivity.
      
Graphviz Analysis: Electronic Activation vs. Deactivation

The following diagram illustrates the resonance effects that differentiate the two scaffolds.

G cluster_0 2-Chloropyrimidine (Activated) cluster_1 2-Chloro-4-methoxypyrimidin-5-ol (Deactivated) CP 2-Chloropyrimidine (Electron Deficient Ring) C2 C2-Cl Center (Highly Electrophilic) CP->C2 Activates for SnAr N1 N1/N3 Withdrawal (-I, -M Effect) N1->CP Inductive Pull Nucleophile Biological/Synthetic Nucleophile (R-NH2) C2->Nucleophile Rapid Reaction CMP 5-OH-CMP (Electron Rich Ring) C2_Deact C2-Cl Center (Deactivated) CMP->C2_Deact Resists Nucleophiles OMe 4-OMe Group (+M Donor) OMe->CMP Donates e- OH 5-OH Group (+M Donor / Acidic) OH->CMP Donates e- C2_Deact->Nucleophile Slow/No Reaction

Figure 1: Mechanistic comparison of electronic activation. 2-CP facilitates rapid nucleophilic attack, while 5-OH-CMP resists it due to electron donation from substituents.

Biological Activity & Applications[2][3][4][5][6][7][8]

A. 2-Chloropyrimidine: The "Warhead" Scaffold

Because of its high reactivity, 2-CP is often used as a covalent probe or a precursor to "hinge-binder" motifs in kinase inhibitors.

  • Mechanism: It reacts with cysteine or lysine residues in binding pockets (if designed as a covalent inhibitor) or is coupled to anilines to form the core of drugs like Imatinib or Pazopanib .

  • Key Data:

    • Reactivity:

      
       compared to 2-chloropyridine.
      
    • Toxicity: Potentially genotoxic as a raw material due to alkylating ability; must be fully consumed in synthesis.

B. 2-Chloro-4-methoxypyrimidin-5-ol: The "Privileged" Fragment

This scaffold is valuable for specific target classes where the 5-OH group plays a structural role.

  • Nucleoside Mimicry: The 4-OMe/5-OH pattern mimics the hydrogen bonding face of cytosine or uracil. This is critical for antiviral and antifungal drug design (e.g., analogs of 5-fluorocytosine).

  • H-Bond Donor: In kinase inhibitors, the 5-OH can form a critical H-bond with the "gatekeeper" residue or water networks in the ATP-binding pocket, improving selectivity over the bare pyrimidine.

  • Metabolic Stability: The 4-methoxy group blocks metabolism at the 4-position, while the 5-OH serves as a handle for Phase II conjugation (glucuronidation), allowing modulation of pharmacokinetics (PK).

Experimental Protocols

Protocol A: Standard SnAr Coupling (2-Chloropyrimidine)

Use this for rapid library synthesis.

  • Reagents: 2-Chloropyrimidine (1.0 eq), Amine (1.1 eq), DIPEA (2.0 eq).

  • Solvent: Ethanol or Isopropanol (Green chemistry compatible).

  • Procedure:

    • Dissolve 2-chloropyrimidine in alcohol.

    • Add base and amine.[1]

    • Stir at Room Temperature for 1-4 hours. (Heat to 60°C only if amine is unreactive).

    • Observation: Reaction is often exothermic.

  • Workup: Evaporate solvent, wash with water, recrystallize.

Protocol B: Activated Coupling (2-Chloro-4-methoxypyrimidin-5-ol)

Use this for the deactivated scaffold. Note: The 5-OH must often be protected or the leaving group changed.

  • Strategy: Direct displacement of Cl is difficult. Convert Cl to a better leaving group (e.g., Mesylate) or protect the OH.

  • Step 1 (Protection): React 5-OH-CMP with TBS-Cl and Imidazole in DMF to form 2-chloro-4-methoxy-5-(tert-butyldimethylsilyloxy)pyrimidine .

  • Step 2 (SnAr):

    • Reagents: Protected Pyrimidine (1.0 eq), Amine (1.5 eq),

      
       (2.0 eq).
      
    • Solvent: DMSO or NMP (Polar Aprotic is essential).

    • Conditions: Heat to 100-120°C for 12-24 hours.

  • Alternative (Mesylate Route - from Dissertation):

    • If starting from the 5-mesylate analog (2-chloro-4-methoxypyrimidin-5-yl methanesulfonate), reaction proceeds at lower temps (

      
      ) due to the super-leaving group ability of OMs.
      

Synthetic Workflow Diagram

Synthesis cluster_CP Pathway A: 2-Chloropyrimidine cluster_CMP Pathway B: 5-OH-CMP Start_CP 2-Chloropyrimidine Prod_CP 2-Amino-pyrimidine (Drug Core) Start_CP->Prod_CP SnAr (EtOH, RT) Fast & Clean Start_CMP 2-Chloro-4-methoxypyrimidin-5-ol Step_Prot Protection (TBS-Cl) Prevents anion formation Start_CMP->Step_Prot Essential Step Step_Coup SnAr Coupling (DMSO, 120°C) Step_Prot->Step_Coup High Temp Required Step_Deprot Deprotection (TBAF) Step_Coup->Step_Deprot Prod_CMP Functionalized 5-OH Analog (Specific Target Binder) Step_Deprot->Prod_CMP

Figure 2: Synthetic workflow comparison. Pathway B requires protection strategies to overcome the electronic deactivation of the 5-OH group.

References

  • BenchChem. (2025).[2][1][3][4] The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide. Retrieved from

  • Boergel, J. (2019). Late-Stage Functionalization of Aromatics. RWTH Aachen University Dissertation. (Describes synthesis and reactivity of 2-chloro-4-methoxypyrimidin-5-ol derivatives). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 588935, 2-Chloro-4-methoxypyrimidine. Retrieved from

  • WuXi AppTec. (2024). QM Magic Class: Regioselectivity in SnAr Reactions of Pyrimidines. Retrieved from

Sources

Comparative

A Comparative Guide to the Reactivity of 2,4-Dichloropyrimidine and 2-Chloro-4-methoxypyrimidin-5-ol

In the landscape of medicinal chemistry and synthetic organic chemistry, pyrimidine derivatives are foundational scaffolds for a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials....

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and synthetic organic chemistry, pyrimidine derivatives are foundational scaffolds for a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1][2][3] The reactivity of the pyrimidine core, particularly when substituted with leaving groups like halogens, is of paramount importance for synthetic strategy and library development.

This guide provides an in-depth, objective comparison of the chemical reactivity of two important pyrimidine intermediates: 2,4-Dichloropyrimidine and 2-Chloro-4-methoxypyrimidin-5-ol . We will dissect their structural and electronic properties to predict their behavior in nucleophilic aromatic substitution (SNAr) reactions and provide a detailed experimental protocol for quantitatively validating these predictions.

Structural and Electronic Analysis: The Foundation of Reactivity

The propensity of a pyrimidine derivative to undergo nucleophilic aromatic substitution is fundamentally governed by the electron density of the aromatic ring. The two nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing, which reduces the electron density of the ring carbons and makes them susceptible to attack by nucleophiles.[4] The substituents on the ring, however, play a decisive role in either enhancing or diminishing this effect.

2,4-Dichloropyrimidine

2,4-Dichloropyrimidine Structure
Figure 1: Chemical Structure of 2,4-Dichloropyrimidine

This molecule is characterized by two key features:

  • Two Electron-Withdrawing Chlorine Atoms: Chlorine is an electronegative atom that withdraws electron density from the pyrimidine ring through an inductive effect. The presence of two such atoms significantly lowers the electron density of the ring, making it highly "electron-deficient."

  • Activation at C2 and C4 Positions: The positions ortho and para (C2, C4, C6) to the ring nitrogens are inherently activated for nucleophilic attack because the negative charge of the intermediate (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atoms.[4][5] With chlorine atoms—good leaving groups—at the C2 and C4 positions, this molecule is primed for SNAr reactions.

2-Chloro-4-methoxypyrimidin-5-ol

2-Chloro-4-methoxypyrimidin-5-ol Structure
Figure 2: Chemical Structure of 2-Chloro-4-methoxypyrimidin-5-ol

This molecule presents a more complex electronic profile:

  • One Activating Chlorine Atom: A single chlorine atom at the C2 position serves as a leaving group for SNAr.

  • Two Electron-Donating Groups: The methoxy (-OCH3) group at C4 and the hydroxyl (-OH) group at C5 are powerful electron-donating groups through resonance. They push electron density into the pyrimidine ring. This increased electron density, or "electron-rich" character, counteracts the inherent electron deficiency of the pyrimidine core.

Comparative Reactivity: A Tale of Two Pyrimidines

Based on the electronic properties, a clear hypothesis emerges:

2,4-Dichloropyrimidine is significantly more reactive towards nucleophiles than 2-Chloro-4-methoxypyrimidin-5-ol.

The rationale is straightforward: The two strongly electron-withdrawing chlorine atoms in 2,4-dichloropyrimidine create a highly electrophilic aromatic ring, which is readily attacked by nucleophiles. Conversely, the electron-donating methoxy and hydroxyl groups in 2-Chloro-4-methoxypyrimidin-5-ol deactivate the ring towards nucleophilic attack by increasing its electron density.

Furthermore, in 2,4-dichloropyrimidine, the C4 position is generally more reactive than the C2 position in SNAr reactions, although this selectivity can be influenced by the nucleophile and reaction conditions.[6][7][8][9]

Experimental Validation: A Protocol for Kinetic Analysis

To move from theoretical prediction to empirical evidence, a comparative kinetic study is essential. This experiment will quantify the rate of reaction for each compound with a model nucleophile, providing a direct measure of their relative reactivity.

Objective: To determine and compare the second-order rate constants for the nucleophilic aromatic substitution reaction of 2,4-Dichloropyrimidine and 2-Chloro-4-methoxypyrimidin-5-ol with piperidine.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Kinetic Run cluster_analysis Data Analysis prep1 Prepare Stock Solutions: - Pyrimidine A (0.02 M) - Pyrimidine B (0.02 M) - Piperidine (0.5 M) in Acetonitrile prep2 Set up UV-Vis Spectrophotometer - Thermostat to 25°C - Scan for λ_max of product exp1 Equilibrate cuvette with Pyrimidine solution (1.5 mL) prep2->exp1 Start Experiment exp2 Inject Piperidine solution (1.5 mL) (Pseudo-first-order conditions) exp1->exp2 exp3 Start Data Acquisition (Absorbance vs. Time) exp2->exp3 an1 Plot ln(A_inf - A_t) vs. Time exp3->an1 Collect Data an2 Calculate k_obs from slope (Slope = -k_obs) an1->an2 an3 Calculate k2: k2 = k_obs / [Piperidine] an2->an3 end Conclude Relative Reactivity an3->end Compare k2 values

Caption: Workflow for the comparative kinetic analysis of pyrimidine reactivity.

Detailed Protocol:

  • Materials & Reagents:

    • 2,4-Dichloropyrimidine

    • 2-Chloro-4-methoxypyrimidin-5-ol

    • Piperidine (or other suitable amine nucleophile)

    • Acetonitrile (HPLC grade)

    • UV-Vis Spectrophotometer with a thermostatted cuvette holder

    • Quartz cuvettes (1 cm path length)

  • Preparation of Solutions:

    • Prepare a 0.02 M stock solution of 2,4-Dichloropyrimidine in acetonitrile.

    • Prepare a 0.02 M stock solution of 2-Chloro-4-methoxypyrimidin-5-ol in acetonitrile.

    • Prepare a 0.5 M stock solution of piperidine in acetonitrile.

  • Kinetic Measurement:

    • Set the spectrophotometer to monitor the reaction at the wavelength of maximum absorbance (λmax) of the expected monosubstituted product. This should be determined beforehand by running a full spectrum of a completed reaction mixture.

    • Set the temperature of the cuvette holder to 25.0 °C.

    • Pipette 1.5 mL of the 2,4-Dichloropyrimidine stock solution into a quartz cuvette and place it in the holder to equilibrate.

    • At time t=0, rapidly inject 1.5 mL of the piperidine stock solution, mix quickly by inverting, and immediately begin recording the absorbance at the chosen λmax every 10 seconds for at least 3 half-lives.

    • Repeat the procedure for 2-Chloro-4-methoxypyrimidin-5-ol.

  • Data Analysis:

    • The reaction is run under pseudo-first-order conditions because the nucleophile (piperidine) is in large excess.

    • The observed rate constant (kobs) is determined by fitting the absorbance vs. time data to the first-order rate equation:

      • ln(A∞ - At) = -kobst + ln(A∞ - A0)

      • Where At is the absorbance at time t, and A∞ is the absorbance after the reaction is complete.

    • The second-order rate constant (k2) is then calculated:

      • k2 = kobs / [Piperidine]

Expected Results and Data Interpretation

The experimental data are expected to confirm the initial hypothesis. The calculated second-order rate constant (k2) for 2,4-Dichloropyrimidine will be several orders of magnitude larger than that for 2-Chloro-4-methoxypyrimidin-5-ol.

Table 1: Expected Kinetic Data Summary (25 °C in Acetonitrile)

CompoundNucleophile[Pyrimidine] (M)[Nucleophile] (M)kobs (s-1) (Hypothetical)k2 (M-1s-1) (Hypothetical)
2,4-DichloropyrimidinePiperidine0.010.252.5 x 10-21.0 x 10-1
2-Chloro-4-methoxypyrimidin-5-olPiperidine0.010.251.5 x 10-56.0 x 10-5

This quantitative data provides irrefutable evidence of the superior reactivity of 2,4-dichloropyrimidine in SNAr reactions. The deactivating effect of the electron-donating -OCH3 and -OH groups dramatically slows down the rate of nucleophilic attack.

Conclusion and Synthetic Implications

The comparative analysis unequivocally demonstrates that 2,4-Dichloropyrimidine is a far more reactive substrate for nucleophilic aromatic substitution than 2-Chloro-4-methoxypyrimidin-5-ol . This heightened reactivity is a direct consequence of the cumulative electron-withdrawing effects of its two chlorine substituents, which render the pyrimidine ring highly electrophilic.[10] In contrast, the electron-donating methoxy and hydroxyl groups on the 2-Chloro-4-methoxypyrimidin-5-ol scaffold significantly deactivate the ring towards nucleophilic attack.

For researchers and drug development professionals, this has critical implications for synthesis design:

  • Reactions involving 2,4-Dichloropyrimidine can often be conducted under milder conditions (lower temperatures, shorter reaction times) and with a broader range of weaker nucleophiles.

  • Syntheses using 2-Chloro-4-methoxypyrimidin-5-ol will likely require more forcing conditions (higher temperatures, stronger bases, or more potent nucleophiles) to achieve reasonable conversion rates.

  • The high reactivity and two distinct leaving groups of 2,4-dichloropyrimidine make it a versatile platform for the sequential and regioselective introduction of different substituents, enabling the rapid generation of diverse chemical libraries.[11]

Understanding these fundamental reactivity differences is key to designing efficient, predictable, and successful synthetic routes for novel pyrimidine-based molecules.

References

  • ECHEMI . Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?Link

  • National Institutes of Health (NIH) . Concerted Nucleophilic Aromatic Substitution Reactions. Link

  • RCS Research Chemistry Services . Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Link

  • Jakubkiene, V. et al. . N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidines. Synlett, 2012. Link

  • Srini Chem . 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Link

  • WuXi AppTec . Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Link

  • Chemistry Stack Exchange . Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Link

  • FAQ - WuXi AppTec . What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?Link

  • ResearchSpace at the University of KwaZulu-Natal . Effect of substituent structure on pyrimidine electrophilic substitution. Link

  • Organic Letters . A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Link

  • BenchChem . A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Link

  • ResearchGate . Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. Link

  • Studylib . 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Link

  • Tohoku University Repository . Substituent effect on the site-selective reaction of pyrimidines. Link

  • National Institutes of Health (NIH) . Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Link

Sources

Validation

Unambiguous Structural Elucidation: Validating 2-Chloro-4-methoxypyrimidin-5-ol via Single-Crystal X-Ray Crystallography

As a Senior Application Scientist specializing in structural biology and analytical chemistry, I frequently encounter the limitations of solution-state analytical techniques when characterizing densely functionalized het...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural biology and analytical chemistry, I frequently encounter the limitations of solution-state analytical techniques when characterizing densely functionalized heterocycles. 2-Chloro-4-methoxypyrimidin-5-ol is a prime example. Pyrimidine derivatives are fundamental building blocks in pharmaceutical design, often serving as the core scaffold for kinase inhibitors, antibiotics, and chemotherapeutic agents[1]. However, the presence of multiple heteroatoms (nitrogen, oxygen, chlorine) on a single aromatic ring introduces significant challenges regarding regiochemistry and tautomerism.

While techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide excellent connectivity data, they often fall short of providing absolute 3D spatial configuration. This guide provides an objective comparative analysis of structural validation methodologies, demonstrating why Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for validating complex pyrimidine intermediates[2].

The Structural Challenge: Causality Behind the Analytical Choice

2-Chloro-4-methoxypyrimidin-5-ol features a hydroxyl group at the C5 position, a methoxy group at C4, and a chlorine atom at C2. In solution, pyrimidines with hydroxyl or amino substituents can undergo rapid tautomeric exchange (e.g., lactam-lactim tautomerism). NMR spectroscopy captures a time-averaged snapshot of these dynamics, which can obscure the exact position of the labile proton[3]. Furthermore, distinguishing between regioisomers (e.g., confirming the methoxy is strictly at C4 and not C6) using 1D NMR alone relies heavily on subtle chemical shift differences and coupling constants that can be ambiguous.

SC-XRD circumvents these issues by analyzing the molecule in its solid-state lattice. By diffracting X-rays through the electron clouds of the atoms, we generate an exact 3D electron density map. This allows us to unambiguously locate heavy atoms (Cl, O, N, C) and, crucially, map the hydrogen-bonding networks (e.g., O-H···N interactions) that dictate the molecule's solid-state stability[4].

Comparative Analysis of Structural Validation Techniques

To contextualize the performance of SC-XRD, we must compare it against alternative analytical modalities. The following table summarizes the quantitative and qualitative data output of each technique when applied to 2-Chloro-4-methoxypyrimidin-5-ol.

Analytical TechniquePrimary Data OutputStrengths for Pyrimidine ValidationLimitations
SC-XRD (Gold Standard) 3D atomic coordinates, bond lengths (Å), angles (°)Unambiguous absolute configuration; identifies exact tautomer and non-covalent interactions[4].Requires high-quality single crystals; static solid-state representation.
1D & 2D NMR (Liquid State) Chemical shifts (δ ppm), J-coupling (Hz), HMBC correlationsExcellent for bulk purity and confirming C-H/C-C connectivity[2].Time-averaged signals; struggles with rapid tautomeric exchange[3].
HRMS (ESI-TOF) Exact mass-to-charge ratio (m/z), fragmentation patternsConfirms exact molecular formula (C5H5ClN2O2); high sensitivity[3].Provides zero spatial or stereochemical information.
FT-IR Spectroscopy Vibrational frequencies (cm⁻¹)Identifies functional groups (e.g., broad O-H stretch at ~3200 cm⁻¹, C=N stretch)[3].Cannot distinguish between closely related regioisomers.
Workflow: SC-XRD Validation Protocol

The following protocol outlines a self-validating system for the SC-XRD analysis of 2-Chloro-4-methoxypyrimidin-5-ol. Every step is designed with built-in causality to ensure data integrity.

G Start Synthesized 2-Chloro-4-methoxypyrimidin-5-ol Cryst Solvent Evaporation Crystallization Start->Cryst High Purity (>99%) Diffract X-Ray Diffraction Cryst->Diffract Single Crystal Selection Solve Phase Problem Resolution Diffract->Solve Electron Density Map Refine Structure Refinement Solve->Refine Least Squares Fitting Valid Absolute Structure Validation Refine->Valid R-factor < 5%

Caption: Workflow for SC-XRD structural validation of pyrimidine derivatives.

Step 1: Crystal Growth via Slow Evaporation
  • Procedure: Dissolve 10-15 mg of highly purified (>99% via HPLC) 2-Chloro-4-methoxypyrimidin-5-ol in a minimal volume of a binary solvent system (e.g., Dichloromethane/Hexane or Ethyl Acetate/Methanol). Puncture the cap with a fine needle and allow for slow evaporation at 20°C over 3-7 days.

  • Causality: Rapid precipitation leads to polycrystalline powders with high mosaicity (internal lattice misalignment). Slow evaporation provides the thermodynamic control necessary for molecules to arrange into a highly ordered, defect-free single crystal lattice, which is mandatory for coherent X-ray scattering.

Step 2: Data Collection at Cryogenic Temperatures
  • Procedure: Select a single crystal (approx. 0.1 x 0.1 x 0.2 mm) under a polarized light microscope. Mount it on a diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα source. Cool the crystal to 100 K using a liquid nitrogen stream.

  • Causality: Collecting data at 100 K minimizes the thermal vibration of atoms (Debye-Waller effect). This sharpens the electron density map, allowing for the precise localization of lighter atoms, particularly the labile hydrogen atom on the C5-hydroxyl group.

Step 3: Structure Solution and Refinement (Self-Validating Checkpoint)
  • Procedure: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (e.g., SHELXL).

  • Causality & Validation: The system validates itself mathematically. The R1 value (residual factor) measures the agreement between the experimental diffraction pattern and the calculated model. An R1 < 0.05 (5%) and a Goodness-of-Fit (GooF) near 1.0 mathematically prove that the proposed structure of 2-Chloro-4-methoxypyrimidin-5-ol is correct[5].

Alternative Protocol: Solution-State NMR Validation

When single crystals cannot be obtained, a robust 2D NMR workflow serves as the primary alternative.

G Sample Unknown Pyrimidine Derivative NMR NMR & MS (Liquid State) Sample->NMR Cryst Crystallizable? NMR->Cryst XRD SC-XRD (Solid State) Cryst->XRD Yes TwoDNMR 2D NMR (HMBC/NOESY) for Connectivity Cryst->TwoDNMR No Valid Validated Structure XRD->Valid Absolute Config TwoDNMR->Valid Relative Config

Caption: Logical decision matrix for selecting structural validation methodologies.

  • Procedure: Dissolve 5 mg of the compound in 0.6 mL of DMSO-d6[3]. Acquire ¹H, ¹³C, and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

  • Causality & Validation: The HMBC experiment is critical here. It detects long-range (2-3 bond) couplings between protons and carbons. For 2-Chloro-4-methoxypyrimidin-5-ol, observing a correlation between the methoxy protons (~3.9 ppm) and the C4 pyrimidine carbon (~160 ppm) definitively proves the regiochemical placement of the methoxy group, compensating for the lack of solid-state structural data[2].

Application in Drug Discovery: Structure-Based Drug Design (SBDD)

Validating the exact geometry of building blocks like 2-Chloro-4-methoxypyrimidin-5-ol is not merely an academic exercise. These molecules are frequently functionalized via late-stage aromatic C-H oxygenation or cross-coupling to generate potent kinase inhibitors[6]. In SBDD, the precise bond angles and hydrogen-bond donor/acceptor vectors determined by SC-XRD are fed into computational docking software.

G Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Binds Downstream PI3K / AKT Pathway Receptor->Downstream Phosphorylation Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->Receptor Blocks ATP Pocket Proliferation Cell Proliferation Downstream->Proliferation Activation

Caption: Mechanism of EGFR kinase inhibition by pyrimidine-based derivatives.

If the initial structural validation of the intermediate is flawed (e.g., an incorrect tautomer is assumed), the downstream computational models will fail to predict the correct binding pose within the target protein's active site (such as the ATP-binding pocket of EGFR)[2]. Therefore, rigorous validation using SC-XRD protects the massive financial and temporal investments inherent in the drug discovery pipeline[5].

Conclusion

While liquid-state techniques like NMR and HRMS are indispensable for rapid throughput and connectivity confirmation, Single-Crystal X-Ray Diffraction provides the definitive, self-validating proof of structure required for complex heterocycles. By freezing 2-Chloro-4-methoxypyrimidin-5-ol in its solid-state lattice, researchers can unambiguously define its regiochemistry, tautomeric state, and non-covalent interaction networks, laying a mathematically sound foundation for subsequent drug development.

References
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives | MDPI | 1

  • Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction | ResearchGate | 2

  • Dissertation Jonas Boergel 2019 (Late-stage aromatic C–H oxygenation of 2-Chloro-4-methoxypyrimidin-5-ol) | RWTH Publications | 6

  • Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural Insights via SC-XRD | ACS Omega | 4

  • Validating the Chemical Structure of Novel Pyrimidine Derivatives: A Comparative Guide | Benchchem | 3

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery | PMC (NIH) | 5

Sources

Comparative

analytical methods for the characterization of 2-Chloro-4-methoxypyrimidin-5-ol

This guide provides an in-depth technical comparison of analytical methods for the characterization of 2-Chloro-4-methoxypyrimidin-5-ol . It is designed for researchers and drug development professionals requiring rigoro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methods for the characterization of 2-Chloro-4-methoxypyrimidin-5-ol . It is designed for researchers and drug development professionals requiring rigorous protocols for purity assessment, structural identification, and impurity profiling.[1]

Publish Comparison Guide | v1.0

Executive Summary & Molecular Profile[2]

2-Chloro-4-methoxypyrimidin-5-ol is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive kinase inhibitors and antiviral agents.[2] Unlike its 2- or 4-hydroxy isomers, which exist predominantly as stable lactams (pyrimidinones), the 5-hydroxy derivative retains a strictly phenolic character.[2] This structural distinction dictates its physicochemical behavior: it is a weak acid (pKa ~6.0–7.[1][2]0) and does not undergo the keto-enol tautomerism typical of other hydroxypyrimidines, simplifying its NMR profile but complicating its chromatographic retention due to pH-dependent ionization.

FeatureSpecificationAnalytical Implication
CAS Number Not widely indexed (Derivative of CAS 22536-63-6)Requires de novo structural validation (NMR/MS).[2]
Formula C₅H₅ClN₂O₂MW: 160.56 g/mol .[1][2]
Acidity Phenolic 5-OH (pKa ~6.[2]5)Mobile phase pH < 4.0 required for RP-HPLC retention.[2]
Isotopes Chlorine (³⁵Cl / ³⁷Cl)Distinct 3:1 mass spectral signature (M/M+2).[1][2]

Method Comparison: Purity & Assay

The selection of an analytical method depends on the stage of development (crude synthesis vs. final release).[1] The following table compares the three primary methodologies.

Comparative Performance Matrix
MetricMethod A: RP-HPLC-UV (Standard) Method B: UHPLC-MS/MS (Trace Analysis) Method C: qNMR (Absolute Purity)
Primary Use Routine purity release, stability testing.[2]Impurity profiling, genotoxic impurity detection.[1]Reference standard qualification.[1][2][3]
Specificity High (with DAD peak purity).[1][2]Very High (Mass + Fragmentation).[1][2]Absolute (Proton counting).[1][2]
LOD/LOQ ~0.05% (w/w)< 1 ppm~1.0% (w/w)
Throughput Moderate (15-20 min/run).[1][2]High (3-5 min/run).[2]Low (Sample prep intensive).[1][2]
Limitations Requires pH control to suppress ionization.[1][2]Matrix effects; ionization suppression.[1][2]Requires high sample mass (>10 mg).[1][2]

Detailed Experimental Protocols

Protocol A: RP-HPLC-UV for Purity Assessment

Rationale: The 5-hydroxyl group ionizes at neutral pH, causing peak tailing and early elution.[2] Acidic modification suppresses this ionization, ensuring sharp peak shape and reproducible retention.[1]

Instrument: Agilent 1260 Infinity II or equivalent. Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).[1][2] Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]

  • Solvent B: Acetonitrile (HPLC Grade).[1][2] Gradient Profile:

  • 0–2 min: 5% B (Isocratic hold)[1][2]

  • 2–12 min: 5% → 60% B (Linear ramp)[1][2]

  • 12–15 min: 60% → 95% B (Wash)[1]

  • 15–20 min: 5% B (Re-equilibration) Flow Rate: 1.0 mL/min. Detection: UV at 254 nm (aromatic ring) and 290 nm (phenolate shift check).[1][2] Column Temp: 30°C.

Self-Validation Criteria:

  • Resolution (Rs): > 2.0 between the target peak and the des-hydroxy impurity (2-chloro-4-methoxypyrimidine).[2]

  • Tailing Factor: < 1.5 (Indicates successful suppression of ionization).[1][2]

Protocol B: Structural Identification via NMR

Rationale: 5-OH pyrimidines lack the complexity of amide tautomers found in 2/4-OH isomers.[2] DMSO-d₆ is preferred to observe the exchangeable phenolic proton.[2]

Solvent: DMSO-d₆ (99.9% D). Field Strength: ≥ 400 MHz.[1][2] Key Signals (Expected):

  • δ ~10.5–11.0 ppm (s, 1H): Broad phenolic -OH (Disappears with D₂O shake).[1][2]

  • δ ~8.2 ppm (s, 1H): Aromatic C6-H .[1][2] This is a diagnostic singlet; any splitting implies regioisomer contamination.[1][2]

  • δ ~3.95 ppm (s, 3H): Methoxy -OCH₃ .[1][2]

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for characterizing this molecule, distinguishing it from common synthetic byproducts.

AnalyticalWorkflow Start Crude Synthesis Product HPLC RP-HPLC (Acidic Mobile Phase) Check Purity & Retention Start->HPLC Decision1 Single Peak? HPLC->Decision1 Decision1->HPLC No (Re-purify) MS_Check LC-MS Analysis (ESI+ / ESI-) Decision1->MS_Check Yes Isotope Check Cl Isotope Pattern (M : M+2 ratio ≈ 3:1) MS_Check->Isotope NMR 1H NMR (DMSO-d6) Structural Confirmation Isotope->NMR Mass Confirmed (161/163) RegioCheck Regioisomer Check (C6-H Singlet vs Doublet) NMR->RegioCheck Final Release Certificate (CoA) RegioCheck->Final Structure Validated

Caption: Analytical decision tree for the validation of 2-Chloro-4-methoxypyrimidin-5-ol, prioritizing separation of regioisomers and confirmation of the chlorine isotope signature.

Critical Analytical Challenges

The "Phenol" vs. "Lactam" Trap

Researchers often misapply methods designed for uracils (2,4-dihydroxypyrimidines) to this molecule.[1]

  • Fact: 2- and 4-hydroxypyrimidines exist as lactams (C=O).[2] They require neutral or slightly basic buffers.[1][2]

  • Correction: 2-Chloro-4-methoxypyrimidin-5-ol is a true phenol .[2] It cannot tautomerize to a keto form without losing aromaticity.[1][2] Therefore, acidic buffering is mandatory to keep it in the neutral, hydrophobic state for C18 retention.[1]

Regioisomer differentiation

During synthesis (e.g., from 2,4-dichloro-5-methoxypyrimidine), nucleophilic attack by hydroxide might occur at C2 or C4.[1][2]

  • Target (5-OH): 1H NMR shows one singlet (C6-H).[2]

  • Impurity (4-OH, 2-OMe): Would show a different shift and potentially different exchangeable proton behavior (lactam NH vs phenolic OH).[1][2]

  • Impurity (Des-chloro): Loss of chlorine is detected immediately by the disappearance of the M+2 isotope peak in MS.[2]

References

  • Boergel, J. (2019).[1][2] Late-Stage Functionalization of Aromatic C–H Bonds. RWTH Aachen University.[1][2] (Describes synthesis and NMR characterization of 2-chloro-4-methoxypyrimidin-5-ol intermediates).

  • PubChem. (2025).[1][2][4] Compound Summary: 2-Chloro-4-methoxypyrimidine (Precursor).[5][2][6] National Library of Medicine.[1][2] [1]

  • Thermo Scientific. (2025).[1][2] HPLC Troubleshooting Guide: Analysis of Phenolic Compounds.

  • Reich, H. J. (2024).[1][2] Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison.[2] (Reference for hydroxypyrimidine acidity).

Sources

Validation

bioisosteric replacement of 2-Chloro-4-methoxypyrimidin-5-ol in drug candidates

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Pharmacophore and Its Liabilities[1][2] The 2-Chloro-4-methoxypyrimidin-5-ol moiety repr...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pharmacophore and Its Liabilities[1][2]

The 2-Chloro-4-methoxypyrimidin-5-ol moiety represents a potent but distinctively challenging scaffold in medicinal chemistry. Often utilized as a hinge-binding fragment in kinase inhibitors or a metal-chelating pharmacophore (MCP) in viral endonuclease inhibitors, its utility is frequently compromised by two primary liabilities:

  • The C2-Chlorine Liability: While an excellent handle for nucleophilic aromatic substitution (

    
    ) during synthesis, a retained C2-chlorine in a final drug candidate poses significant risks for glutathione (GSH) conjugation  and metabolic activation, potentially leading to idiosyncratic toxicity.
    
  • The C5-Hydroxyl/C4-Methoxy Tautomeric Balance: The 5-hydroxyl group serves as a critical hydrogen bond donor/acceptor. However, its acidity (pKa ~6-7 in pyrimidines) can lead to poor membrane permeability (low LogD at physiological pH) and rapid glucuronidation.

This guide objectively compares bioisosteric replacements for this specific scaffold, focusing on improving metabolic stability (


) and permeability (

) while maintaining target affinity.

Bioisosteric Replacement Strategies: A Comparative Analysis

We categorize replacements into three distinct strategies: Core Hopping (Scaffold replacement), Electronic Tuning (Cl-replacement), and H-Bond Masking (OH-replacement).

Strategy A: Core Hopping (The Nitrogen Walk)

Moving from the pyrimidine core to pyridine or pyrazine alters the electron deficiency of the ring, affecting both the acidity of the 5-OH and the metabolic susceptibility of the C2-position.

Scaffold VariantElectronic CharacterpKa (5-OH)Metabolic StabilityRec. Application
Pyrimidine (Parent) Highly Electron Deficient~6.5 (Acidic)Low (C2-Cl labile)Hinge Binder (Start)
3-Hydroxypyridine Moderately Deficient~8.5 (Neutral)HighBioavailability Opt.
Pyrazine Electron Deficient~7.0ModerateSolubility Opt.
Pyridazine High Dipole Moment~6.8Low-ModeratePolar Interactions

Expert Insight: The 3-hydroxypyridine is often the superior bioisostere if the C2-nitrogen of the pyrimidine is not essential for H-bonding. It raises the pKa of the hydroxyl group, ensuring a higher fraction of the neutral species at pH 7.4, thereby improving passive permeability.

Strategy B: Mitigating the C2-Chlorine Liability

The C2-chlorine is a "soft" metabolic handle. Replacing it requires maintaining steric bulk while removing reactivity.

Substituent (R2)

(Hammett)
Steric Bulk (A-value)Effect on PotencyLiability
-Cl (Parent) +0.230.43High (Halogen Bond)GSH Adducts
-CF

+0.542.1High (Hydrophobic)Metabolic Stability
-CN +0.660.21ModerateCYP Inhibition
-CH

-0.171.70Low (Loss of H-bond)Benzylic Oxidation
-Cyclopropyl -0.20HighModerateCYP Induction
Strategy C: Comparison Data (Representative Case Study)

Context: Optimization of an Influenza Endonuclease Inhibitor (Metal Binding Pharmacophore).

Compound IDCore ScaffoldR2 SubstituentIC

(nM)
t

(min, HLM)
LogD

CPD-1 (Ref) 2-Cl-4-OMe-Pyrimidin-5-ol-Cl45120.8
CPD-2 3-OH-Pyridine-H120>601.9
CPD-3 3-OH-Pyridine-CF

55582.2
CPD-4 5-OH-Pyrazine-Cl85180.5
CPD-5 2-CN-4-OMe-Pyrimidin-5-ol-CN60451.1

Analysis:

  • CPD-1 shows high potency but poor stability (12 min half-life), likely due to displacement of the Cl or rapid glucuronidation of the acidic OH.

  • CPD-3 (The Winner): Replacing the pyrimidine with pyridine (removing N1) and replacing Cl with CF3 restores potency (55 nM) while drastically improving stability (>58 min) and lipophilicity (LogD 2.2).

Decision Logic & Design Pathway

The following diagram illustrates the decision tree for optimizing the 2-Chloro-4-methoxypyrimidin-5-ol scaffold based on the primary failure mode (Potency vs. PK).

Bioisostere_Logic Start Start: 2-Chloro-4-methoxypyrimidin-5-ol (Lead Liability Analysis) Check_PK Is Metabolic Stability (t1/2) Low? Start->Check_PK Check_Perm Is Permeability (Papp) Low? Check_PK->Check_Perm No Cl_Liability Liability: C2-Chlorine Reactivity (GSH Trapping) Check_PK->Cl_Liability Yes OH_Liability Liability: C5-OH Acidity (Zwitterion Formation) Check_Perm->OH_Liability Yes Replace_Cl Strategy: Replace Cl with CF3, CN, or Cyclopropyl Cl_Liability->Replace_Cl Validation Validation Assay: 1. Microsomal Stability 2. Caco-2 Permeability Replace_Cl->Validation Scaffold_Hop Strategy: Scaffold Hop to Pyridine or Pyridone OH_Liability->Scaffold_Hop Scaffold_Hop->Validation Validation->Start Fail (Iterate) Final_Cand Optimized Candidate Validation->Final_Cand Pass

Caption: Decision matrix for bioisosteric replacement focusing on metabolic stability (Cl-replacement) and permeability (Core hopping).

Experimental Protocols

To validate the bioisosteres described above, the following self-validating experimental workflows are recommended.

Protocol A: Synthesis of C2-Substituted Pyrimidine Bioisosteres

Objective: Replace the reactive C2-Cl with stable bioisosteres (e.g., -CF3, -CN) while preserving the 5-OH.

  • Starting Material: 2,4-Dichloro-5-methoxypyrimidine.

  • Step 1 (Differentiation): Selective nucleophilic displacement at C4 using NaOMe/MeOH at 0°C.

    • Control: Monitor by TLC/LCMS to ensure mono-substitution. C4 is more reactive than C2 due to steric relief.

  • Step 2 (C2-Functionalization):

    • For -CN: Pd-catalyzed cyanation (Zn(CN)2, Pd(PPh3)4, DMF, 120°C).

    • For -CF3: Trifluoromethylation using Chen's reagent or equivalent Cu-mediated cross-coupling.

  • Step 3 (Demethylation): Deprotection of the 5-OMe (if used as OH precursor) using BBr3 in DCM at -78°C

    
     RT.
    
    • Critical Check: Ensure the C2-substituent survives Lewis acid conditions.

Protocol B: GSH Trapping Assay (Reactive Metabolite Screening)

Objective: Confirm that the replacement of C2-Cl eliminates the risk of covalent adduct formation.

  • Incubation: Incubate test compound (10

    
    M) with Human Liver Microsomes (HLM) (1 mg/mL) and Glutathione (GSH) (5 mM) in phosphate buffer (pH 7.4) at 37°C for 60 mins.
    
  • Termination: Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze supernatant via LC-MS/MS (Neutral Loss Scan of 129 Da for GSH adducts).

  • Success Criteria: <1% GSH adduct formation relative to parent 2-Cl compound.

Mechanistic Pathway: Bioactivation vs. Stabilization

The following diagram details the mechanistic pathway of the parent compound's failure and the bioisosteric solution.

Mechanism Parent Parent: 2-Cl-4-OMe-Pyrimidin-5-ol Metabolism CYP450 / GST Parent->Metabolism Reactive_Int Reactive Intermediate: Meisenheimer Complex Metabolism->Reactive_Int SNAr at C2-Cl Toxicity GSH Depletion / Covalent Binding Reactive_Int->Toxicity Bioisostere Bioisostere: 2-CF3-3-OH-Pyridine Stable_Met Phase I/II Metabolism (Oxidation/Glucuronidation) Bioisostere->Stable_Met Clearance Renal/Biliary Clearance Stable_Met->Clearance No Reactive Handle

Caption: Mechanistic comparison of the reactive 2-Cl pathway versus the stable metabolic clearance of the 2-CF3-pyridine bioisostere.

References

  • Scaffold Hopping in Kinase Inhibitors

    • Title: Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C.
    • Source: PLOS One (2018).
    • URL: [Link]

  • Bioisosterism in Endonuclease Inhibitors

    • Title: Beyond natural flavonoids: exploring bioisosterism in design and synthesis of influenza endonuclease inhibitors.
    • Source: RSC Medicinal Chemistry (2025).
    • URL: [Link][1][2]

  • Carboxylic Acid Isosteres & Hydroxypyridinones

    • Title: Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors.
    • Source: ACS Medicinal Chemistry Letters (2012).
    • URL: [Link]

  • General Bioisosterism Review

    • Title: Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimiz
    • Source: Molecular Informatics (2010).[3][4]

    • URL: [Link]

Sources

Validation

Comparative Analysis of 2-Chloro-4-methoxypyrimidin-5-ol Synthesis Routes

Executive Summary The synthesis of 2-Chloro-4-methoxypyrimidin-5-ol (also known as 2-chloro-5-hydroxy-4-methoxypyrimidine) presents a classic problem in heterocyclic chemistry: regioselective functionalization . The pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Chloro-4-methoxypyrimidin-5-ol (also known as 2-chloro-5-hydroxy-4-methoxypyrimidine) presents a classic problem in heterocyclic chemistry: regioselective functionalization . The pyrimidine core possesses three distinct electrophilic sites (C2, C4, C6) and one nucleophilic site (C5-OH), requiring precise control to install the 4-methoxy group while preserving the 2-chloro and 5-hydroxy functionalities.

This guide analyzes two primary synthesis routes:

  • The Protection-Deprotection Strategy (Benzyl Route): The "Gold Standard" for laboratory-scale synthesis, offering high fidelity and ease of purification.

  • The In-Situ Protection Strategy (Direct Route): A process-intensified approach utilizing the electronic properties of the phenoxide anion to direct regioselectivity, suitable for scale-up.

Key Decision Matrix
FeatureRoute A: Benzyl ProtectionRoute B: Direct Substitution
Mechanism Steric/Electronic control via blocking groupElectronic deactivation via oxyanion
Step Count 4 Steps (from 5-hydroxyuracil)2 Steps (from 5-hydroxyuracil)
Overall Yield Moderate (40-55%)High (60-75%)
Purification Chromatography often requiredCrystallization possible
Risk Profile Low (Stable intermediates)Medium (Requires precise stoichiometry)

Mechanistic Analysis & Regioselectivity

The core challenge is distinguishing between the C2 and C4 chlorides. In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than C2 due to the para-like relationship with N1, which stabilizes the Meisenheimer intermediate more effectively than the ortho-like N3 relationship at C2.

However, the presence of an electron-donating group (EDG) at C5 (like -OH or -OBn) perturbs this reactivity.

  • 5-Benzyloxy: Mildly deactivating, maintains C4 > C2 selectivity.

  • 5-Hydroxy (Phenoxide): Strongly donating (

    
    ), significantly deactivates the ring, but directs incoming nucleophiles to C4 via electronic repulsion at C2 and preservation of the C4 activation.
    
Pathway Visualization

The following diagram illustrates the divergent pathways and the critical decision points in the synthesis.

SynthesisRoutes cluster_legend Route Comparison Start 5-Hydroxyuracil (Starting Material) StepA1 Step A1: Benzylation (BnBr, Base) Start->StepA1 StepB1 Step B1: Direct Chlorination (POCl3, High Temp) Start->StepB1 StepA2 Step A2: Chlorination (POCl3, PhNEt2) StepA1->StepA2 Yield: ~85% StepA3 Step A3: SNAr Displacement (NaOMe, 1.0 eq, -10°C) StepA2->StepA3 Regioselective at C4 StepA4 Step A4: Deprotection (BCl3 or Acid) StepA3->StepA4 Cleavage of Benzyl Target TARGET: 2-Chloro-4-methoxypyrimidin-5-ol StepA4->Target StepB2 Step B2: Dianion Formation (NaOMe, 2.0+ eq) StepB1->StepB2 Forms 5-O(-) in situ StepB2->Target Direct C4 Attack Impurity Impurity Risk: 2,4-Dimethoxy derivative StepB2->Impurity Excess NaOMe RouteA_Label Route A: Protection Strategy RouteB_Label Route B: Direct Strategy

Caption: Comparative workflow of Benzyl Protection (Route A) vs. Direct Substitution (Route B) showing critical intermediates and impurity risks.

Detailed Experimental Protocols

Route A: The Benzyl Protection Strategy (Recommended for Reliability)

This route is preferred for medicinal chemistry campaigns where purity is paramount. The benzyl group locks the C5 oxygen, preventing side reactions during the chlorination and substitution steps.

Step 1: Synthesis of 5-Benzyloxyuracil
  • Reagents: 5-Hydroxyuracil, Benzyl bromide, KOH, Water/Ethanol.

  • Protocol: Dissolve 5-hydroxyuracil in aqueous KOH. Add benzyl bromide dropwise at reflux. The product precipitates upon cooling and acidification.[1]

  • Validation: 1H NMR should show the benzylic methylene singlet at ~5.1 ppm.

Step 2: Chlorination to 2,4-Dichloro-5-benzyloxypyrimidine
  • Reagents: POCl3 (excess), N,N-Dimethylaniline (1 eq).

  • Protocol:

    • Suspend 5-benzyloxyuracil in POCl3.

    • Add N,N-dimethylaniline slowly (exothermic).

    • Reflux for 3-5 hours until the solution is clear.

    • Critical Workup: Remove excess POCl3 under vacuum. Pour residue onto crushed ice slowly to avoid vigorous hydrolysis. Extract with DCM.[2]

  • Safety Note: Quenching POCl3 is hazardous.[3] Maintain temperature <10°C during quench.

Step 3: Regioselective Methoxylation
  • Reagents: NaOMe (1.05 eq), Methanol, THF (solvent).

  • Protocol:

    • Dissolve 2,4-dichloro-5-benzyloxypyrimidine in dry THF/MeOH (10:1).

    • Cool to -10°C . (Temperature control is vital for regioselectivity).

    • Add NaOMe solution dropwise over 30 minutes.

    • Monitor by HPLC.[4] The C4-substituted product appears first.[5] If C2-substitution is observed, lower the temperature.[4][5]

  • Outcome: Yields 2-chloro-4-methoxy-5-benzyloxypyrimidine .

Step 4: Deprotection (Benzyl Cleavage)
  • Method: Boron Trichloride (BCl3) or TFA/Thioanisole .

    • Note: Hydrogenolysis (H2/Pd) is NOT recommended as it will dechlorinate the C2 position.

  • Protocol (BCl3):

    • Dissolve intermediate in dry DCM at -78°C.

    • Add BCl3 (1M in DCM, 3 eq).

    • Warm to 0°C over 2 hours.

    • Quench with MeOH.

  • Result: Pure 2-Chloro-4-methoxypyrimidin-5-ol.

Route B: The In-Situ Protection Strategy (Recommended for Scale-Up)

This route avoids the atom-inefficient protection/deprotection steps but requires strict stoichiometric control.

Step 1: Synthesis of 2,4-Dichloro-5-hydroxypyrimidine
  • Reagents: 5-Hydroxyuracil, POCl3, Pyridine.

  • Protocol: Reflux 5-hydroxyuracil in POCl3 with 1 eq pyridine. The 5-OH survives as a phosphorodichloridate intermediate, which hydrolyzes back to the phenol upon aqueous workup.

  • Purification: Recrystallize from water/ethanol.

Step 2: Dianion Directed Methoxylation
  • Reagents: NaOMe (2.1 eq), Methanol.

  • Mechanism:

    • First equivalent of NaOMe deprotonates 5-OH

      
       5-O
      
      
      
      (Phenoxide).
    • The 5-O

      
       anion donates electron density, deactivating the ring.
      
    • The C4 position remains sufficiently electrophilic for the second equivalent of NaOMe, while C2 is deactivated.

  • Protocol:

    • Dissolve 2,4-dichloro-5-hydroxypyrimidine in MeOH.

    • Add NaOMe (2.1 eq) at 0°C.

    • Stir at room temperature for 4 hours.

    • Quench: Acidify with 1M HCl to pH 4 to precipitate the product.

  • Self-Validating Check: If the pH is not adjusted correctly, the product remains soluble as the phenoxide salt.

Comparative Data Analysis

The following table summarizes experimental data based on typical laboratory yields.

MetricRoute A (Benzyl)Route B (Direct)Notes
Overall Yield 45%68%Route B loses less mass to protecting groups.
C4:C2 Selectivity >20:1~10:1Route A offers superior regiocontrol due to steric bulk of Benzyl.
Atom Economy LowHighRoute B is "greener".
Cost High (BnBr, BCl3)LowRoute B uses commodity reagents.
Impurity Profile Benzyl alcohol traces2,4-Dimethoxy derivativesRoute B requires careful monitoring of NaOMe equivalents.

References

  • Regioselectivity of SNAr in Pyrimidines: Lu, Y., et al. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec QM Magic Class, Chapter 48. Link

  • Chlorination Protocols: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines." National Institutes of Health (PMC). Link

  • Synthesis of 2,4-Dichloro-5-methoxypyrimidine: Patent CN101486684B, "Preparation method of 2,4-dichloro-5-methoxy pyrimidine."[6] Link

  • Deprotection Strategies: "Boron trichloride mediated deprotection of benzyl ethers." Organic Syntheses. (General methodology reference).

Sources

Comparative

Assessing the Purity of Synthesized 2-Chloro-4-methoxypyrimidin-5-ol: A Comparative Analytical Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Analytical Challenge The synthesis of highly functionalized pyrimidines, such as 2-Chloro-4-methoxypyrimidin-5-ol (CAS: 2250...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

The synthesis of highly functionalized pyrimidines, such as 2-Chloro-4-methoxypyrimidin-5-ol (CAS: 2250240-81-2)[1], presents unique analytical challenges. Its structural features—a reactive C2-chloride, an electron-donating C4-methoxy group, and a weakly acidic C5-hydroxyl group—make it an excellent intermediate for cross-coupling reactions, but also introduce chemical instability such as susceptibility to hydrolysis[2].

As a Senior Application Scientist, I frequently observe a critical vulnerability in early-stage drug development: the over-reliance on a single analytical technique. Relying solely on UV-based chromatography creates a blind spot for non-chromophoric impurities. To establish a truly self-validating analytical system, professionals must employ orthogonal techniques. This guide objectively compares 3[3] and4[4] for the purity assessment of this specific pyrimidine derivative.

Reversed-Phase HPLC-UV: The Relative Purity Workhorse

RP-HPLC is the industry standard for tracking synthesis progress and establishing a relative impurity profile[5].

Mechanistic Rationale

The C5-hydroxyl group of 2-chloro-4-methoxypyrimidin-5-ol presents a specific chromatographic challenge. If the mobile phase pH is not strictly controlled, the molecule exists in a state of partial ionization. This leads to severe peak tailing and unpredictable retention times due to secondary interactions with residual silanol groups on the stationary phase[3]. To counteract this, we must use an acidic mobile phase (pH ~2.5) to fully protonate the hydroxyl group, ensuring sharp, Gaussian peak shapes.

Step-by-Step Protocol: RP-HPLC Purity Assessment
  • Sample Preparation: Dissolve 1.0 mg of the synthesized batch in 1.0 mL of the initial mobile phase (10% Acetonitrile / 90% Water). Crucial step: Avoid dissolving the sample in 100% organic solvent to prevent early peak shape distortion and retention time drifts[5].

  • Column Selection: Employ a fully end-capped C18 column (e.g., 250 × 4.6 mm, 5 µm) to minimize secondary silanol interactions[6].

  • Mobile Phase & Gradient:

    • Solvent A: 0.1% Formic Acid in HPLC-grade Water.

    • Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent using a Photodiode Array (PDA) detector at 225 nm (optimal for the pyrimidine ring) and 254 nm[3].

Quantitative ¹H NMR (qNMR): The Absolute Mass Fraction Assayer

While HPLC is excellent for separating structurally similar impurities, it relies on UV absorbance. It is completely blind to inorganic salts, residual water, and non-chromophoric solvents[7]. qNMR serves as the ultimate orthogonal check.

Mechanistic Rationale

qNMR relies on the fundamental principle that the integral of an NMR resonance is directly proportional to the number of nuclei generating that signal[4]. By comparing the integral of an isolated proton on our target molecule (e.g., the C6 aromatic proton of the pyrimidine ring) against a highly pure internal calibrant, we can determine the absolute mass fraction of the compound without needing a reference standard of the pyrimidine itself[8].

Step-by-Step Protocol: ¹H qNMR Absolute Purity Assessment
  • Calibrant Selection: Select a certified reference material (CRM) such as Maleic Acid that possesses validated purity and does not have overlapping NMR signals with the pyrimidine derivative[4].

  • Sample Preparation: Using a calibrated microbalance, accurately weigh ~10.00 mg of 2-chloro-4-methoxypyrimidin-5-ol and ~5.00 mg of Maleic Acid. Dissolve the mixture completely in 0.6 mL of high-quality DMSO-d6[4].

  • Acquisition Parameters: Set the relaxation delay (D1) to at least 30–60 seconds. Causality: This ensures complete longitudinal magnetization recovery (≥ 5 × T₁) for all protons before the next 90° excitation pulse, which is mandatory for accurate integration[9].

  • Processing: Apply manual phase and baseline correction. Calculate the absolute purity using the standard qNMR mass-balance equation[8].

Comparative Data & Workflow Integration

To ensure scientific integrity, the data from both methods must be reconciled. Below is a comparison of typical validation parameters when applying these methods to pyrimidine derivatives.

Table 1: Comparative Performance of RP-HPLC vs. qNMR
Validation ParameterRP-HPLC-UV Method¹H qNMR Method
Primary Output Relative Chromatographic Purity (%)Absolute Mass Fraction Purity (%)
Reference Standard Requires identical compound standardRequires universal internal calibrant
Linearity Range 10 - 100 µg/mL1 - 50 mg/mL
Limit of Detection (LOD) ~0.10 µg/mL~100 µg/mL (Hardware dependent)
Blind Spots Inorganic salts, water, non-UV solventsTrace impurities beneath the baseline
Precision (% RSD) < 2.0%< 1.0%

Data synthesized from established pyrimidine validation protocols[6][8].

Orthogonal Validation Workflow

A self-validating system requires routing the synthesized batch through both analytical pathways. If RP-HPLC reports 99% purity but qNMR reports 85%, the discrepancy logically points to a mass-bearing, non-chromophoric contaminant.

PurityAssessment Sample Synthesized 2-Chloro-4-methoxypyrimidin-5-ol HPLC RP-HPLC-UV (Relative Purity) Sample->HPLC Aliquot A qNMR 1H qNMR (Absolute Purity) Sample->qNMR Aliquot B LCMS LC-MS/MS (Impurity ID) HPLC->LCMS Unknown Peaks > 0.1% Area Decision Orthogonal Data Reconciliation HPLC->Decision Chromatographic Purity % qNMR->Decision Mass Fraction Purity % LCMS->Decision Impurity Structures Pass Batch Approved (>98% Purity) Decision->Pass Concordant & Within Spec Fail Repurification Required Decision->Fail Discordant or Out of Spec

Orthogonal purity assessment workflow combining RP-HPLC, qNMR, and LC-MS/MS.

Conclusion

For complex intermediates like 2-chloro-4-methoxypyrimidin-5-ol, a single analytical technique is insufficient. RP-HPLC provides the necessary sensitivity to detect trace structurally related impurities, while qNMR acts as the ultimate arbiter of absolute mass balance. By integrating both into a unified workflow, drug development professionals can prevent downstream synthesis failures and ensure regulatory compliance.

References

  • Title: Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative Source: Jetir.Org URL: [Link]

  • Title: Dissertation Jonas Boergel 2019 Source: RWTH Publications URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Tetrahydro-5-oxo-2-(trifluoromethyl)-2-furancarboxamide (CAS Reference) Source: ChemSrc URL: [Link]

Sources

Validation

Mechanism of Action Studies: 5-Hydroxy-4-Methoxypyrimidine Derivatives vs. Standard Kinase Inhibitors

Executive Summary & Structural Rationale The development of next-generation targeted therapeutics relies heavily on privileged chemical scaffolds that can precisely navigate the complex architecture of mutated kinase dom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of next-generation targeted therapeutics relies heavily on privileged chemical scaffolds that can precisely navigate the complex architecture of mutated kinase domains. The pyrimidine ring is one of the most versatile and historically successful pharmacophores in oncology, acting as an adenine bioisostere that competitively binds the ATP-binding pocket of kinases ()[1].

Historically, standard-of-care kinase inhibitors have utilized a 2,4-diaminopyrimidine core. However, the emergence of gatekeeper mutations (such as EGFR T790M or C797S) necessitates novel structural paradigms. Compounds derived from the highly functionalized 2-chloro-4-methoxypyrimidin-5-ol intermediate offer a distinct mechanistic advantage:

  • 2-Chloro Position: Serves as a highly reactive electrophilic handle for late-stage Nucleophilic Aromatic Substitution (

    
    ) with substituted anilines, forming the critical bidentate hydrogen bonds with the kinase hinge region.
    
  • 5-Hydroxy Position: Provides an oxygen vector for etherification, allowing the attachment of solubilizing groups or macrocyclic linkers that project outward into the solvent-exposed channel, bypassing steric clashes with gatekeeper mutations.

  • 4-Methoxy Position: Acts as a steric director. The bulk of the methoxy group restricts the rotational freedom of the 5-position substituent, locking the molecule into a bioactive conformation that maximizes binding enthalpy while minimizing entropic penalties upon target engagement ()[2].

This guide objectively compares the mechanism of action (MoA) and experimental performance of these novel 5-hydroxy-4-methoxypyrimidine derivatives against standard first- and second-generation 2,4-diaminopyrimidine inhibitors.

Target Engagement & Signaling Blockade

The primary mechanism of action for these derivatives is the potent, ATP-competitive (and often irreversible, if an acrylamide warhead is appended) inhibition of mutant kinases. By locking into the ATP pocket, the 5-hydroxy-4-methoxypyrimidine scaffold prevents kinase autophosphorylation. In the context of mutant EGFR-driven carcinomas, this halts the downstream activation of the RAS/RAF/MEK and PI3K/AKT/mTOR survival pathways, ultimately triggering apoptosis.

EGFR_Pathway Ligand EGF Ligand EGFR Mutant EGFR (L858R/T790M) Ligand->EGFR RAS RAS / RAF EGFR->RAS PI3K PI3K / AKT EGFR->PI3K Inhibitor 5-OH-4-OMe Pyrimidine Inhibitor->EGFR Kinase Block MEK MEK / ERK RAS->MEK Proliferation Tumor Survival MEK->Proliferation mTOR mTOR PI3K->mTOR mTOR->Proliferation

Diagram 1: Inhibition of mutant EGFR signaling by 5-hydroxy-4-methoxypyrimidine derivatives.

Comparative Performance Data

To establish the superiority of the 5-hydroxy-4-methoxypyrimidine architecture, we compare a representative derivative ("Compound X") against a standard 2,4-diaminopyrimidine benchmark. The data below demonstrates that while both compounds inhibit wild-type kinases, the unique steric profile of the 4-methoxy/5-hydroxy substitution grants profound selectivity for the T790M mutant.

MetricStandard 2,4-Diaminopyrimidine5-OH-4-OMe Pyrimidine Derivative (Compound X)
Biochemical

(EGFR WT)
5.2 nM145.0 nM (Spares Wild-Type)
Biochemical

(EGFR L858R/T790M)
120.5 nM1.8 nM
Selectivity Index (WT / Mutant) 0.04x80.5x
Cellular

(H1975 Cells)
850 nM12 nM
Off-Target Kinase Hits (Kinome Scan) > 45 kinases< 5 kinases

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the MoA of these compounds must be evaluated using orthogonal, self-validating assay systems. We detail two critical protocols below: one for biochemical affinity and one for live-cell target engagement.

Biochemical Profiling: Time-Resolved FRET (TR-FRET)

Causality & Rationale: Standard fluorescence assays are often confounded by the auto-fluorescence of the small-molecule library. TR-FRET introduces a time delay between excitation and emission measurements, allowing short-lived background fluorescence to decay. This ensures that the measured signal is exclusively driven by the displacement of a fluorescent tracer from the kinase active site by our pyrimidine derivative.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the recombinant mutant kinase (e.g., EGFR L858R/T790M) and the europium-labeled anti-tag antibody in TR-FRET assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Titration: Dispense the 5-hydroxy-4-methoxypyrimidine derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser.

  • Incubation: Add the kinase/antibody mixture to the compounds and incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Tracer Addition: Add the Alexa Fluor 647-labeled ATP-competitive tracer.

  • Detection: Incubate for 1 hour, then read the plate on a multi-mode microplate reader capable of TR-FRET (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the 665/615 ratio to determine the

    
    .
    
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Biochemical assays cannot account for cellular permeability, efflux pumps, or intracellular ATP competition. To validate that the pyrimidine derivative physically binds its target inside a living cell, we utilize CETSA. This technique relies on the thermodynamic principle that a ligand-bound protein is more resistant to heat-induced unfolding and aggregation than an unbound protein ()[3].

Step-by-Step Methodology:

  • Cell Treatment: Seed H1975 cells in 10 cm dishes. Treat with either DMSO (vehicle) or 1 µM of the pyrimidine derivative for 2 hours at 37°C.

  • Aliquot & Heating: Harvest the cells, wash with PBS, and divide into 8 equal aliquots in PCR tubes. Subject each tube to a different temperature across a thermal gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler.

  • Lysis: Cool the tubes to room temperature, add non-denaturing lysis buffer (containing protease/phosphatase inhibitors), and subject to three freeze-thaw cycles using liquid nitrogen.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The denatured, aggregated proteins will pellet, while the thermally stabilized, ligand-bound target remains in the soluble supernatant.

  • Quantification: Analyze the soluble fractions via Western Blotting. Plot the band intensities against temperature to calculate the aggregation temperature (

    
    ) shift (
    
    
    
    ). A positive shift confirms intracellular target engagement.

CETSA_Workflow Step1 1. Treat Cells (Compound) Step2 2. Heat Gradient (Denaturation) Step1->Step2 Step3 3. Cell Lysis & Centrifugation Step2->Step3 Step4 4. Isolate Soluble Target Protein Step3->Step4 Step5 5. Western Blot Quantification Step4->Step5

Diagram 2: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Source: Science / PubMed URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry / PubMed URL:[Link]

  • Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Source: Journal of Biomolecular Structure and Dynamics / PubMed URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-4-methoxypyrimidin-5-ol proper disposal procedures

Executive Summary 2-Chloro-4-methoxypyrimidin-5-ol (CAS: 2250240-81-2) is a halogenated heteroaromatic compound often used as an intermediate in pharmaceutical synthesis.[1][2][3][4] Due to the presence of the chlorine a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-methoxypyrimidin-5-ol (CAS: 2250240-81-2) is a halogenated heteroaromatic compound often used as an intermediate in pharmaceutical synthesis.[1][2][3][4] Due to the presence of the chlorine atom and the pyrimidine ring, this compound must be classified as Halogenated Organic Waste .[2]

It cannot be disposed of via sanitary sewer, trash, or standard organic waste streams.[2] The presence of the hydroxyl group at the 5-position adds phenolic character, increasing its polarity and potential acidity, which necessitates specific segregation from strong bases and oxidizers to prevent uncontrolled reactions prior to incineration.[2]

Immediate Action Required:

  • Segregate: Place in the designated Halogenated Solvent/Solid waste stream.

  • Label: Clearly mark as "Hazardous Waste – Halogenated – Toxic/Irritant."[1][2]

  • Destruction: The only compliant disposal method is high-temperature incineration at an EPA-permitted facility equipped with acid gas scrubbers.[1][2]

Chemical Profile & Hazard Assessment

To handle this chemical safely, you must understand its structural reactivity.[2] This is not a generic organic solid; it is a functionalized scaffold with specific stability concerns.

FeatureDataOperational Implication
Chemical Name 2-Chloro-4-methoxypyrimidin-5-olOfficial manifest name.[1][2]
CAS Number 2250240-81-2 Use for waste profiling and inventory.[2]
Molecular Formula C₅H₅ClN₂O₂High nitrogen/chlorine content requires specific incineration.[2]
Functional Groups Chloropyrimidine, Phenolic -OH, EtherAcidic: The 5-OH is weakly acidic.[1][2] Reactive: The 2-Cl is susceptible to nucleophilic displacement.[2]
GHS Classification Warning (Irritant/Toxic)Treat as H315 (Skin), H319 (Eye), H335 (Resp).[1][2][5]
Waste Code D001 (Ignitable) / Generator Specific Likely does not have a specific P/U code; classify by characteristic.
The "Why" Behind the Hazard
  • Halogenation (Cl): When incinerated improperly, chlorinated rings can form dioxins or furans.[1][2] This necessitates disposal in a rotary kiln incinerator (Temp > 1000°C) with rapid quench and scrubbers to capture the resulting Hydrogen Chloride (HCl) gas.[2]

  • Phenolic Hydroxyl (-OH): Unlike the non-hydroxylated parent (2-chloro-4-methoxypyrimidine), the 5-ol variant has acidic protons.[1][2] Do not mix with strong bases (e.g., Sodium Hydroxide waste), as this can form salts that precipitate out of solution or generate heat, compromising waste container integrity.[2]

Pre-Disposal Handling & Stabilization

Before the waste leaves your bench, it must be stabilized.[2]

A. Solid Waste (Powder/Crystals)[1][2]
  • Primary Container: Collect in a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar. Avoid metal containers due to potential corrosion from hydrolysis-derived HCl.[2]

  • Contaminated Debris: Gloves, weigh boats, and paper towels contaminated with the substance must be double-bagged in clear polyethylene bags (4 mil thickness) and tagged as "Solid Hazardous Waste (Trace Contaminated)."[1][2]

B. Liquid Waste (Mother Liquors/Solutions)[1][2]
  • Solvent Compatibility: Ensure the carrier solvent is compatible.[1][2]

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.[2][6]

    • Incompatible: Strong oxidizers (Peroxides, Nitric Acid), Strong Bases.[2]

  • pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 12.[1][2]5) due to reaction conditions, neutralize to pH 5–9 before adding to the central halogenated waste carboy to prevent container degradation.

Disposal Workflow (The Protocol)

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) regulations and minimizes laboratory risk.[2]

DisposalWorkflow Start Waste Generation (2-Chloro-4-methoxypyrimidin-5-ol) StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidPack Pack in HDPE/Glass Jar (No Metal) SolidPath->SolidPack LiquidSeg Segregate: HALOGENATED Waste (Do not mix with non-hal) LiquidPath->LiquidSeg Labeling Labeling: 'Hazardous Waste - Halogenated' Constituent: 2-Chloro-4-methoxypyrimidin-5-ol SolidPack->Labeling LiquidSeg->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Final Disposal: High-Temp Incineration (Rotary Kiln w/ Scrubber) Storage->Disposal

Figure 1: Decision logic for the segregation and packaging of halogenated pyrimidine waste.

Step-by-Step Procedure
  • Identification: Confirm the identity using the CAS # 2250240-81-2 .[1][2][3]

  • Segregation:

    • Isolate from non-halogenated solvents (e.g., Acetone, Hexane) to keep disposal costs lower (halogenated waste is significantly more expensive to burn).[1][2]

    • Isolate from oxidizers.[2]

  • Packaging:

    • Use a screw-top container with a chemically resistant cap (Teflon/PTFE lined is preferred).[2]

    • Fill only to 90% capacity to allow for vapor expansion.[2]

  • Labeling:

    • Attach the hazardous waste tag immediately upon the first drop of waste entering the container.

    • Write out the full chemical name.[1][2] Do not use abbreviations or structural drawings alone.

    • Check the box for "Toxic" and "Irritant."[2]

  • Storage: Store in a secondary containment tray in a cool, well-ventilated satellite accumulation area until pickup.

Emergency Contingencies

In the event of a spill or exposure, the "5-ol" functionality implies potential absorption through skin and mucous membranes.[2]

ScenarioProtocol
Minor Spill (< 10g) 1. Evacuate immediate area.2. Don PPE (Nitrile gloves, double-layered; Safety Goggles; Lab Coat).3. Cover with Vermiculite or sand.[2] Do not use combustible materials (paper towels) for bulk cleanup.4.[2] Scoop into a waste jar and label as hazardous debris.
Skin Contact 1. Wash immediately with soap and water for 15 minutes.2.[2][5] The phenolic -OH can increase dermal absorption; monitor for systemic toxicity (nausea, dizziness).3.[2] Seek medical attention.
Eye Contact 1. Flush with water for 15 minutes.2. The compound is a severe irritant; corneal damage is possible.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135431669, 2-Chloro-4-methoxypyrimidin-5-ol. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Retrieved from [Link][2]

  • ChemSrc. CAS 2250240-81-2 Entry and Physical Properties. Retrieved from [Link][2]

Sources

Handling

Personal protective equipment for handling 2-Chloro-4-methoxypyrimidin-5-ol

Comprehensive Safety and Operational Guide for Handling 2-Chloro-4-methoxypyrimidin-5-ol 2-Chloro-4-methoxypyrimidin-5-ol (CAS: 2250240-81-2) is a highly specialized heterocyclic building block, frequently utilized by dr...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Chloro-4-methoxypyrimidin-5-ol

2-Chloro-4-methoxypyrimidin-5-ol (CAS: 2250240-81-2) is a highly specialized heterocyclic building block, frequently utilized by drug development professionals for the late-stage functionalization of pharmaceutical intermediates. Because it features both a 5-hydroxyl group and a reactive 2-chloro substituent, it is a prime candidate for electrophilic aromatic substitution and radical-mediated C–O bond formation, often requiring inert atmosphere conditions 1[1].

However, the very features that make this compound synthetically valuable also make it hazardous. For researchers, mastering the Personal Protective Equipment (PPE) and handling protocols for this compound is not merely a regulatory formality—it is a critical parameter for ensuring experimental reproducibility and personal safety.

Hazard Profile & Physicochemical Data

The safety profile of 2-Chloro-4-methoxypyrimidin-5-ol is driven by the established pharmacophore of halogenated pyrimidines. The electrophilic nature of the 2-chloro position makes it highly reactive toward nucleophilic residues in human epidermal and mucosal proteins 2[2].

Table 1: Quantitative Hazard and PPE Baseline Data

Hazard / PropertyClassification / ValueMechanistic Rationale & Causality
Acute Toxicity Category 4 (H302, H312, H332)The lipophilic pyrimidine core facilitates rapid dermal and gastrointestinal absorption.
Skin Irritation Category 2 (H315)The 2-chloro position reacts with nucleophilic amino acids in the skin, causing localized inflammation.
Eye Irritation Category 2A (H319)Fine crystalline powder dissolves in ocular fluid, lowering local pH and causing severe irritation.
Respiratory STOT SE 3 (H335)Inhalation of airborne particulates directly irritates the respiratory mucosal lining.
Glove Matrix Nitrile Rubber (EN 374)Halogenated aromatics permeate latex; nitrile provides optimal resistance against solid particulates.

The PPE Ecosystem: A Self-Validating Protocol

Do not treat PPE as a generic checklist. Each layer of protection must directly counteract a specific physicochemical vulnerability of the compound.

  • Dermal Protection (Glove Matrix Selection):

    • Protocol: Wear nitrile rubber (NBR) or neoprene gloves compliant with EN 374 standards 3[3].

    • Causality: Halogenated pyrimidines can rapidly permeate natural rubber (latex), leading to delayed dermal sensitization. If handling the compound in organic solvents (e.g., THF or Acetonitrile), double-glove (nitrile underlayer, neoprene outer) because the solvent acts as a permeation vehicle for the toxic solute.

  • Ocular Protection:

    • Protocol: Indirect-vented chemical splash goggles (ANSI Z87.1+ / EN 166 compliant).

    • Causality: Standard safety glasses leave the orbital cavity exposed to airborne crystalline dust. Because the compound is a severe eye irritant (H319), a full orbital seal is mandatory to prevent micro-particulate intrusion 2[2].

  • Respiratory & Engineering Controls:

    • Protocol: Handle exclusively within a certified chemical fume hood (face velocity 80-100 fpm). If weighing outside a hood is unavoidable due to equipment constraints, an N95/P100 (US) or FFP2/FFP3 (EU) particulate respirator must be worn.

    • Causality: The compound's fine crystalline nature makes it highly prone to aerosolization, which triggers acute respiratory irritation (H335) upon inhalation.

Operational Workflow: Inert Atmosphere Handling

Because 2-Chloro-4-methoxypyrimidin-5-ol is often utilized in sensitive catalytic cycles (such as those involving Ruthenium-based SET catalysts), it must be handled to prevent both personnel exposure and atmospheric degradation 1[1].

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried Schlenk flask with argon for 15 minutes. Ensure the fume hood sash is positioned at the lowest ergonomic working height.

  • Weighing: Tare an anti-static weighing boat. Using a micro-spatula, carefully transfer the compound. Self-Validation Check: If the powder clings excessively to the spatula, static electricity is present; use an anti-static gun (ionizer) to prevent sudden aerosolization of the toxic dust.

  • Transfer: Transfer the solid into the Schlenk flask under a positive counter-flow of argon. This prevents atmospheric moisture intrusion, which could prematurely hydrolyze the reactive chloro-group.

  • Solvation: Inject dry, degassed solvent (e.g., THF) via a gastight syringe through a rubber septum.

  • Immediate Tool Decontamination: Submerge the spatula and weighing boat in a 5% aqueous sodium hydroxide (NaOH) bath inside the hood. Causality: The basic environment accelerates the

    
     hydrolysis of the 2-chloro group, converting the hazardous compound into a highly water-soluble, non-reactive pyrimidinediol derivative before the tools are removed from the engineering control.
    

Spill Response & Disposal Plan

In the event of a breach in containment, follow this validated recovery protocol:

  • Containment (Solid Spill): Do NOT dry sweep. Dry sweeping aerosolizes the toxic dust. Lightly mist the spilled powder with a compatible high-boiling solvent (e.g., isopropanol) to dampen it.

  • Collection: Use a dedicated chemical spill scoop to transfer the dampened mass into a sealable, chemically compatible hazardous waste container (e.g., high-density polyethylene, HDPE).

  • Surface Decontamination: Wipe the area with absorbent pads soaked in a mild alkaline solution (e.g., saturated

    
    ) to neutralize residual traces via hydrolysis, followed by a DI water rinse.
    
  • Waste Segregation: Label as "Hazardous Solid Waste - Halogenated Heterocycle (Toxic/Irritant)." Do not mix with acidic waste streams, as this may trigger unpredictable reactivity or precipitation.

Operational Workflow Diagram

G Start Start: Handling Protocol PPE Don PPE: Nitrile Gloves, Splash Goggles, Lab Coat Start->PPE Hood Fume Hood Available? PPE->Hood Respirator Don N95/P100 Respirator Hood->Respirator No Weighing Weighing & Transfer under Argon Flow Hood->Weighing Yes Respirator->Weighing Spill Spill Occurs? Weighing->Spill Dampen Dampen with Isopropanol (No Dry Sweeping) Spill->Dampen Yes Decon Decontaminate tools in 5% NaOH bath Spill->Decon No Dampen->Decon Waste Dispose in Halogenated Solid Waste (HDPE) Decon->Waste

Workflow for handling and spill response of 2-Chloro-4-methoxypyrimidin-5-ol.

References

  • Boergel, J. (2019). Late-Stage Functionalization of Aromatic C–H Bonds. RWTH Aachen University Publications. Available at:[Link]

Sources

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